molecular formula C6H2F3NO2 B1295072 1,2,4-Trifluoro-5-nitrobenzene CAS No. 2105-61-5

1,2,4-Trifluoro-5-nitrobenzene

Cat. No.: B1295072
CAS No.: 2105-61-5
M. Wt: 177.08 g/mol
InChI Key: ROJNMGYMBLNTPK-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C6H2F3NO2 and its molecular weight is 177.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10248. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trifluoro-5-nitrobenzene
Source PubChem
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InChI

InChI=1S/C6H2F3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJNMGYMBLNTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175270
Record name 1,2,4-Trifluoro-5-nitrobenzene
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Molecular Weight

177.08 g/mol
Source PubChem
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CAS No.

2105-61-5
Record name 1,2,4-Trifluoro-5-nitrobenzene
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Record name 1,2,4-Trifluoro-5-nitrobenzene
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Record name 2105-61-5
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Record name 1,2,4-Trifluoro-5-nitrobenzene
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Record name 1,2,4-trifluoro-5-nitrobenzene
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Record name 1,2,4-TRIFLUORO-5-NITROBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Trifluoro-5-nitrobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become an indispensable tool for fine-tuning molecular properties. Among the vast array of fluorinated building blocks, 1,2,4-trifluoro-5-nitrobenzene (also known as 2,4,5-trifluoronitrobenzene) emerges as a compound of significant interest. Its unique electronic architecture, characterized by the synergistic electron-withdrawing effects of three fluorine atoms and a nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity, coupled with the ability of the fluorine and nitro moieties to modulate key drug-like properties such as lipophilicity, metabolic stability, and binding interactions, positions this compound as a valuable precursor in the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this versatile reagent, with a particular focus on its application in the development of contemporary pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective utilization in a research and development setting.

Core Physicochemical Data

The key physical properties of this compound are summarized in the table below. These data are crucial for reaction setup, solvent selection, and purification procedures.

PropertyValueReference(s)
CAS Number 2105-61-5[1][2]
Molecular Formula C₆H₂F₃NO₂[2]
Molecular Weight 177.08 g/mol [1][2]
Appearance Liquid[3]
Melting Point -11 °C[3][4]
Boiling Point 194-195 °C[3][4]
Density 1.544 g/mL at 25 °C[3][4]
Refractive Index (n₂₀/D) 1.4943[3]
Solubility Soluble in many organic solvents such as ethanol, ether, and benzene.[5] Very low solubility in water.[5]
Spectroscopic Signature: Elucidating the Structure

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is characterized by two multiplets in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring.[6] The specific chemical shifts and coupling patterns are influenced by the neighboring fluorine and nitro groups.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful analytical tool. The spectrum displays three distinct signals, one for each of the non-equivalent fluorine atoms. The chemical shifts and complex splitting patterns, arising from both homo- (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling, provide a definitive fingerprint of the substitution pattern on the aromatic ring.[1][7][8] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis.[9]

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound exhibits a molecular ion peak (M⁺) at m/z 177, corresponding to its molecular weight.[5][10] Key fragmentation patterns include the loss of the nitro group (-NO₂) to give a fragment at m/z 131, and subsequent fragmentation of the trifluorobenzene ring.[11]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available chlorinated precursors. A common and industrially relevant approach involves the nitration of a dichlorofluorobenzene followed by a halogen exchange (Halex) reaction.[1]

Synthetic Workflow Overview

Synthesis_Workflow A 2,4-Dichlorofluorobenzene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2,4-Dichloro-5-fluoronitrobenzene B->C D Fluorination (Halex) (KF, Catalyst) C->D Step 2 E This compound D->E

A generalized two-step synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative example based on established chemical principles for nitration and halogen exchange reactions.[1][12]

Step 1: Nitration of 2,4-Dichlorofluorobenzene

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4-dichlorofluorobenzene (1.0 eq).

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1:1 w/w with nitric acid) while cooling in an ice bath.

  • Nitration Reaction: Cool the flask containing the starting material to 0-5 °C. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC. Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Isolation: The product, 2,4-dichloro-5-fluoronitrobenzene, will precipitate as a solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene (Halex Reaction)

  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloro-5-fluoronitrobenzene (1.0 eq), an excess of spray-dried potassium fluoride (KF), and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Fluorination: Add a high-boiling polar aprotic solvent (e.g., dimethylformamide or sulfolane) and heat the mixture to a high temperature (typically 150-190 °C).

  • Reaction Monitoring and Work-up: Monitor the reaction by GC for the disappearance of the starting material and the formation of the product. Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Mechanistic Insights: The Power of SNAr

The chemical behavior of this compound is dominated by its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of three strongly electron-withdrawing fluorine atoms and a powerful nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[13]

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14]

  • Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is a key stabilizing factor.[13]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group.

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Addition (rate-determining) Products Substituted Product + F⁻ Intermediate->Products Step 2: Elimination

The two-step addition-elimination mechanism of SNAr.
Regioselectivity: A Matter of Electronics

A critical consideration in the SNAr reactions of this compound is regioselectivity – which of the three fluorine atoms is preferentially substituted? The outcome is dictated by the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex intermediate.

  • Activation by the Nitro Group: The nitro group provides the strongest stabilization through resonance when the negative charge is delocalized onto the carbon atoms at the ortho and para positions relative to the nitro group.[13]

  • Predicted Reactivity: In this compound, the fluorine atom at the C4 position is para to the nitro group. Nucleophilic attack at this position allows for direct delocalization of the resulting negative charge onto the nitro group. The fluorine at the C2 position is ortho to the nitro group, also allowing for resonance stabilization. The fluorine at the C1 position is meta to the nitro group, and attack at this position does not allow for direct resonance stabilization of the negative charge by the nitro group. Therefore, the fluorine atoms at the C4 (para) and C2 (ortho) positions are the most activated towards nucleophilic substitution. In many cases, substitution at the C4 position is favored due to reduced steric hindrance compared to the C2 position.[15]

Applications in Drug Discovery: The Case of Sitagliptin

The utility of this compound as a building block in drug discovery is exemplified by its role in the synthesis of Sitagliptin, a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.[4][16] While Sitagliptin itself does not contain a nitro group, its synthesis often starts from 2,4,5-trifluorophenylacetic acid, which is a derivative of this compound.[4][17]

Retrosynthetic Connection to Sitagliptin

The 2,4,5-trifluorophenyl moiety is a key structural feature of Sitagliptin. The synthesis of this crucial fragment can be traced back to this compound. A key transformation involves the nucleophilic substitution of the fluorine atom para to the nitro group with a malonic ester, followed by further chemical modifications.[18]

Sitagliptin_Retrosynthesis Sitagliptin Sitagliptin Intermediate 2,4,5-Trifluorophenylacetic Acid Sitagliptin->Intermediate Amide coupling & further steps StartingMaterial This compound Intermediate->StartingMaterial SNAr with malonate, hydrolysis, decarboxylation, etc.

Retrosynthetic analysis linking Sitagliptin to this compound.

This connection highlights the strategic importance of this compound as a readily available starting material for introducing the trifluorophenyl group into complex drug molecules. The predictable reactivity of this compound allows for the efficient and controlled construction of key intermediates in multi-step syntheses.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is fatal if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its highly activated aromatic ring, coupled with the predictable regioselectivity of its nucleophilic aromatic substitution reactions, makes it an invaluable tool for the construction of complex fluorinated molecules. The pivotal role of its derivatives in the synthesis of blockbuster drugs like Sitagliptin underscores its significance in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to leverage this potent reagent in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 1,2,4-Trifluoro-5-nitrobenzene (CAS No. 2105-61-5): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,2,4-trifluoro-5-nitrobenzene (CAS No. 2105-61-5), a pivotal fluorinated intermediate in modern organic synthesis. The document is structured to deliver in-depth insights for researchers, chemists, and professionals in the pharmaceutical and materials science sectors. We will explore its fundamental physicochemical properties, detail established synthetic pathways, and critically analyze its chemical reactivity, with a focus on the mechanistic principles of nucleophilic aromatic substitution (SNAr). Furthermore, this guide highlights its strategic applications as a versatile building block in the development of novel pharmaceuticals, agrochemicals, and high-performance polymers, while also providing essential safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction and Strategic Importance

This compound is an aromatic organic compound characterized by a benzene ring substituted with three fluorine atoms and a nitro group.[1] The strategic placement of these functional groups imparts a unique electronic profile to the molecule, rendering it an exceptionally valuable intermediate for chemical synthesis.[2] The strong electron-withdrawing nature of both the nitro group and the fluorine atoms creates a highly electron-deficient aromatic system.[1][3] This electronic deficiency is the cornerstone of its utility, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of profound importance in constructing complex molecules.

In the fields of drug discovery and agrochemical development, the incorporation of fluorine atoms is a widely adopted strategy to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5][6] this compound serves as a key building block, providing a reliable scaffold for introducing a trifluorinated phenyl moiety into new chemical entities.[2] Its applications also extend to materials science, where it is used in the synthesis of advanced polymers and coatings that require superior thermal and chemical resistance.[2]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in synthesis.[7]

PropertyValueSource(s)
CAS Number 2105-61-5[7]
Molecular Formula C₆H₂F₃NO₂[7]
Molecular Weight 177.08 g/mol [7]
Appearance Light yellow to brown clear liquid[2]
Melting Point -11 °C[8]
Boiling Point 194-195 °C[8]
Density 1.544 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.4943
Flash Point 89 °C (192.2 °F) - closed cup

Spectroscopic Data: The structure of this compound has been confirmed through various spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry, are available through public databases such as PubChem and commercial supplier websites.[7][9][10] These spectra are crucial for reaction monitoring and quality control during its synthesis and subsequent use.

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that leverages common industrial reactions. One prominent pathway begins with 2,4-dichlorofluorobenzene, as outlined in patent literature.[11] This method involves nitration followed by a halogen exchange (Halex) reaction.

Step-by-Step Synthesis Protocol:

  • Nitration: 2,4-Dichlorofluorobenzene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 2,4-dichloro-5-fluoronitrobenzene.[11] The regioselectivity of this step is directed by the existing substituents.

  • Fluorination (Halogen Exchange): The resulting 2,4-dichloro-5-fluoronitrobenzene is dissolved in an organic solvent. Potassium fluoride (KF) is added along with a catalyst to facilitate the substitution of the chlorine atoms with fluorine.[11] This step proceeds via nucleophilic aromatic substitution, where fluoride ions displace the chloride leaving groups to form the final product, 2,4,5-trifluoronitrobenzene (an isomer and common synonym for this compound).[11]

Synthesis_Workflow A 2,4-Dichlorofluorobenzene (Starting Material) B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2,4-Dichloro-5-fluoronitrobenzene (Intermediate) B->C D Fluorination (Halex Reaction) (KF, Catalyst, Solvent) C->D Step 2 E This compound (Final Product) D->E

Fig 1. General synthesis workflow for this compound.

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr).[12] This reactivity is a direct consequence of its electronic structure.

Causality of Reactivity: The aromatic ring is rendered highly electrophilic (electron-poor) by the potent electron-withdrawing effects of the nitro group (-M, -I) and the three fluorine atoms (-I).[3] This severe electron deficiency makes the ring an attractive target for attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[12][13]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This attack is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[13] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[12]

  • Elimination: The aromaticity is restored in a fast step through the elimination of a fluoride ion, which is a competent leaving group in this context.

Regioselectivity: In this compound, the fluorine atoms are not equally reactive. The positions ortho and para to the strongly activating nitro group are the most susceptible to nucleophilic attack. This is because the negative charge in the Meisenheimer complex intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.[12] The fluorine atom at the C-4 position (para to the nitro group) is typically the most readily displaced, followed by the fluorine at the C-2 position (ortho to the nitro group).

SNAr_Mechanism sub Start: this compound (Electron-Deficient Ring) step1 Step 1: Nucleophilic Attack (Rate-Determining) sub->step1 nuc Nucleophile (Nu⁻) nuc->step1 meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) step1->meisenheimer Addition step2 Step 2: Elimination (Fast) meisenheimer->step2 Rearomatization prod Product (Substituted Benzene) step2->prod lg Fluoride Ion (F⁻) (Leaving Group) step2->lg

Fig 2. The addition-elimination mechanism of SNAr reactions.

Applications in Research and Development

The unique reactivity of this compound makes it a versatile precursor in several high-value applications.

  • Pharmaceutical Synthesis: This compound is a critical intermediate for synthesizing complex pharmaceutical agents.[1][2] The strategic introduction of fluorine can significantly improve a drug candidate's pharmacokinetic profile (e.g., blocking metabolic oxidation, increasing lipophilicity for better blood-brain barrier penetration). The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, such as amide bond formation or diazotization, enabling the construction of diverse molecular architectures.[11] The nitroaromatic moiety itself is found in several therapeutic agents, where it can be bioreduced in vivo to exert a biological effect.[14]

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of modern pesticides and herbicides often utilizes fluorinated intermediates to enhance potency and environmental stability.[2] this compound provides a robust starting point for creating novel agrochemicals.

  • Materials Science: It serves as a monomer or cross-linking agent in the production of high-performance polymers. The resulting materials often exhibit enhanced thermal stability, chemical inertness, and specific dielectric properties, making them suitable for demanding applications in electronics and aerospace.[2]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[15][16]

Hazard CategoryDescriptionPictogram
Acute Toxicity, Oral Fatal if swallowed (H300).☠️ (GHS06)
Skin Irritation Causes skin irritation (H315).❗ (GHS07)
Eye Irritation Causes serious eye irritation (H319).❗ (GHS07)
Specific Target Organ Toxicity May cause respiratory irritation (H335).❗ (GHS07)

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably within a chemical fume hood.[15][16]

  • Avoid breathing mist, vapors, or spray.[16]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]

  • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15][16]

Storage:

  • Store locked up in a well-ventilated place.[15]

  • Keep the container tightly closed and dry.[15][16]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16]

First-Aid Measures:

  • If Swallowed: Get emergency medical help immediately. Rinse mouth.[15]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical attention.[15]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemistry. Its highly activated aromatic system, governed by the powerful electron-withdrawing properties of its nitro and fluoro substituents, provides a predictable and highly reactive platform for nucleophilic aromatic substitution. This reactivity allows chemists in drug discovery, agrochemical research, and materials science to construct complex, high-value molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential safely and effectively.

References

An In-depth Technical Guide to the Synthesis of 1,2,4-Trifluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1,2,4-Trifluoro-5-nitrobenzene

This compound (CAS No: 2105-61-5), also known as 2,4,5-trifluoronitrobenzene, is a pivotal fluorinated building block in modern organic synthesis.[1][2] Its utility is most pronounced in the fields of medicinal chemistry and materials science. The strategic placement of three electron-withdrawing fluorine atoms and a versatile nitro group on the benzene ring imparts unique reactivity, making it a valuable precursor for complex molecular architectures.

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles, improving aspects such as metabolic stability, lipophilicity, and binding affinity.[3] As a result, fluorinated intermediates like this compound are in high demand for the synthesis of novel therapeutics across various disease areas, including oncology and infectious diseases.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Primary Synthetic Pathway: Electrophilic Aromatic Nitration

The most direct and fundamentally important method for synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction of 1,2,4-trifluorobenzene.[5][6] This pathway leverages the reactivity of the aromatic ring, albeit moderated by the deactivating nature of the fluorine substituents.

Mechanism and Regioselectivity

The nitration process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[7] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

The 1,2,4-trifluorobenzene substrate then acts as a nucleophile, attacking the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step involves the deprotonation of the arenium ion by a weak base (like water or the bisulfate ion) to restore aromaticity and yield the final product.[7]

EAS_Nitration_Mechanism Figure 1: Mechanism of Electrophilic Nitration cluster_reagents Nitronium Ion Generation cluster_substitution Electrophilic Attack & Aromatization HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O TFB 1,2,4-Trifluorobenzene H2O H₂O Sigma_Complex Sigma Complex (Arenium Ion) TFB->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Figure 1: Mechanism of Electrophilic Nitration

Fluorine atoms are deactivating yet ortho-, para-directing substituents. In 1,2,4-trifluorobenzene, the C5 position is para to the C2 fluorine and ortho to the C4 fluorine, making it the most electronically favorable site for electrophilic attack, leading to the desired regioisomer as the major product.

Experimental Protocol: Nitration of 1,2,4-Trifluorobenzene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1,2,4-Trifluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Preparation of Mixed Acid: In a flask cooled in an ice-salt bath, cautiously add 70.7g of fuming nitric acid to 70.7g of concentrated sulfuric acid with gentle stirring. Maintain the temperature below 10°C.[8]

  • Reaction Setup: Charge a separate three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and dropping funnel, with 1,2,4-trifluorobenzene. Cool the flask to 0-5°C using an ice bath.

  • Addition of Nitrating Agent: Add the prepared mixed acid dropwise to the stirred 1,2,4-trifluorobenzene over 1.5 to 2 hours. Critically, maintain the internal reaction temperature between 50-60°C.[8] If the reaction becomes too exothermic, slow the addition rate.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 60°C with continued stirring for an additional 3 hours to ensure complete conversion.[8]

  • Quenching and Isolation: Allow the mixture to cool to room temperature and then carefully pour it over a large volume of crushed ice with stirring. This will quench the reaction and cause the organic product to separate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (if any was used for extraction) via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Alternative Pathway: Halogen Exchange (Halex) Reaction

A commercially viable and often higher-yielding alternative involves a two-step process starting from a less expensive chlorinated precursor. This method circumvents the direct nitration of the more valuable 1,2,4-trifluorobenzene.

  • Nitration of 2,4-Dichlorofluorobenzene: The process begins with the nitration of 2,4-dichlorofluorobenzene using mixed acid, analogous to the method described above. This reaction selectively yields 2,4-dichloro-5-fluoronitrobenzene with high purity (99.5%) and molar yield (98.0%).[8]

  • Fluorination via Halogen Exchange: The resulting 2,4-dichloro-5-fluoronitrobenzene undergoes a nucleophilic aromatic substitution (a Halex reaction). The two chlorine atoms are replaced by fluorine using an alkali metal fluoride, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent like DMF or sulfolane, often with a phase-transfer catalyst.[8] This step produces the final target molecule, 2,4,5-trifluoronitrobenzene.

Halex_Workflow Figure 2: Two-Step Synthesis via Halex Reaction Start 2,4-Dichlorofluorobenzene Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 2,4-Dichloro-5-fluoronitrobenzene Fluorination Step 2: Fluorination (KF, Catalyst) Intermediate->Fluorination FinalProduct This compound (2,4,5-Trifluoronitrobenzene) Nitration->Intermediate Fluorination->FinalProduct

Caption: Figure 2: Two-Step Synthesis via Halex Reaction

This route is particularly advantageous in industrial settings as it utilizes more accessible starting materials and often provides better overall yields and selectivity.

Data Summary and Physicochemical Properties

The properties of the final product are crucial for its application and further reactions.

PropertyValueSource
Molecular Formula C₆H₂F₃NO₂[1][2][9]
Molecular Weight 177.08 g/mol [1][9]
Appearance Yellow liquid[10][11]
CAS Number 2105-61-5[1][2]
Density 1.517 g/mL at 25 °C
Refractive Index n20/D 1.486

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of advanced pharmaceutical and materials science intermediates. While direct electrophilic nitration of 1,2,4-trifluorobenzene provides the most straightforward conceptual route, the two-step pathway involving nitration of a dichlorinated precursor followed by a Halex fluorination reaction often presents a more practical and economical approach for large-scale production.[8] Understanding the causality behind the reaction conditions—such as temperature control to manage exothermicity and the specific choice of reagents to drive regioselectivity—is paramount for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this versatile fluorinated building block.

References

The Strategic Utility of 2,4,5-Trifluoronitrobenzene in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluoronitrobenzene is a pivotal chemical intermediate whose value in pharmaceutical and agrochemical synthesis is anchored in its distinct structural and reactive properties. The strategic arrangement of three fluorine atoms and a nitro group on the benzene ring imparts a high degree of reactivity, particularly towards nucleophilic aromatic substitution, making it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of 2,4,5-Trifluoronitrobenzene, detailing its molecular structure, physicochemical and spectroscopic properties, established synthetic protocols, and mechanistic insights into its reactivity. Furthermore, it explores its critical role as a foundational building block in the development of high-value therapeutics, including fluoroquinolone antibiotics and dipeptidyl peptidase-4 (DPP-4) inhibitors. Safety protocols and handling procedures are also delineated to ensure its effective and safe utilization in a research and development setting.

Molecular Identity and Physicochemical Profile

2,4,5-Trifluoronitrobenzene is a light yellow to brown liquid at room temperature, recognized for its utility as a fluorinated intermediate in organic synthesis.[1] Its unique substitution pattern is the cornerstone of its chemical behavior and wide-ranging applications.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are critical:

  • IUPAC Name : 1,2,4-Trifluoro-5-nitrobenzene[2][3]

  • Synonyms : 2,4,5-Trifluoronitrobenzene, 5-Nitro-1,2,4-trifluorobenzene

  • CAS Number : 2105-61-5

  • Molecular Formula : C₆H₂F₃NO₂

  • Molecular Weight : 177.08 g/mol

  • InChI Key : ROJNMGYMBLNTPK-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of 2,4,5-Trifluoronitrobenzene are essential for its handling, reaction setup, and purification. These properties are summarized in the table below.

PropertyValueReference(s)
Appearance Light yellow to brown clear liquid[1]
Melting Point -11 °C
Boiling Point 194-195 °C
Density 1.544 g/mL at 25 °C
Refractive Index (n20/D) 1.4943
Flash Point 89 °C (closed cup)

Spectroscopic Characterization

The structural integrity of 2,4,5-Trifluoronitrobenzene is confirmed through various spectroscopic techniques. The data presented below serve as a benchmark for sample verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei provides a wealth of information.

NucleusChemical Shift (δ, ppm)Key Couplings (J, Hz) and MultiplicityAssignmentReference(s)
¹H NMR ~8.06(ddd)H-6 (proton ortho to NO₂)[4]
~7.28(ddd)H-3 (proton meta to NO₂)[4]
¹⁹F NMR VariesComplex F-F and F-H couplings are expected. The wide chemical shift range allows for clear distinction of each fluorine environment.F-2, F-4, F-5[5][6]
¹³C NMR VariesLarge ¹JCF, and smaller ²JCF, ³JCF couplings are characteristic, leading to complex splitting patterns.C1-C6[7][8]

Note: Specific coupling constants for ¹H and ¹⁹F NMR can be complex due to second-order effects and require specialized analysis software for precise determination.[9]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy identifies key functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation data.

TechniqueKey Peaks / FeaturesInterpretationReference(s)
IR (cm⁻¹) ~3100-3000Aromatic C-H stretch[10]
~1600-1585Aromatic C=C stretch[10]
~1530 & ~1350 Asymmetric & Symmetric N-O stretch (NO₂) (Strong) [11][12]
~1200-1000C-F stretch[10]
MS (EI) m/z 177 Molecular Ion [M]⁺ [3]
m/z 147[M - NO]⁺[13]
m/z 131[M - NO₂]⁺[13]
m/z 91Tropylium-like ion from aromatic fragmentation[14]

Synthesis of 2,4,5-Trifluoronitrobenzene

The industrial synthesis of 2,4,5-Trifluoronitrobenzene is typically achieved through a two-step process starting from 2,4-dichlorofluorobenzene. This pathway is favored due to the availability of the starting material and the robust nature of the reactions.

Synthetic Workflow

The synthesis involves an initial nitration followed by a halogen exchange (Halex) reaction.

Synthesis_Workflow start 2,4-Dichlorofluorobenzene step1 Nitration start->step1 H₂SO₄, HNO₃ intermediate 2,4-Dichloro-5-fluoronitrobenzene step1->intermediate step2 Fluorination (Halex Reaction) intermediate->step2 Spray-dried KF, Phase-Transfer Catalyst (e.g., TBAB), Sulfolane product 2,4,5-Trifluoronitrobenzene step2->product

Caption: Workflow for the synthesis of 2,4,5-Trifluoronitrobenzene.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature and should be performed by trained chemists with appropriate safety precautions.[15]

Step 1: Nitration of 2,4-Dichlorofluorobenzene

  • Charge a suitable reaction vessel with 2,4-dichlorofluorobenzene (1.0 equiv).

  • Prepare a nitrating mixture of fuming nitric acid (1.0-1.2 equiv) and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the reactor at a controlled temperature (e.g., 60 °C).

    • Causality: The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for electrophilic aromatic substitution on the moderately deactivated starting material.

  • Maintain the reaction at temperature for 2-3 hours after the addition is complete, monitoring by GC or TLC until starting material is consumed.

  • Allow the layers to separate. Carefully separate the organic layer from the acidic aqueous layer.

  • Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid.

  • The resulting crude 2,4-dichloro-5-fluoronitrobenzene is typically of sufficient purity (>99%) to be used directly in the next step.

Step 2: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene

  • Charge a reactor equipped with a distillation setup with the crude 2,4-dichloro-5-fluoronitrobenzene (1.0 equiv) and a high-boiling polar aprotic solvent such as sulfolane.

  • Heat the mixture (e.g., to 100 °C) under reduced pressure to remove any residual water.

    • Causality: The fluorination reaction is highly sensitive to water, which can deactivate the potassium fluoride. Anhydrous conditions are critical for high yield.

  • Add spray-dried potassium fluoride (a molar excess, e.g., 2.2 equiv) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.01-0.02 equiv).

    • Causality: Spray-dried KF provides a high surface area for the reaction. The phase-transfer catalyst facilitates the transport of the fluoride anion from the solid KF surface into the organic phase, where it can act as a nucleophile.

  • Heat the reaction mixture to 170-180 °C. The two chlorine atoms are substituted by fluorine via a nucleophilic aromatic substitution mechanism.

  • Monitor the reaction by GC. Upon completion (typically when the starting material is <3%), the product is isolated by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,4,5-trifluoronitrobenzene is dominated by the powerful electron-withdrawing effect of the nitro group, which strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) .[16]

The SₙAr Mechanism and Regioselectivity

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge is delocalized onto the oxygen atoms of the nitro group. In the second, typically fast step, the leaving group is eliminated, restoring the aromaticity of the ring.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity: The fluorine atom at the C-4 position (para to the nitro group) is the most activated and will be preferentially substituted by nucleophiles. This is because the negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group when the attack occurs at the ortho or para positions, providing significant stabilization. The fluorine at C-2 (ortho to the nitro group) is the next most reactive site.

Applications in Drug Discovery and Development

2,4,5-Trifluoronitrobenzene is a key building block for several important classes of pharmaceuticals, leveraging its predictable SₙAr reactivity.[17]

Case Study: Synthesis of Fluoroquinolone Antibiotics

Fluoroquinolones, such as Ciprofloxacin, are a major class of broad-spectrum antibiotics. The core quinolone structure is often assembled using precursors derived from poly-fluorinated benzene derivatives. While many routes exist, a common strategy involves the reaction of a fluorinated benzoyl derivative with an acrylate equivalent, followed by cyclization and substitution with a piperazine moiety. 2,4,5-Trifluoronitrobenzene can be converted to 2,4,5-trifluorobenzoic acid, a direct precursor for this synthesis.

The key transformation involves the displacement of the C-4 fluorine by the secondary amine of piperazine, a classic SₙAr reaction that forms the final active drug molecule.

Caption: Synthetic pathway from 2,4,5-Trifluoronitrobenzene to Fluoroquinolones.

Case Study: Intermediate for Sitagliptin (Januvia®)

Sitagliptin is a leading treatment for type 2 diabetes that functions by inhibiting the DPP-4 enzyme.[18][19] A critical intermediate in many commercial syntheses of sitagliptin is 2,4,5-trifluorophenylacetic acid .[15] This intermediate is prepared directly from 2,4,5-trifluoronitrobenzene.

A patented method describes the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate.[19][20] In this SₙAr reaction, the malonate anion displaces the highly activated fluorine at C-4. Subsequent hydrolysis, decarboxylation, and reduction of the nitro group lead to the desired phenylacetic acid derivative, which is then carried forward to construct the final chiral amine of sitagliptin.

Caption: Synthesis of a key Sitagliptin precursor from 2,4,5-Trifluoronitrobenzene.

Safety, Handling, and Storage

As a senior scientist, ensuring the safe handling of all laboratory reagents is paramount. 2,4,5-Trifluoronitrobenzene is a hazardous substance and requires strict adherence to safety protocols.

Hazard Identification

The compound is classified with the following hazard statements:

  • H300 : Fatal if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

It is designated with the GHS06 (Skull and Crossbones) pictogram.

Recommended Handling Procedures
  • Engineering Controls : Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection : Wear a lab coat. For larger quantities, impervious protective clothing may be necessary.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored in a secure area designated for toxic materials, away from incompatible substances like strong oxidizing agents.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

2,4,5-Trifluoronitrobenzene stands as a testament to the power of strategic fluorination in designing versatile chemical building blocks. Its predictable and highly efficient reactivity in nucleophilic aromatic substitution reactions, driven by the synergistic effects of its fluoro and nitro substituents, has cemented its role in the synthesis of complex, high-value molecules. For drug development professionals, a thorough understanding of its properties, reactivity, and handling is not merely academic but a practical necessity for leveraging its full potential in the creation of next-generation therapeutics.

References

Physical and chemical properties of 5-Nitro-1,2,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Nitro-1,2,4-trifluorobenzene

Introduction: A Versatile Fluorinated Building Block

5-Nitro-1,2,4-trifluorobenzene (CAS No. 2105-61-5) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced chemical synthesis.[1][2] Its unique molecular architecture, featuring a nitro group and multiple fluorine atoms on a benzene ring, imparts a distinct reactivity profile that is highly sought after in the fields of pharmaceutical development, agrochemical innovation, and material science.[3] The presence of the strongly electron-withdrawing nitro group, combined with the electronegative fluorine atoms, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for constructing complex molecular entities.[4][5]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic properties of the molecule.[6][7] Similarly, the nitro group is a key pharmacophore in various therapeutic agents and a versatile functional group that can be readily transformed into other functionalities, such as amines.[8][9] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 5-Nitro-1,2,4-trifluorobenzene, offering field-proven insights for its effective utilization in research and development.

Core Physical and Chemical Characteristics

A thorough understanding of the fundamental properties of 5-Nitro-1,2,4-trifluorobenzene is essential for its proper handling, storage, and application in chemical reactions.

Physical Properties

The compound is a light yellow to brown clear liquid under standard conditions.[1] Its key physical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 2105-61-5[1][2]
Molecular Formula C₆H₂F₃NO₂[1][2][10][11]
Molecular Weight 177.08 g/mol [1][2][10][11]
Appearance Clear, light yellow to brown liquid[1][12]
Melting Point -11 °C[1]
Boiling Point 194-195 °C[1]
Density 1.544 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.493 - 1.495[1]
Flash Point 89 °C (192.2 °F) - closed cup[1]
Molecular Structure and Spectroscopic Profile

The structural arrangement of atoms dictates the molecule's reactivity and physical behavior.

Molecular Structure Diagram

SNAr_Mechanism cluster_0 Figure 2. Generalized S(N)Ar Mechanism Reactants 5-Nitro-1,2,4-trifluorobenzene + Nucleophile (Nu⁻) Attack Nucleophilic Attack (Slow, Rate-Determining Step) Reactants->Attack Intermediate Formation of Resonance-Stabilized Meisenheimer Complex (Anion) Attack->Intermediate Elimination Elimination of Fluoride Ion (Fast Step) Intermediate->Elimination Product Substituted Product Elimination->Product Synthesis_Workflow cluster_1 Figure 3. Synthetic Pathway to 5-Nitro-1,2,4-trifluorobenzene start 2,4-Dichlorofluorobenzene step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2,4-Dichloro-5-fluoronitrobenzene step1->intermediate1 step2 Fluorination (Halex Reaction) (KF, Catalyst) intermediate1->step2 product 2,4,5-Trifluoronitrobenzene (5-Nitro-1,2,4-trifluorobenzene) step2->product

References

Navigating the Chemical Landscape: A Query for Clarity on C6H2F3NO2

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical formula C6H2F3NO2 reveals a landscape of structural ambiguity. Before a comprehensive technical guide can be developed, clarification of the precise chemical identity is essential. This document outlines the initial findings and presents potential candidates for the intended topic, inviting collaboration to ensure the subsequent guide is both accurate and relevant.

Initial searches for a compound with the molecular formula C6H2F3NO2 did not yield a single, commonly recognized chemical entity. The combination of atoms suggests a variety of possible isomers, each with unique properties and potential applications. Without a definitive structure or IUPAC name, a detailed technical guide would be speculative and lack the scientific integrity required for researchers, scientists, and drug development professionals.

Several closely related compounds were identified during the preliminary investigation, which may provide context or point towards the intended subject of this guide. These include:

  • Fluorinated Pyridine Derivatives: The pyridine ring is a common scaffold in medicinal chemistry. The addition of fluorine and a nitro group could lead to compounds like a trifluoronitropyridine. For instance, 2,3,6-Trifluoro-5-nitropyridine (C5HF3N2O2) is a known compound. While the molecular formula differs slightly, its structural class is a strong possibility for the intended topic. The incorporation of fluorine into pyridine-based molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1]

  • Other Aromatic Systems: The formula could also represent a substituted benzene ring or another heterocyclic system. The precise arrangement of the fluorine atoms and the nitro group relative to each other and to any other substituents would define the specific isomer and its chemical behavior.

To proceed with the development of an in-depth technical guide that meets the rigorous standards of the scientific community, we invite the user to provide clarification on the specific compound of interest. The following information would be invaluable:

  • The IUPAC name of the compound.

  • The CAS (Chemical Abstracts Service) number.

  • A chemical structure or SMILES string.

Once the exact identity of C6H2F3NO2 is established, a comprehensive guide will be developed, adhering to the highest standards of scientific accuracy and providing actionable insights for professionals in the field. This guide will explore:

  • Detailed Physicochemical Properties: Including molecular weight, melting/boiling points, solubility, and spectral data.

  • Synthesis and Manufacturing Processes: Outlining established laboratory-scale syntheses and potential industrial-scale production methods.

  • Applications in Research and Drug Development: Highlighting its use as a building block, intermediate, or potential therapeutic agent.

  • Analytical Methodologies: Providing protocols for identification, quantification, and purity assessment using techniques such as HPLC, GC, and NMR spectroscopy.

  • Safety and Handling Information: Summarizing key safety precautions, toxicity data, and proper disposal procedures.

We look forward to collaborating to define the precise scope of this technical guide and delivering a resource of significant value to the scientific community.

References

Spectroscopic data (NMR, IR, MS) for 1,2,4-Trifluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Spectroscopic Guide to 1,2,4-Trifluoro-5-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 2105-61-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers and professionals in drug development, precise structural confirmation is paramount. This document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to create a definitive analytical profile of the molecule. Beyond presenting raw data, this guide delves into the causal relationships between the molecular structure—specifically the interplay of the electron-withdrawing nitro group and the highly electronegative fluorine substituents—and the resulting spectroscopic signatures. Methodologies are presented as self-validating protocols, ensuring that practitioners can replicate and verify these findings with high fidelity.

Molecular Structure and Its Influence on Spectroscopic Analysis

This compound is an aromatic compound with the molecular formula C₆H₂F₃NO₂.[1][2][3] Its structure consists of a benzene ring substituted with three fluorine atoms and one nitro group. The relative positions of these substituents create a unique electronic environment that dictates the molecule's chemical reactivity and is directly observable through various spectroscopic techniques. The strong inductive and resonance effects of the nitro group, combined with the electronegativity of the fluorine atoms, result in a highly electron-deficient aromatic ring. This electronic structure is the primary determinant of the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

For clarity in the following spectral interpretations, the atoms are numbered as shown in the diagram below. This numbering scheme is adopted for assignment purposes throughout this guide.

References

Electrophilic nitration of 1,2,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Nitration of 1,2,4-Trifluorobenzene

Introduction

The strategic introduction of a nitro group (–NO₂) onto an aromatic scaffold is a cornerstone of modern organic synthesis, providing a versatile functional handle for subsequent chemical transformations. The product of nitrating 1,2,4-trifluorobenzene, namely 2,4,5-trifluoronitrobenzene, is a crucial building block in the synthesis of high-value compounds, including pharmaceuticals and agrochemicals.[1] For instance, it serves as a key intermediate in the preparation of 2,4,5-trifluorophenylacetic acid, a component in the synthesis of certain antidiabetic drugs.[2]

This guide provides a comprehensive technical overview of the electrophilic nitration of 1,2,4-trifluorobenzene. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic principles governing the reaction's regioselectivity, present a field-proven experimental protocol, and detail the analytical methods for product validation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this important transformation.

Part 1: Mechanistic Rationale and Regioselectivity

The outcome of an electrophilic aromatic substitution (EAS) reaction is dictated by the electronic properties of the substituents already present on the aromatic ring. In the case of 1,2,4-trifluorobenzene, the three fluorine atoms exert powerful, and somewhat conflicting, electronic effects that must be carefully considered to predict the reaction's regiochemistry.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in most aromatic nitrations is the highly reactive nitronium ion (NO₂⁺).[3] It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4][5][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and potent electrophile, NO₂⁺.[7][8]

G

Caption: Generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid.

The Dichotomy of Fluorine's Electronic Effects

Fluorine, like other halogens, influences the reactivity of the benzene ring through two opposing mechanisms:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[9][10][11]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density via resonance increases the electron density at the ortho and para positions relative to the meta position.[9][12]

While the deactivating inductive effect is dominant, slowing the overall reaction rate, the resonance effect governs the regioselectivity, directing the incoming electrophile to the ortho and para positions.[11]

Predicting the Site of Nitration on 1,2,4-Trifluorobenzene

To predict the major product, we must analyze the stability of the cationic intermediate (the σ-complex or arenium ion) formed upon attack at each of the three possible positions: C-3, C-5, and C-6. The most stable intermediate corresponds to the lowest energy transition state and thus the fastest reaction pathway.[13]

  • Attack at C-3: This position is ortho to both the C-2 and C-4 fluorine atoms. The resulting σ-complex would have resonance structures that place the positive charge adjacent to these fluorine atoms, allowing for some resonance stabilization. However, it is also subject to strong inductive deactivation from two adjacent fluorines.

  • Attack at C-6: This position is ortho to the C-1 fluorine and meta to the C-2 fluorine. It benefits from resonance stabilization from the C-1 fluorine.

  • Attack at C-5: This position is ortho to the C-4 fluorine and, crucially, para to the C-2 fluorine. The para relationship allows for a highly stabilizing resonance structure where the positive charge is placed on the carbon bearing the C-2 fluorine, which can then be directly stabilized by that fluorine's lone pairs. This powerful +R stabilization from the F at C-2 makes the σ-complex for C-5 attack the most stable of the possibilities.

Therefore, the electrophilic attack is overwhelmingly directed to the C-5 position, leading to the formation of 1,2,4-Trifluoro-5-nitrobenzene , also known as 2,4,5-Trifluoronitrobenzene , as the major product.

G

Caption: Reaction pathways showing the preferential formation of the C-5 substituted product.

Part 2: Validated Experimental Protocol

This protocol details a laboratory-scale synthesis of 2,4,5-trifluoronitrobenzene. Every step is designed for safety, reproducibility, and high yield.

Materials and Equipment
Reagents & MaterialsEquipment
1,2,4-Trifluorobenzene (≥99%)250 mL Three-neck round-bottom flask
Concentrated Sulfuric Acid (98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (70%)Thermometer (-10 to 100 °C)
Crushed Ice & Water100 mL Dropping funnel
Dichloromethane (DCM)Ice-water bath
5% Sodium Bicarbonate Solution (aq.)500 mL Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
---Standard glassware for work-up

Safety Imperative: This procedure involves highly corrosive and toxic materials and a strongly exothermic reaction. A certified chemical fume hood, personal protective equipment (safety goggles, face shield, acid-resistant gloves, lab coat), and immediate access to an emergency shower and eyewash station are mandatory.

Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • To a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 50 mL of concentrated sulfuric acid.

    • Place the flask in an ice-water bath and allow the acid to cool to below 10 °C.

    • Slowly, with continuous stirring, add 25 mL of concentrated nitric acid via a dropping funnel. CAUTION: This mixing is highly exothermic. Maintain the temperature of the mixed acid below 15 °C throughout the addition.

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and cooled to 0-5 °C, begin the dropwise addition of 1,2,4-trifluorobenzene (20 g) from the dropping funnel.

    • Rigorously control the rate of addition to maintain the internal reaction temperature between 5-10 °C. Do not allow it to exceed 10 °C to minimize the formation of byproducts.[14] The addition typically takes 45-60 minutes.

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour to ensure completion.

  • Work-up and Isolation:

    • Fill a 1 L beaker with approximately 300 g of crushed ice and 100 mL of cold water.

    • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This will quench the reaction and precipitate the crude product.[15]

    • Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts in the separatory funnel. Wash sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (to neutralize residual acid - CAUTION: vent frequently to release CO₂), and finally with 100 mL of brine.[15]

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain high-purity 2,4,5-trifluoronitrobenzene.

G start Start prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to <10°C start->prep_acid add_reactant Add 1,2,4-Trifluorobenzene (Dropwise, Maintain 5-10°C) prep_acid->add_reactant react Stir at RT (1 hour) add_reactant->react quench Quench Reaction (Pour onto Ice-Water) react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify Product (Vacuum Distillation) evaporate->purify end Final Product: 2,4,5-Trifluoronitrobenzene purify->end

Caption: Experimental workflow for the synthesis of 2,4,5-trifluoronitrobenzene.

Part 3: Data, Analysis, and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1,2,4-TrifluorobenzeneC₆H₃F₃132.08911.37
2,4,5-TrifluoronitrobenzeneC₆H₂F₃NO₂177.08194-1951.544
Data sourced from Sigma-Aldrich and PubChem[16][17].
Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing product purity and confirming the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 177.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be complex due to H-F coupling but should integrate to two protons.

    • ¹⁹F NMR: This is a powerful tool for fluorinated compounds and will show three distinct signals for the three non-equivalent fluorine atoms, confirming the substitution pattern.

    • ¹³C NMR: Will display six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing definitive structural proof.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the C-F bonds and, most importantly, strong asymmetric and symmetric stretching vibrations for the nitro group (–NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Conclusion

The electrophilic nitration of 1,2,4-trifluorobenzene is a well-defined and highly regioselective reaction, driven by the directing effects of the fluorine substituents. A thorough understanding of the underlying mechanistic principles, particularly the stabilizing resonance effect of a para-fluorine on the σ-complex intermediate, is key to predicting the formation of 2,4,5-trifluoronitrobenzene as the major product. The successful synthesis relies on a carefully controlled experimental protocol, especially with regard to temperature management during the addition of reagents. The resulting product is a valuable intermediate, and its identity and purity must be rigorously confirmed using a suite of modern analytical techniques. This guide provides the foundational knowledge and practical steps for researchers to confidently and safely perform this important chemical transformation.

References

Reactivity of trifluoronitrobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Trifluoronitrobenzene Isomers

Abstract

Trifluoronitrobenzene isomers are pivotal building blocks in modern synthetic chemistry, with profound applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their utility is intrinsically linked to their reactivity, which is dominated by nucleophilic aromatic substitution (SNAr). The precise arrangement of the three fluorine atoms relative to the powerful electron-withdrawing nitro group dictates the activation of the aromatic ring and the regioselectivity of substitution reactions. This guide provides a comprehensive analysis of the structure-reactivity relationships among key trifluoronitrobenzene isomers. We will dissect the underlying mechanistic principles, offer a comparative analysis of isomer reactivity, present a robust experimental protocol for kinetic assessment, and discuss the strategic application of these synthons in drug discovery.

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

To comprehend the reactivity differences among trifluoronitrobenzene isomers, one must first master the mechanism of nucleophilic aromatic substitution (SNAr). Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized centers, SNAr provides a pathway for nucleophilic substitution on an electron-poor aromatic ring.[4][5] The process is a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile attacks the carbon atom bearing a leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7][8] The aromaticity of the ring is temporarily broken during this stage.

Step 2: Elimination and Restoration of Aromaticity The Meisenheimer complex collapses, expelling the leaving group and restoring the aromaticity of the ring to yield the final substituted product.

The energetic viability of this pathway hinges on two critical factors:

  • A Potent Electron-Withdrawing Group (EWG): The presence of a strong EWG, such as a nitro group (–NO₂), is essential. This group delocalizes and stabilizes the negative charge of the Meisenheimer intermediate through both inductive (-I) and resonance (-R) effects, lowering the activation energy of the first step.[7][9]

  • A Good Leaving Group: The substituent being replaced, typically a halide, must be able to depart as a stable anion.

In the context of trifluoronitrobenzenes, the fluorine atoms and the nitro group play synergistic roles. The high electronegativity of fluorine enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Simultaneously, the nitro group provides the necessary stabilization for the anionic intermediate.

Caption: The addition-elimination pathway of SNAr reactions.

Isomeric Deep Dive: A Comparative Reactivity Analysis

The reactivity of a trifluoronitrobenzene isomer is a direct consequence of the positions of the fluorine atoms relative to the nitro group. The stabilizing power of the nitro group is most pronounced at the ortho and para positions, where it can delocalize the negative charge of the Meisenheimer complex via resonance.[8][9] Fluorine atoms at meta positions are activated to a lesser extent, primarily through the inductive effect.

Case Study 1: 2,4,6-Trifluoronitrobenzene

This highly symmetrical isomer is exceptionally reactive.[2][10] All three fluorine atoms are positioned either ortho (C2, C6) or para (C4) to the nitro group. This optimal arrangement ensures that nucleophilic attack at any of the three C-F positions leads to a Meisenheimer complex that is strongly stabilized by the nitro group. This high degree of activation makes it a versatile reagent for introducing a 2,4,6-trifluorophenyl moiety or for sequential substitutions.[10]

Case Study 2: 3,4,5-Trifluoronitrobenzene

This isomer exhibits remarkable regioselectivity.[3]

  • C4-Fluorine (para): This position is highly activated. A nucleophilic attack here generates a negative charge that is delocalized across the ring and onto the oxygen atoms of the nitro group. This is the overwhelmingly favored site of reaction.

  • C3/C5-Fluorines (meta): These positions are significantly less reactive. The negative charge in the corresponding Meisenheimer complex cannot be directly delocalized onto the nitro group through resonance.[9] Their activation relies on the weaker inductive pull of the nitro group and the adjacent fluorine atoms.

This predictable selectivity makes 3,4,5-trifluoronitrobenzene an excellent synthon for introducing a 3,5-difluoro-4-nitrophenyl core, a common motif in medicinal chemistry.[3]

Case Study 3: 2,3,4-Trifluoronitrobenzene

Reactivity in this isomer is more complex, presenting a competition between two activated sites.[1]

  • C4-Fluorine (para): Highly activated through resonance.

  • C2-Fluorine (ortho): Also highly activated through resonance.

  • C3-Fluorine (meta): The least reactive position.

The reaction outcome is a contest between substitution at C2 and C4. While both are electronically favorable, the C4 position is sterically less hindered, often making it the preferred site for bulky nucleophiles. The C2 position, however, may be favored under certain conditions or with smaller nucleophiles.

Summary of Reactivity
IsomerStructureRelative Position of Fluorines (to NO₂)Predicted Reactivity Hotspot(s)Key Feature
2,4,6-Trifluoronitrobenzene C2H2F3NO2ortho, para, orthoC2, C4, C6High and uniform reactivity at all F positions.
3,4,5-Trifluoronitrobenzene C6H2F3NO2meta, para, metaC4High regioselectivity for the para position.[3]
2,3,4-Trifluoronitrobenzene C6H2F3NO2ortho, meta, paraC2, C4Competitive reactivity between ortho and para sites.[1]

Experimental Protocol: Comparative Kinetic Analysis

To empirically validate the reactivity hierarchy, a competitive kinetic study is the gold standard. This approach minimizes experimental variability by subjecting multiple isomers to identical conditions within the same reaction vessel.

Objective: To determine the relative reaction rates of 2,4,6-, 3,4,5-, and 2,3,4-trifluoronitrobenzene with a model nucleophile.

Methodology: High-Performance Liquid Chromatography (HPLC) monitoring of a competitive reaction.

Materials:

  • Isomers: 2,4,6-Trifluoronitrobenzene (≥98%)[11][12], 3,4,5-Trifluoronitrobenzene (≥97%), 2,3,4-Trifluoronitrobenzene (≥99%).

  • Nucleophile: Morpholine (≥99%).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

  • Quenching Solution: 0.1 M HCl in Acetonitrile/Water (1:1).

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of each trifluoronitrobenzene isomer in DMSO.

    • Prepare a 100 mM stock solution of the internal standard in DMSO.

    • Prepare a 50 mM stock solution of morpholine in DMSO.

  • Reaction Setup:

    • In a temperature-controlled reaction vial (e.g., 25.0 ± 0.1 °C) equipped with a magnetic stirrer, combine 1.0 mL of each of the three isomer stock solutions and 1.0 mL of the internal standard stock solution.

    • Allow the solution to equilibrate thermally for 10 minutes.

    • To initiate the reaction (t=0), add 1.0 mL of the 50 mM morpholine stock solution and start the timer. The total volume is 5.0 mL, with initial concentrations of 20 mM for each isomer, 20 mM for the internal standard, and 10 mM for the nucleophile (limiting reagent).

  • Time-Course Sampling:

    • At designated time points (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of the quenching solution. This neutralizes the morpholine and stops the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection (e.g., at 254 nm).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Develop a method that provides baseline separation of all three starting isomers, the internal standard, and the expected product peaks.

  • Data Analysis:

    • For each time point, calculate the concentration of each remaining isomer relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the isomer concentration (ln[Isomer]) versus time for each of the three isomers.

    • The slope of this line is proportional to the pseudo-first-order rate constant (k'). The relative reactivity is the ratio of these slopes.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing prep_stocks Prepare Stock Solutions (Isomers, Nucleophile, Internal Std) mix Combine Isomers & Internal Std in Temperature-Controlled Vial prep_stocks->mix initiate Initiate Reaction (t=0) by adding Nucleophile mix->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Aliquots in Acidic Solution sample->quench analyze Analyze by HPLC-UV quench->analyze plot Plot ln[Isomer] vs. Time analyze->plot calculate Determine Slopes (k') & Calculate Relative Rates plot->calculate

Caption: Workflow for comparative kinetic analysis of isomers.

Strategic Applications in Drug Discovery

The predictable reactivity of trifluoronitrobenzene isomers makes them highly valuable synthons in drug development. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[13][14][15] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to improve cell permeability.[13][15]

Trifluoronitrobenzenes serve as versatile handles to introduce these desirable fluorinated motifs. For instance:

  • Scaffold Elaboration: A highly reactive isomer like 2,4,6-trifluoronitrobenzene can be used for late-stage functionalization, allowing for the rapid synthesis of compound libraries by reacting it with various nucleophiles (amines, thiols, alcohols).[10]

  • Directed Synthesis: A regioselective isomer like 3,4,5-trifluoronitrobenzene allows for the precise construction of complex molecules where a specific substitution pattern is required.

  • Amine Precursors: Following the SNAr reaction, the nitro group can be readily reduced to an amine (–NH₂), which is a crucial functional group for further derivatization, such as amide bond formation or reductive amination, enabling connection to other parts of a target molecule.[10]

These building blocks are instrumental in synthesizing a wide array of fluorinated APIs and bioactive molecules, including anticancer, anti-inflammatory, and cardiovascular drugs.[1]

Conclusion

The reactivity of trifluoronitrobenzene isomers is a textbook illustration of structure-activity relationships in organic chemistry. The outcome of nucleophilic aromatic substitution is elegantly controlled by the electronic interplay between the activating nitro group and the leaving fluorine atoms. Isomers with ortho and para fluorine atoms, such as 2,4,6-trifluoronitrobenzene, exhibit the highest reactivity, while those with meta fluorines, like the C3/C5 positions of 3,4,5-trifluoronitrobenzene, are significantly less reactive. This predictable and often highly regioselective behavior, coupled with the beneficial effects of fluorine in medicinal chemistry, solidifies the role of trifluoronitrobenzene isomers as indispensable tools for researchers, scientists, and drug development professionals.

References

The Strategic Advantage of Electron-Withdrawing Effects in Fluorinated Nitroaromatics: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Power of Activation in Aromatic Systems

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of activating groups, the combination of nitro (-NO₂) and fluoro (-F) substituents on an aromatic scaffold presents a particularly potent platform for chemical innovation. This guide provides an in-depth exploration of the profound electron-withdrawing effects inherent to fluorinated nitroaromatics, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, reactivity, and application of these versatile compounds, elucidating the principles that make them invaluable building blocks in the creation of novel therapeutics and advanced materials. The judicious incorporation of fluorine into drug candidates has become a pivotal strategy in contemporary medicinal chemistry.[1] The unique physicochemical properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[1] These modifications can culminate in drugs with superior efficacy, enhanced safety profiles, and improved patient compliance.[1]

The Electronic Synergy of Fluoro and Nitro Groups: A Tale of Two Electron Sinks

The remarkable reactivity of fluorinated nitroaromatics stems from the powerful and synergistic electron-withdrawing nature of both the fluorine atom and the nitro group. While fluorine is the most electronegative element, its electron-withdrawing effect in aromatic systems is a nuanced interplay of a strong inductive effect (-I) and a weaker, opposing resonance effect (+R).[2] Conversely, the nitro group is one of the strongest electron-withdrawing groups, exerting both a potent inductive (-I) and a significant resonance (-M or -R) effect.[3]

When positioned ortho or para to a potential leaving group, such as a halogen, the nitro group's ability to delocalize the negative charge of the Meisenheimer complex, the key intermediate in nucleophilic aromatic substitution (SNAr), dramatically accelerates the reaction rate.[4][5] The addition of a fluorine atom, particularly in proximity to the reaction center, further enhances this activation through its own strong inductive pull, making the aromatic ring exceptionally electrophilic and ripe for nucleophilic attack.[4]

To quantify and compare the electron-withdrawing strength of various substituents, the Hammett equation provides a valuable framework.[3][6][7] The Hammett substituent constant (σ) is a measure of the electronic influence of a substituent on the reactivity of a molecule.[6]

Substituentσ_meta (σ_m)σ_para (σ_p)
-F+0.337+0.062
-Cl+0.373+0.227
-Br+0.393+0.232
-I+0.353+0.276
-NO₂+0.710+0.778
-CF₃+0.43+0.54

Table 1: Hammett Substituent Constants (σ) for Selected Electron-Withdrawing Groups.[3]

As illustrated in Table 1, the nitro group possesses one of the highest positive σ values, indicating its exceptional electron-withdrawing capacity. While fluorine's σ_p value is modest due to its competing resonance donation, its high electronegativity contributes significantly to the overall electrophilicity of the aromatic ring, especially when combined with the potent effects of the nitro group.

Synthesis of Fluorinated Nitroaromatics: Building the Activated Core

The preparation of fluorinated nitroaromatics can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the nature of the starting materials.

Direct Nitration of Fluorinated Aromatics

A common approach involves the direct nitration of a fluorinated aromatic precursor. This method requires careful control of reaction conditions to achieve the desired regioselectivity and to manage the potential for over-nitration.

Experimental Protocol: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene

This protocol details the preparation of 1,5-difluoro-2,4-dinitrobenzene from m-difluorobenzene, a key intermediate in the synthesis of herbicides.[8]

Materials:

  • m-Difluorobenzene

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

Procedure:

  • In a reaction vessel equipped with a dropping funnel and a stirrer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled sulfuric acid with continuous stirring to form the nitrating agent. Maintain the temperature at 0°C.

  • Once the nitrating agent is prepared, slowly add m-difluorobenzene dropwise to the mixture.

  • During the addition of m-difluorobenzene, carefully control the reaction temperature to not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture for a period of time to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture can be worked up by pouring it over ice, followed by filtration, washing, and drying to yield 1,5-difluoro-2,4-dinitrobenzene.

Causality and Insights:

  • The use of a mixture of concentrated sulfuric acid and fuming nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • The low reaction temperature is crucial to control the exothermic nitration reaction and to minimize the formation of byproducts.

  • This method is advantageous due to its simple procedure, mild reaction conditions, and the use of readily available and inexpensive raw materials, making it suitable for industrial-scale production.[8]

Halogen Exchange (Halex) Reactions

The Halex reaction is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. This process involves the displacement of a chlorine or bromine atom with a fluoride ion, typically from a source like potassium fluoride (KF).

Experimental Protocol: Synthesis of 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

This protocol describes the synthesis of the widely used bioconjugation reagent, 1-fluoro-2,4-dinitrobenzene, from its chloro-analogue.[9]

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Dry potassium fluoride (KF)

  • Dimethylformamide (DMF) or Benzene

  • Methanol (for recrystallization)

Procedure:

  • Combine 25.5 g of 1-chloro-2,4-dinitrobenzene and 14.5 g of dry potassium fluoride in a reaction flask.

  • Add 25.5 g of dimethylformamide as the solvent.

  • Heat the reaction mixture to 140-150°C for 30 minutes or 95-100°C for 13 hours.

  • Alternatively, the reaction can be performed neat (without solvent) by heating the mixture of 1-chloro-2,4-dinitrobenzene and dry potassium fluoride at 180-200°C for 7 hours.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • The product, an oil, will separate. Wash the oil thoroughly with water to remove any remaining salts and solvent.

  • Dry the oil and purify it by vacuum distillation. The boiling point of 1-fluoro-2,4-dinitrobenzene is 122-124°C at 1 mm Hg or 156-158°C at 12 mm Hg.[9]

  • For higher purity, the distilled product can be recrystallized from methanol. The melting point of pure 1-fluoro-2,4-dinitrobenzene is 27°C.[9]

Causality and Insights:

  • Dimethylformamide is an excellent solvent for this reaction as it is polar and aprotic, which helps to solubilize the potassium fluoride and enhance the nucleophilicity of the fluoride ion.

  • The high reaction temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution.

  • The use of dry potassium fluoride is critical, as any moisture can lead to the formation of dinitrophenol as a byproduct.

  • This method provides a good yield (up to 92%) of the desired product.[9]

Reactivity and Mechanistic Insights: The SNAr Pathway

The hallmark of fluorinated nitroaromatics is their exceptional reactivity towards nucleophiles via the SNAr mechanism. This two-step addition-elimination process is central to their synthetic utility.[3][5]

The SNAr Mechanism
  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10] The aromaticity of the ring is temporarily disrupted during this step.[3]

  • Elimination of the Leaving Group and Restoration of Aromaticity: The Meisenheimer complex then collapses, expelling the leaving group (fluoride ion) and restoring the aromaticity of the ring to yield the final substitution product.[3]

Caption: The SNAr mechanism for fluorinated nitroaromatics.

The rate-determining step in this mechanism is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[11] The stability of this intermediate is paramount to the overall reaction rate. The strong electron-withdrawing nitro groups, particularly when positioned ortho and/or para to the site of substitution, are highly effective at delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and accelerating the reaction.

The "Fluorine Advantage" in SNAr Reactions

Interestingly, in the context of SNAr reactions, fluorine is often the best leaving group among the halogens, a trend that is counterintuitive to what is observed in SN1 and SN2 reactions.[11] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[11] The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I.[11]

Applications in Drug Discovery and Development: Leveraging Enhanced Reactivity

The unique properties of fluorinated nitroaromatics make them highly valuable building blocks in the synthesis of pharmaceuticals. Their enhanced reactivity allows for the facile introduction of various nucleophilic moieties, which is a common strategy in the construction of complex drug molecules.

Case Study: The Role of Fluorinated Nitroaromatics in Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern oncology, feature complex heterocyclic scaffolds. The synthesis of these scaffolds often relies on the SNAr reactivity of activated aromatic rings. For instance, the formation of a key aniline intermediate in the synthesis of a kinase inhibitor might involve the reaction of a fluorinated nitroaromatic with an amine. The nitro group can then be subsequently reduced to an amine, providing a handle for further functionalization.

Case Study: Alpelisib - A PI3K Inhibitor

Alpelisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer, contains a trifluoromethyl group on a pyridine ring.[12] While not a nitroaromatic, the principle of using fluorine to enhance metabolic stability and binding affinity is clearly demonstrated.[12] The synthesis of such complex molecules often involves intermediates that leverage the reactivity principles discussed here. The presence of the fluorinated group in Alpelisib leads to higher metabolic stability and excellent oral bioavailability.[12]

Sanger's Reagent: A Classic Tool in Protein Chemistry

1-Fluoro-2,4-dinitrobenzene, also known as Sanger's reagent, is a classic example of the utility of a highly reactive fluorinated nitroaromatic. It reacts readily with the N-terminal amino group of peptides and proteins.[10] This reaction was famously used by Frederick Sanger in his pioneering work to determine the amino acid sequence of insulin, for which he was awarded the Nobel Prize in Chemistry.

Sangers_Reagent_Workflow A Polypeptide with N-terminal Amino Group C Reaction with N-terminal Amine (SNAr Mechanism) A->C B 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) B->C D Dinitrophenyl (DNP)-Polypeptide C->D E Acid Hydrolysis D->E F DNP-Amino Acid + Free Amino Acids E->F G Chromatographic Analysis F->G H Identification of N-terminal Amino Acid G->H

Caption: Workflow for N-terminal amino acid analysis using Sanger's Reagent.

Spectroscopic Characterization: Identifying the Fingerprints of Fluorinated Nitroaromatics

The structural elucidation of fluorinated nitroaromatics relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of a fluorinated nitroaromatic will exhibit characteristic downfield shifts for the aromatic protons due to the strong deshielding effects of the electron-withdrawing nitro and fluoro groups. The coupling between the fluorine atom and adjacent protons (nJHF) provides valuable structural information. For 1-fluoro-2,4-dinitrobenzene, the proton signals are typically observed in the range of 7.5-9.0 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the direct observation of the fluorine environment. The chemical shift of the fluorine signal is sensitive to the electronic environment of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of a fluorinated nitroaromatic will show characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the nitro group, typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-F stretching vibration will also be present, usually in the range of 1100-1200 cm⁻¹.

Conclusion: A Versatile Platform for Chemical Innovation

Fluorinated nitroaromatics represent a class of compounds whose utility is deeply rooted in the fundamental principles of physical organic chemistry. The synergistic electron-withdrawing effects of the fluoro and nitro substituents create a highly activated aromatic system, amenable to a wide range of nucleophilic substitution reactions. This predictable and potent reactivity has made these compounds indispensable tools in the synthesis of complex molecules, from life-saving pharmaceuticals to advanced materials. For the medicinal chemist, the ability to readily introduce diverse functionalities onto an aromatic core is a significant advantage in the quest for novel therapeutics with enhanced properties. As our understanding of the nuanced effects of fluorination continues to grow, the strategic application of fluorinated nitroaromatics is poised to remain a key driver of innovation in drug discovery and beyond. The integration of fluorine atoms into active pharmaceutical ingredients is a powerful technique for improving their pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for 1,2,4-Trifluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-TFN-20251230

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1,2,4-trifluoro-5-nitrobenzene as a versatile chemical intermediate. It details the underlying principles of its reactivity, provides step-by-step protocols for key synthetic applications, outlines strategies for subsequent chemical transformations, and emphasizes critical safety and handling procedures.

PART 1: CORE PRINCIPLES AND MECHANISTIC OVERVIEW

Chemical Identity and Physicochemical Properties

This compound is a key aromatic building block in synthetic organic chemistry.[1][2][3] Its utility is derived from a unique combination of substituents on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₂F₃NO₂[1][2][3]
Molecular Weight 177.08 g/mol [1][2]
CAS Number 2105-61-5[1][3][4]
Appearance Light yellow crystalline solidECHEMI
Melting Point -11 °C[5]
Boiling Point 194-195 °C[4]
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, Acetone); Insoluble in water.
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The synthetic power of this compound lies in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr) . This reactivity is governed by two key features:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro (-NO₂) group renders the aromatic ring electron-deficient, making it susceptible to attack by nucleophiles.[6][7]

  • Fluorine as a Leaving Group: The fluorine atoms, particularly those ortho and para to the nitro group, are excellent leaving groups in SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][8] The presence of the nitro group is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[6][7]

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex(Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ (Slow Step) Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - F⁻ (Fast Step) LeavingGroup F⁻

Figure 1. Generalized mechanism for the SNAr reaction. The initial nucleophilic attack is the rate-determining step, leading to a stabilized intermediate.

PART 2: KEY APPLICATIONS & SYNTHETIC PROTOCOLS

This compound is a critical starting material in the synthesis of numerous commercial products, particularly in the pharmaceutical and agrochemical industries.

Application in Fluoroquinolone Antibiotic Synthesis

Fluoroquinolones are a class of broad-spectrum antibiotics characterized by a bicyclic core structure.[9] this compound serves as a key precursor for constructing this essential scaffold.

Protocol 1: Synthesis of a Core Quinolone Intermediate

This protocol describes a typical first step in a multi-step quinolone synthesis, involving a reaction with a piperazine derivative.

Objective: To synthesize 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid precursors.

Materials:

  • This compound

  • N-Boc-piperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve N-Boc-piperazine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous powdered potassium carbonate (1.5 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting materials is complete (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired substituted product. This intermediate is then carried forward through reduction and cyclization steps to form the quinolone core.[10]

Application in Herbicide Synthesis

The trifluoronitrophenyl moiety is a key pharmacophore in several classes of herbicides. The SNAr reaction allows for the facile construction of diaryl ether linkages, which are common in these compounds.

Protocol 2: Synthesis of a Diaryl Ether Herbicide Precursor

Objective: To synthesize a precursor for diphenyl ether herbicides like Oxyfluorfen.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-chloro-3-hydroxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: Combine the substituted phenol (1.0 eq), this compound (1.05 eq), and anhydrous K₂CO₃ (2.0 eq) in a round-bottom flask.

  • Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry.

  • Reaction Conditions: Heat the mixture to 100-120 °C. The reaction is typically complete within 3-6 hours. Monitor by TLC or HPLC.

  • Work-up: After cooling, pour the reaction mixture into a large volume of cold water.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake extensively with water to remove DMSO and inorganic salts.

  • Drying: Dry the solid product in a vacuum oven to a constant weight. The crude product is often of sufficient purity for the next step.

Synthetic_Applications Start This compound App1 Fluoroquinolone Antibiotics Start->App1 App2 Diphenyl Ether Herbicides Start->App2 Step1 SNAr with Amines (e.g., Piperazines) App1->Step1 Step2 SNAr with Phenols App2->Step2 Product1 Quinolone Precursor Step1->Product1 Product2 Herbicide Precursor Step2->Product2 Final1 Ciprofloxacin, etc. Product1->Final1 Further Steps: Reduction, Cyclization Final2 Oxyfluorfen, etc. Product2->Final2 Further Steps: Reduction, Derivatization

Figure 2. Synthetic pathways illustrating the use of this compound as a versatile intermediate in the production of pharmaceuticals and agrochemicals.

PART 3: STRATEGIC CONSIDERATIONS FOR SUBSEQUENT TRANSFORMATIONS

The nitro group is not just an activating group; it is a versatile functional handle. Its reduction to an aniline is one of the most common and critical subsequent steps.

Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine (aniline) unlocks a vast array of subsequent chemical reactions. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

Table 2: Common Reagents for Nitro Group Reduction

Reagent SystemTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C 1-5 atm H₂, RT, MeOH/EtOHHigh yield, clean reaction, catalytic.Reduces other functional groups (alkenes, alkynes, etc.). Requires specialized hydrogenation equipment.[11][12]
Fe, NH₄Cl or AcOH Reflux, EtOH/H₂OInexpensive, robust, tolerates many functional groups.Stoichiometric, can require harsh acidic conditions and tedious workup.[12][13]
SnCl₂·2H₂O RT to 60 °C, EtOH or HClMild, chemoselective, good for sensitive substrates.Generates stoichiometric tin waste, which can be problematic for purification and disposal.[11][12]

Expert Insight: For complex molecules with multiple sensitive functional groups, reduction with SnCl₂ or Fe/NH₄Cl often provides the best chemoselectivity. Catalytic hydrogenation is preferred for cleaner reactions when compatible with the substrate.

PART 4: SAFETY, HANDLING, AND STORAGE

4.1. Hazard Identification

This compound is a hazardous substance and must be handled with appropriate care.[1][14][15]

  • Acute Toxicity: Fatal if swallowed.[1][15] Harmful in contact with skin or if inhaled.[1]

  • Irritation: Causes serious skin and eye irritation.[1][14][15]

  • Respiratory: May cause respiratory irritation.[1][15]

4.2. Handling and Personal Protective Equipment (PPE)

  • Always work in a properly functioning chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile is a suitable choice).

    • Chemical safety goggles and a face shield.

    • A flame-resistant lab coat.

  • Avoid breathing dust, fumes, or vapors.[14]

  • Wash hands thoroughly after handling.[14]

4.3. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[14] Keep away from heat, sparks, and open flames.[14] Incompatible with strong oxidizing agents, acids, bases, and reducing agents.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[14]

References

Application Notes: 1,2,4-Trifluoro-5-nitrobenzene as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of a Highly Activated Aromatic Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has become a cornerstone of medicinal chemistry. The trifunctional aromatic compound, 1,2,4-trifluoro-5-nitrobenzene, has emerged as a particularly valuable building block due to its unique electronic properties and predictable reactivity. This guide provides an in-depth exploration of its application, focusing on the underlying principles of its reactivity and offering detailed protocols for its use in the synthesis of key pharmaceutical intermediates.

The power of this compound lies in the synergistic effect of its substituents. The three fluorine atoms and the potent nitro group act in concert to create a highly electron-deficient aromatic ring.[1] This pronounced electrophilicity makes the ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of paramount importance in the construction of complex drug molecules.[2] The fluorine atoms, particularly those positioned ortho and para to the nitro group, serve as excellent leaving groups in these reactions, enabling the facile introduction of a wide array of nucleophilic moieties.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in medicinal chemistry is as an electrophilic partner in SNAr reactions. This two-step addition-elimination mechanism allows for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are integral to the structure of many bioactive molecules.

Mechanism of Action: A Stepwise Pathway to Functionalization

The SNAr reaction of this compound proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The key steps are:

  • Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbons bearing a fluorine atom, breaking the aromaticity of the ring and forming a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the strong electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, a very effective leaving group, to yield the substituted product.

The regioselectivity of the substitution is dictated by the positions of the activating nitro group and the fluorine leaving groups. The fluorine atom at the 2-position (ortho to the nitro group) and the 4-position (para to the nitro group) are the most activated sites for nucleophilic attack.

SNAr_Mechanism reagents This compound + Nu:⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product Substituted Product + F⁻ intermediate:f0->product Elimination

Caption: Generalized workflow of the SNAr reaction.

Protocols for Key Transformations

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with common nucleophiles encountered in medicinal chemistry.

Protocol 1: Reaction with Amine Nucleophiles (Formation of Diaryl and Alkyl-Aryl Amines)

The reaction with primary and secondary amines is a cornerstone of many synthetic routes, particularly in the development of kinase inhibitors.

General Procedure:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq.).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineK₂CO₃DMF801295[3]
MorpholineEt₃NDMSO901092[3]
AnilineNaHTHF602485[3]
Protocol 2: Reaction with Phenolic Nucleophiles (Formation of Diaryl Ethers)

The synthesis of diaryl ethers is another critical application, often employed in the construction of complex natural product analogues and other bioactive molecules.

General Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.2-1.5 eq.) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or DMF.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) (1.2 eq.), portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-MethoxyphenolK₂CO₃AcetonitrileReflux16High (not specified)[3]
PhenolCs₂CO₃THF40280-90 (analogous system)[4]
Protocol 3: Subsequent Reduction of the Nitro Group

A frequent and crucial subsequent transformation is the reduction of the nitro group to a primary amine. This amine then serves as a versatile handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.

General Procedure for Catalytic Hydrogenation:

  • To a solution of the nitro-substituted aromatic compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • The reaction is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.

  • The reaction progress is monitored by TLC until the starting material is fully consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the desired aniline product, which is often pure enough for the next step or can be further purified by chromatography.

Alternatively, chemical reduction methods can be employed:

General Procedure for Reduction with Iron Powder:

  • To a vigorously stirred suspension of iron powder (3-5 eq.) in a mixture of ethanol and water, add a catalytic amount of an acid such as hydrochloric acid or acetic acid.

  • Heat the mixture to reflux and add the nitro-substituted aromatic compound (1.0 eq.) portion-wise.

  • Continue to heat at reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through Celite.

  • Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with an organic solvent.

  • The combined organic layers are dried and concentrated to afford the aniline product.

Case Study: Synthesis of a Key Intermediate for FGFR Inhibitors

Fibroblast growth factor receptor (FGFR) inhibitors are an important class of targeted cancer therapies. Several potent FGFR inhibitors, such as AZD4547, utilize a core structure derived from the reaction of a substituted aniline with an activated pyrazole moiety. This compound is an ideal starting material for the synthesis of the aniline fragment.

The synthesis of the key intermediate, 2,4-difluoro-5-nitroaniline, can be envisioned as a highly regioselective SNAr reaction on this compound with ammonia.

FGFR_Intermediate_Synthesis start This compound intermediate 2,4-Difluoro-5-nitroaniline start->intermediate NH₃, Solvent, Heat (SNAr) final_product FGFR Inhibitor Core intermediate->final_product 1. Reduction (e.g., Fe/HCl) 2. Coupling with Pyrazole Moiety

Caption: Synthetic pathway to an FGFR inhibitor core.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is fatal if swallowed and causes skin and serious eye irritation.[5] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its highly activated aromatic ring allows for facile and predictable functionalization through nucleophilic aromatic substitution reactions. The protocols and examples provided in this guide demonstrate its utility in the synthesis of key pharmaceutical intermediates, particularly for targeted therapies like kinase inhibitors. A thorough understanding of its reactivity and safe handling are essential for its effective application in drug discovery and development programs.

References

Application Notes and Protocols: The Strategic Synthesis of Amino-Fluoronitrobenzenes via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The reaction of 1,2,4-trifluoro-5-nitrobenzene with primary and secondary amines is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. This application note provides a comprehensive guide to understanding and executing this powerful transformation. We delve into the mechanistic underpinnings of the Nucleophilic Aromatic Substitution (SNAr) reaction, detailing the principles of regioselectivity and the factors governing reaction kinetics. Detailed, field-tested protocols are provided, complete with explanations for key experimental choices, troubleshooting guidance, and methods for product purification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of high-value, functionalized aromatic compounds.

Introduction: The Versatility of a Key Building Block

This compound is a highly valuable and versatile chemical intermediate.[1][2] Its utility stems from a unique confluence of structural features: a benzene ring, multiple fluorine substituents, and a potent electron-withdrawing nitro group. This arrangement renders the aromatic ring electron-deficient and primes it for Nucleophilic Aromatic Substitution (SNAr), a reaction class of immense importance in the pharmaceutical and agrochemical industries.[3]

The strategic placement of fluorine atoms, in particular, has a profound impact on the properties of resulting molecules. In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to biological targets.[4][5] Consequently, the controlled reaction of this compound with various amines provides a reliable and modular route to a vast library of fluorinated aniline derivatives, which serve as precursors to complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs).[6]

Scientific Principles: Mechanism and Regioselectivity

The reaction proceeds via a well-established two-step addition-elimination SNAr mechanism. Understanding this pathway is critical for predicting outcomes and optimizing reaction conditions.

The Addition-Elimination (SNAr) Mechanism

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction does not occur in a single concerted step or via a carbocation. Instead, it involves the formation of a resonance-stabilized anionic intermediate.[7][8]

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The amine nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This initial attack is typically the rate-determining step. The aromaticity of the ring is temporarily broken, resulting in the formation of a negatively charged intermediate known as a Meisenheimer complex.[7][9]

  • Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored through the expulsion of a fluoride ion, which is an excellent leaving group in this context. The high electronegativity of fluorine polarizes the C-F bond, facilitating the initial nucleophilic attack and stabilizing the intermediate, making fluoride displacement favorable.[10]

The powerful electron-withdrawing nitro group is essential for this reaction to proceed efficiently. It serves two primary functions:

  • Activation: It inductively and through resonance withdraws electron density from the ring, making the carbons attached to the fluorine atoms highly electrophilic and susceptible to nucleophilic attack.[3][11][12]

  • Stabilization: It stabilizes the negative charge of the Meisenheimer complex by delocalizing it onto the oxygen atoms of the nitro group, thereby lowering the activation energy of the first step.[8][12]

Caption: General mechanism of the SNAr reaction.

Regioselectivity: Which Fluorine is Displaced?

In this compound, the three fluorine atoms are not chemically equivalent. The site of nucleophilic attack is determined by the activating effect of the nitro group.

  • C-4 Fluorine (para to -NO₂): This position is highly activated. The negative charge of the Meisenheimer complex formed upon attack at C-4 can be delocalized directly onto the nitro group through resonance, providing significant stabilization.

  • C-2 Fluorine (ortho to -NO₂): This position is also activated, and the resulting intermediate is similarly stabilized by resonance with the nitro group.[12]

  • C-1 Fluorine (meta to -NO₂): This position is significantly less activated. Attack at C-1 does not allow for direct resonance stabilization of the negative charge by the nitro group, making this pathway energetically unfavorable.

Generally, substitution occurs preferentially at the C-4 position . While both C-2 and C-4 are electronically activated, the C-4 position is sterically less hindered, making it more accessible to the incoming amine nucleophile. Reaction at C-2 can occur, but it is typically a minor pathway unless the C-4 position is blocked or the reaction conditions are particularly harsh.

Experimental Application Notes & Protocols

The following protocols are designed to be robust starting points. Optimization may be required based on the specific reactivity of the amine substrate.

General Protocol for Reaction with Primary and Secondary Amines

This procedure describes a standard method for the mono-substitution of this compound at the C-4 position.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material, typically to a concentration of 0.2-0.5 M.

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq). The base is crucial to neutralize the HF that is formed in situ, preventing the protonation and deactivation of the amine nucleophile.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The required temperature depends on the nucleophilicity of the amine; less reactive amines may require heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. This will precipitate the product and dissolve the inorganic salts.

  • Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the reaction).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-substituted-2,4-difluoro-5-nitroaniline derivative.[7][11]

Data Presentation: Typical Reaction Parameters

The choice of conditions can significantly impact reaction success. The following table provides general guidelines.

ParameterConditionRationale & Causality
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are ideal as they solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its reactivity.[11] They also effectively dissolve the reagents and intermediates.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAAn inorganic base like K₂CO₃ is often preferred for its low cost and ease of removal. An organic base like Et₃N can be used if milder conditions are required. The base scavenges the acid byproduct.
Temperature 25 °C to 100 °CHighly nucleophilic aliphatic amines often react readily at room temperature. Less nucleophilic aromatic amines or sterically hindered amines typically require heating to increase the reaction rate.[7]
Equivalents 1.1 - 1.5 eq of AmineA slight excess of the amine is used to ensure complete consumption of the limiting reagent (this compound) and to drive the reaction to completion.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Inert Gas) Reagents 2. Add Reagents (Substrate, Solvent, Amine, Base) Setup->Reagents Reaction 3. Stir & Heat (Monitor by TLC/LC-MS) Reagents->Reaction Quench 4. Quench Reaction (Pour into Water) Reaction->Quench Extract 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extract Wash 6. Wash Organic Layer (Water, Brine) Extract->Wash Dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficient temperature; Low amine nucleophilicity; Deactivated amine (protonated).Increase reaction temperature. Use a more polar solvent (DMSO > DMF). Ensure a sufficient excess of base is present.
Mixture of Products Reaction at C-2 position; Di-substitution.Run the reaction at a lower temperature to favor the kinetically preferred C-4 product. Use a smaller excess of the amine to disfavor di-substitution.
Starting Material Decomposition Reaction temperature is too high; Unstable amine.Reduce the reaction temperature. If possible, choose a more stable amine or protect sensitive functional groups.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a highly reliable, predictable, and scalable reaction. Its mechanism, which is dominated by the activating and stabilizing effects of the nitro group, allows for the regioselective synthesis of C-4 substituted products under generally mild conditions. By understanding the core principles outlined in these notes and adhering to the detailed protocols, researchers can effectively utilize this reaction to build molecular complexity and access novel chemical entities crucial for advancements in medicine and materials.

References

Application Notes and Protocols for the Synthesis of Fluoroquinolone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Blueprint of Fluoroquinolone Antibiotics

Fluoroquinolones are a cornerstone of modern antibacterial therapy, exhibiting broad-spectrum activity against a variety of pathogens.[1][2] Their efficacy is intrinsically linked to their unique chemical architecture: a bicyclic quinolone core, a carboxylic acid at position 3, a ketone at position 4, a fluorine atom at C-6, and typically a nitrogen-containing heterocycle at the C-7 position.[3] The synthesis of these complex molecules is a multi-step process that relies on the precise construction of key intermediates. This guide provides an in-depth exploration of the synthetic pathways leading to critical fluoroquinolone intermediates, offering detailed protocols and the scientific rationale behind the experimental choices. Our focus will be on the construction of the quinolone core, the formation of the essential 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate, and the subsequent introduction of the vital piperazinyl moiety at the C-7 position.

Part 1: Forging the Core: The Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a classical and highly effective method for constructing the foundational 4-hydroxyquinoline scaffold.[4][5] This thermal cyclization process begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[4][6] The resulting intermediate then undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[4][6]

The Underlying Chemistry: A Step-wise Mechanistic Walkthrough

The Gould-Jacobs reaction proceeds through a distinct sequence of chemical transformations:

  • Condensation: The reaction initiates with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to yield a stable anilidomethylenemalonate intermediate.[4]

  • Thermal Cyclization: This critical step demands significant thermal energy (often exceeding 250 °C) to drive a 6-electron electrocyclization.[7] This intramolecular reaction forges the quinoline ring. The high energy barrier can be surmounted using conventional heating in high-boiling solvents like diphenyl ether or, more efficiently, through microwave irradiation.[6]

  • Tautomerization and Saponification: The cyclized product, an ethyl 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxy-quinoline-3-carboxylate.[6] Subsequent saponification with a base like sodium hydroxide hydrolyzes the ester to a carboxylic acid.

  • Decarboxylation: The final step involves the removal of the carboxylic acid group at position 3 via decarboxylation, typically induced by heat, to yield the 4-hydroxyquinoline product.[4]

Visualizing the Pathway: The Gould-Jacobs Reaction

Gould_Jacobs_Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized_Product Ethyl 4-Oxo-quinoline-3-carboxylate Intermediate->Cyclized_Product Thermal Cyclization (High Temp or Microwave) Final_Product 4-Hydroxyquinoline Cyclized_Product->Final_Product Saponification & Decarboxylation

Caption: A simplified workflow of the Gould-Jacobs reaction for quinolone synthesis.

Experimental Protocols for the Gould-Jacobs Reaction

Two primary methodologies are presented: a modern microwave-assisted approach for rapid synthesis and a conventional high-temperature method.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [6][8]

This protocol leverages microwave irradiation for rapid and efficient cyclization.

  • Materials:

    • Aniline (or substituted aniline)

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Microwave vial (2-5 mL) with a magnetic stir bar

    • Microwave synthesis system

    • Ice-cold acetonitrile for washing

    • Filtration apparatus

  • Procedure:

    • Reaction Setup: In a 2.5 mL microwave vial, combine the aniline (2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (6.0 mmol), which acts as both reactant and solvent.[7]

    • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to a set temperature (e.g., 250 °C or 300 °C) for a specified duration (e.g., 1 to 20 minutes).[6] Note that internal pressure can be significant.[6]

    • Isolation: After the reaction, allow the vial to cool to room temperature. A precipitate of the product should form.

    • Purification: Filter the solid product and wash thoroughly with ice-cold acetonitrile.

    • Drying and Analysis: Dry the collected solid under vacuum and characterize by HPLC-MS.

Protocol 2: Conventional High-Temperature Synthesis [6]

This method utilizes a high-boiling, inert solvent to achieve the necessary cyclization temperature.

  • Materials:

    • Anilidomethylenemalonate intermediate

    • High-boiling inert solvent (e.g., Diphenyl ether)

    • Reaction flask with a reflux condenser

    • Heating mantle

    • Non-polar solvent for precipitation (e.g., Cyclohexane)

  • Procedure:

    • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.

    • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration (e.g., 30-60 minutes).[7]

    • Isolation: After completion, cool the reaction mixture to room temperature.

    • Purification: Add a non-polar solvent such as cyclohexane to precipitate the crude product.

    • Washing and Drying: Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Part 2: Constructing a Key Precursor: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The synthesis of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a critical step in the production of many modern fluoroquinolones.[9][10] This intermediate serves as the scaffold upon which the crucial C-7 substituent is installed.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this key intermediate is a multi-step process that begins with a substituted benzoyl chloride.

Fluoroquinolone_Intermediate_Synthesis Start 2,4-Dichloro-5-fluorobenzoyl chloride Step1 Ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate Start->Step1 Reaction with ethyl 3-cyclopropylaminoacrylate Step2 Ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Step1->Step2 Cyclization Step3 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Step2->Step3 Hydrolysis and Fluorination

Caption: Key stages in the synthesis of a common fluoroquinolone precursor.

Detailed Protocol for the Synthesis of Ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate[11][12]

This protocol outlines the formation of a key acyclic precursor.

  • Materials:

    • 2,4-dichloro-5-fluorobenzoyl chloride

    • Ethyl 3-diethylaminoacrylate

    • Triethylamine

    • Cyclopropylamine

    • Toluene

    • Anhydrous dioxane

  • Procedure:

    • Initial Condensation: In a solution of 2,4-dichloro-5-fluorobenzoyl chloride (22.75 g) in anhydrous dioxane (80 ml) cooled in an ice bath, add ethyl 3-diethylaminoacrylate (17.1 g) dropwise, followed by triethylamine (10.5 g).[11]

    • Reaction Progression: Stir the mixture at room temperature for 1 hour, then heat to reflux for 30 minutes.[11]

    • Workup: Remove the solvent under vacuum and partition the residue between methylene chloride and water. Wash the organic layer with water, dry over sodium sulfate, and concentrate to yield ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate as a brown oil.[12]

    • Amine Exchange: Heat the resulting oil (17.5 g) to reflux with cyclopropylamine (2.9 g) in toluene (50 ml) for 30 minutes.[12]

    • Isolation and Purification: Remove the toluene under vacuum. The residue, which solidifies, is recrystallized from cyclohexane/light petroleum to yield ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate.[12]

Part 3: Introducing the Pharmacophore: Nucleophilic Aromatic Substitution at C-7

The biological activity of many fluoroquinolones is significantly influenced by the substituent at the C-7 position, with a piperazinyl group being a common and effective choice.[3] This is typically introduced via a nucleophilic aromatic substitution (SNA_r) reaction on a 7-chloroquinolone intermediate.[13]

The Chemistry of C-7 Functionalization

The SNA_r reaction at the C-7 position is facilitated by the electron-withdrawing nature of the quinolone ring system, which makes the C-7 carbon electrophilic and susceptible to attack by nucleophiles like piperazine.[13] The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex) before the chloride leaving group is expelled to restore aromaticity.[13]

To control the reactivity of piperazine and prevent undesired side reactions, it is often necessary to use a protected form, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) protecting group is stable under the reaction conditions and can be easily removed later under mild acidic conditions.[14]

Protocol for the Synthesis of N-Boc-Piperazine[15][16]

This protocol describes a common method for preparing this important protected intermediate.

  • Materials:

    • Piperazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Methanol or Acetic acid

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolution: Dissolve piperazine in a suitable solvent such as methanol in a round-bottom flask. For enhanced selectivity towards mono-protection, an acid like acetic acid can be added to form the piperazine salt.[14]

    • Boc Protection: Cool the solution to 0 °C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Workup and Purification: The workup typically involves removing the solvent, followed by an extractive procedure and purification by column chromatography or recrystallization to yield N-Boc-piperazine.

Protocol for the Nucleophilic Aromatic Substitution of a 7-Chloroquinolone with Piperazine[17]

This protocol details the introduction of the piperazine moiety.

  • Materials:

    • 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

    • Piperazine (or N-Boc-piperazine)

    • Dimethylsulfoxide (DMSO)

    • Microwave synthesis system (optional)

  • Procedure:

    • Reaction Setup: In a suitable reaction vessel, combine 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and an excess of piperazine in DMSO.

    • Heating: The reaction can be performed under conventional heating or, for improved efficiency, with microwave irradiation (e.g., 100 W for 2 hours).[15]

    • Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Data Summary and Characterization

The successful synthesis of fluoroquinolone intermediates requires careful monitoring and characterization at each step. The following table provides a summary of expected data for key compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Key Spectroscopic Data
Ethyl 4-hydroxyquinoline-3-carboxylateC₁₂H₁₁NO₃217.2270-90 (Microwave)273-275¹H NMR, ¹³C NMR, MS
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₃H₉F₂NO₃281.2160-80255-257¹H NMR, ¹³C NMR, MS
CiprofloxacinC₁₇H₁₈FN₃O₃331.3475-90255-257¹H NMR, ¹³C NMR, MS

Conclusion: Building Blocks for a Healthier Future

The synthesis of fluoroquinolone intermediates is a testament to the power of organic chemistry to create molecules that have a profound impact on human health. The methodologies outlined in this guide, from the foundational Gould-Jacobs reaction to the strategic introduction of key functional groups, provide a roadmap for researchers and drug development professionals. By understanding the underlying principles and mastering these protocols, the scientific community can continue to innovate and develop the next generation of life-saving antibacterial agents.

References

Application Notes and Protocols for Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has transitioned from a niche tactic to a mainstream strategy. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound and often beneficial impact of this small, highly electronegative atom.[1][2][3] The unique properties of fluorine, including its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond, allow medicinal chemists to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

The introduction of fluorinated building blocks can dramatically alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[5][6][7] These modifications can lead to enhanced efficacy, improved bioavailability, and a more favorable safety profile.[8][9] This guide provides an in-depth exploration of the strategic application of fluorinated building blocks, complete with detailed protocols for their synthesis and the evaluation of the resulting compounds.

Part 1: The "Fluorine Effect": Modulating Key Physicochemical Properties

The decision to incorporate fluorine is driven by its ability to address common challenges in drug development. The primary rationales include enhancing metabolic stability, modulating acidity/basicity (pKa), and optimizing binding affinity and bioavailability.[4][10]

Enhancing Metabolic Stability

A primary driver for fluorination is to block metabolic "soft spots" on a drug candidate.[11] The C-F bond is significantly stronger than a C-H bond and is therefore more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[4][8] Replacing a metabolically labile hydrogen with fluorine can significantly increase a drug's half-life and oral bioavailability.[8][11]

Diagram 1: Workflow for Assessing Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling & Analysis cluster_data Data Interpretation prep_buffer Prepare Phosphate Buffer thaw_microsomes Thaw Liver Microsomes on Ice prep_buffer->thaw_microsomes prep_nadph Prepare NADPH Regenerating System thaw_microsomes->prep_nadph add_microsomes Add Microsomes to Buffer prep_nadph->add_microsomes add_compound Add Test Compound add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate initiate_reaction Initiate with NADPH System pre_incubate->initiate_reaction terminate Terminate Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->terminate extract Extract with Cold Acetonitrile terminate->extract analyze Analyze by LC-MS/MS extract->analyze calc_thalf Calculate Half-Life (t½) analyze->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

Caption: A generalized workflow for an in vitro microsomal stability assay.[8]

Modulating Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic functional groups.[11][12] This modulation is crucial for optimizing a drug's solubility, membrane permeability, and binding to its target.[11][12] For instance, lowering the pKa of a basic amine can reduce its ionization at physiological pH, thereby enhancing its ability to cross cell membranes.[4]

Optimizing Binding Affinity and Bioavailability

The introduction of fluorine can enhance binding affinity through favorable interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions.[4][10] Furthermore, by strategically modifying lipophilicity and metabolic stability, fluorination can lead to improved oral bioavailability.[1][11][13]

Part 2: Synthetic Strategies and Protocols

The incorporation of fluorine can be achieved through two primary strategies: the use of fluorinated building blocks or late-stage fluorination. The building block approach is often preferred in early-stage discovery due to the commercial availability of a wide array of fluorinated synthons.[14]

Synthesis of Trifluoromethylated Heterocycles

Trifluoromethylated heterocycles are prevalent motifs in many successful drugs. A variety of methods exist for their synthesis using trifluoromethyl-containing building blocks.

Protocol 2.1.1: Synthesis of 2-(Trifluoromethyl)oxazoles

This protocol describes the synthesis of 2-(trifluoromethyl)oxazoles via a ring-expansion reaction of 2H-azirine with trifluoroacetic anhydride.[11]

  • Materials: 2H-azirine derivative, trifluoroacetic anhydride, anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the 2H-azirine derivative in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic anhydride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Late-Stage Fluorination

Late-stage fluorination allows for the introduction of fluorine into a complex molecule at a later step in the synthetic sequence, which can be highly advantageous for lead optimization.[5][15]

Protocol 2.2.1: Copper-Catalyzed Benzylic C-H Fluorination

This protocol outlines a site-selective transformation of benzylic C-H bonds to C-F bonds using a copper catalyst and N-fluorobenzenesulfonimide (NFSI).[6][16]

  • Materials: Substrate with a benzylic C-H bond, copper catalyst (e.g., Cu(OTf)₂), N-fluorobenzenesulfonimide (NFSI), solvent (e.g., acetonitrile).

  • Procedure:

    • To a reaction vessel, add the substrate, copper catalyst, and NFSI.

    • Add the solvent under an inert atmosphere.

    • Stir the reaction mixture at the appropriate temperature (may require heating) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting benzyl fluoride by column chromatography.

Diagram 2: Logic of Late-Stage Fluorination

cluster_lsf Late-Stage Fluorination Workflow complex_molecule Complex Drug Candidate ch_activation C-H Activation/Fluorination complex_molecule->ch_activation fluorinated_analog Fluorinated Analog ch_activation->fluorinated_analog sar_studies SAR Studies fluorinated_analog->sar_studies

Caption: Conceptual workflow for late-stage fluorination in lead optimization.

Part 3: Evaluation of Fluorinated Compounds

Once synthesized, the fluorinated analogs must be rigorously evaluated to determine the impact of fluorination on their key properties.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method for determining the metabolic stability of a compound.[8]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials: Pooled liver microsomes (e.g., human, rat), phosphate buffer, NADPH regenerating system, test compound, positive control (compound with known metabolic instability), negative control (incubation without NADPH), cold organic solvent (e.g., acetonitrile).

  • Procedure:

    • Preparation: Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent.

    • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. Determine the slope of the linear portion of the curve. Calculate the half-life (t½) using the equation: t½ = 0.693 / (-slope). Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[8]

Protocol: Determination of pKa using ¹⁹F NMR

¹⁹F NMR is a powerful technique for determining the pKa of fluorinated compounds due to the sensitivity of the ¹⁹F chemical shift to changes in the electronic environment upon protonation or deprotonation.[4][17][18]

  • Objective: To determine the pKa of a fluorinated compound in an aqueous solution.

  • Materials: Fluorinated compound, a series of aqueous buffers of known pH, NMR tubes, NMR spectrometer with a fluorine probe.

  • Procedure:

    • Prepare a series of samples of the fluorinated compound in aqueous buffers spanning a range of pH values around the expected pKa.

    • Acquire the ¹⁹F NMR spectrum for each sample.

    • Record the ¹⁹F chemical shift (δ) at each pH.

    • Plot the observed chemical shift (δ) versus pH. This will generate a sigmoidal titration curve.

    • Fit the data to a suitable equation (e.g., the Henderson-Hasselbalch equation adapted for NMR) to determine the inflection point of the curve, which corresponds to the pKa.[18]

PropertyNon-fluorinated AnalogFluorinated AnalogRationale for Change
Metabolic Half-life (t½) ShorterLongerThe C-F bond is more resistant to enzymatic cleavage than the C-H bond.[4][8]
pKa of a neighboring amine HigherLowerFluorine's inductive electron-withdrawing effect reduces the basicity of the amine.[11]
Binding Affinity (Kd) VariableCan be higherFluorine can participate in favorable interactions with the protein target.[4]
Bioavailability VariableOften improvedEnhanced metabolic stability and modulated lipophilicity contribute to better absorption and systemic exposure.[11][13]

Conclusion and Future Perspectives

The strategic use of fluorinated building blocks is a cornerstone of modern medicinal chemistry. By understanding the fundamental principles of how fluorine influences molecular properties and by employing robust synthetic and analytical protocols, researchers can effectively address key challenges in drug discovery. The continued development of novel fluorination methods, particularly in late-stage functionalization, will further expand the toolkit available to medicinal chemists, enabling the design of safer and more effective medicines.[7][19]

References

Experimental Procedure for the Nitration of Fluorinated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Researcher

Abstract

This comprehensive guide provides detailed application notes and protocols for the nitration of fluorinated benzenes, a cornerstone reaction in the synthesis of high-value chemical intermediates. Nitrofluorobenzenes are critical building blocks in the pharmaceutical, agrochemical, and dye industries. A notable example is 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, which was instrumental in the foundational work of protein sequencing.[1] This document offers an in-depth exploration of the underlying mechanisms, regiochemical outcomes, and field-tested experimental procedures, designed for researchers, chemists, and drug development professionals. Emphasis is placed on safety, procedural causality, and robust analytical validation.

Mechanistic Insights and Theoretical Grounding

The nitration of fluorinated benzenes is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the introduction of a nitro group (–NO₂) onto the aromatic ring.

Generation of the Electrophile: The Nitronium Ion

The reaction is typically performed using a "nitrating mixture" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid, being the stronger acid, protonates the nitric acid. This protonated intermediate then loses a molecule of water to generate the potent electrophile, the nitronium ion (NO₂⁺).[2][3][4][5][6]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The formation of the nitronium ion is the crucial first step, as nitric acid alone is generally not electrophilic enough to react with deactivated or moderately activated aromatic rings.[5]

The Role of Fluorine: A Deactivating Ortho-, Para-Director

The fluorine substituent on the benzene ring exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic π-system, increasing electron density, particularly at the ortho and para positions.

The strong inductive effect outweighs the resonance effect, making fluorobenzene less reactive than benzene. However, the resonance effect directs the incoming electrophile to the ortho and para positions, where the positive charge of the intermediate carbocation (the arenium ion or sigma complex) can be delocalized onto the fluorine atom.[7][8] While fluorine is a deactivating group, it is the least deactivating of the halogens.

Increasing the number of fluorine substituents on the ring further enhances this deactivation, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger nitrating agents like fuming nitric acid) to achieve nitration.[9]

G cluster_0 Mechanism: Nitration of Fluorobenzene START Fluorobenzene + Nitrating Mixture (HNO₃/H₂SO₄) GEN_E Generation of Electrophile: NO₂⁺ (Nitronium Ion) START->GEN_E H₂SO₄ protonates HNO₃ ATTACK Electrophilic Attack π-electrons of benzene ring attack NO₂⁺ GEN_E->ATTACK NO₂⁺ attacks ring SIGMA Formation of Sigma Complex (Arenium Ion Intermediate) Resonance Stabilized ATTACK->SIGMA Rate-determining step DEPROTONATE Deprotonation A weak base (H₂O, HSO₄⁻) removes a proton SIGMA->DEPROTONATE Restores aromaticity PRODUCT Product Formation: o/p-Nitrofluorobenzene + Catalyst Regeneration DEPROTONATE->PRODUCT

Caption: General mechanism for the nitration of fluorobenzene.

Critical Safety Protocols

Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not managed properly.[10] A thorough risk assessment is mandatory before commencing any work.

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[11][12] Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[12][13]

  • Thermal Runaway: The reaction generates substantial heat.[10] Improper temperature control can lead to a rapid, uncontrolled increase in reaction rate and temperature, potentially causing violent boiling, pressure buildup, and explosion.

  • Engineering Controls: All nitration procedures MUST be performed inside a certified chemical fume hood with good ventilation to manage corrosive and toxic fumes.[13] An emergency eyewash and safety shower must be immediately accessible.[11][14]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[13]

    • A flame-resistant lab coat.

  • Quenching and Waste: The reaction mixture must be quenched by slowly adding it to ice. Never add water or ice directly to the concentrated acid mixture , as this can cause violent splashing and boiling. Nitric acid waste should be segregated and never mixed with organic solvents or other reactive waste streams.[14]

Experimental Protocols

The following protocols provide step-by-step methodologies for the nitration of representative fluorinated benzenes. All glassware should be thoroughly dried before use.

Protocol 1: Mononitration of Fluorobenzene

This procedure details the synthesis of a mixture of 2-nitrofluorobenzene and 4-nitrofluorobenzene.

Materials and Reagents:

  • Fluorobenzene

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Prepare the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to 0-5 °C.

  • Slowly, dropwise, add 10 mL of concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition. This mixture contains the active nitronium ion electrophile.[2][6]

  • Reaction: In a separate dropping funnel, place 5.0 g of fluorobenzene. Add the fluorobenzene dropwise to the stirred nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto ~100 g of crushed ice in a large beaker with stirring. This quenches the reaction and dilutes the acids.

    • Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize residual acid), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification and Analysis: The resulting crude product is an oil containing a mixture of ortho- and para-isomers. The isomers can be separated by column chromatography on silica gel. The product identity and isomer ratio can be confirmed using GC-MS and NMR spectroscopy.[7][15]

Protocol 2: Dinitration of m-Difluorobenzene

This protocol illustrates the use of stronger conditions to synthesize 1,5-difluoro-2,4-dinitrobenzene from a more deactivated substrate.[16]

Materials and Reagents:

  • 1,3-Difluorobenzene (m-difluorobenzene)

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 25 mL of fuming nitric acid via the dropping funnel, keeping the temperature below 10 °C.

  • Substrate Addition: Over a period of 1 hour, add 11.4 g (0.1 mol) of 1,3-difluorobenzene dropwise. Maintain the reaction temperature between 0-5 °C.

  • Reaction Completion: After the addition, slowly warm the mixture to 40-50 °C and hold at this temperature for 2 hours with vigorous stirring.

  • Workup: Cool the reaction mixture back to room temperature and then carefully pour it onto 500 g of crushed ice. A solid precipitate should form.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from methanol to yield pure 1,5-difluoro-2,4-dinitrobenzene as solid crystals.

    • Dry the product in a vacuum oven. Characterize using melting point, NMR, and FTIR.[17][18]

Data Presentation and Visualization

Quantitative Data Summary

The regioselectivity of nitration is highly dependent on the substrate. Fluorine directs ortho and para, but steric hindrance can influence the ratio.

Table 1: Regioselectivity in the Mononitration of Fluorinated Benzenes

SubstrateNitrating AgentTemperature (°C)Ortho Product (%)Para Product (%)Meta Product (%)
FluorobenzeneHNO₃ / H₂SO₄25~13%~86%~1%
1,2-DifluorobenzeneHNO₃ / H₂SO₄25-304-nitro: ~90%-3-nitro: ~10%
1,3-DifluorobenzeneHNO₃ / H₂SO₄25-304-nitro: Major2-nitro: Minor5-nitro: Trace
1,4-DifluorobenzeneHNO₃ / H₂SO₄25-302-nitro: 100%--

Note: Ratios are approximate and can vary with precise reaction conditions. Data synthesized from principles of electrophilic substitution and literature trends.[7][19]

Experimental Workflow Diagram

Caption: Standard experimental workflow for nitration.

Analytical Characterization

Confirming the structure and purity of the final product is a critical step. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural information.

    • ¹H NMR: Shows characteristic shifts and coupling patterns for protons on the aromatic ring. The introduction of the electron-withdrawing NO₂ group causes a downfield shift of adjacent protons.

    • ¹³C NMR: The carbon attached to the nitro group is significantly shifted downfield.

    • ¹⁹F NMR: Essential for fluorinated compounds, providing a clear signal for each unique fluorine environment.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating isomers and confirming the molecular weight of the products from the parent ion peak in the mass spectrum.[17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Look for strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.[18]

  • High-Performance Liquid Chromatography (HPLC): A robust technique for assessing the purity of the final product and quantifying isomer ratios.[7][17]

Conclusion

The nitration of fluorinated benzenes is a powerful synthetic tool, but it demands a thorough understanding of the reaction mechanism, careful attention to regiochemical control, and an unwavering commitment to safety. By controlling reaction parameters such as temperature and the choice of nitrating agent, researchers can effectively synthesize a wide range of valuable nitrofluoroaromatic compounds. The protocols and data presented herein serve as a validated starting point for laboratory synthesis and process development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions with Fluorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your SNAr reactions involving fluorinated nitroaromatics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your SNAr reactions in a simple question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the common causes and how can I fix this?

A1: Low or no product yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here

Technical Support Center: Nitration of Trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the nitration of trifluorobenzene. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging but important transformation. The strong deactivation of the aromatic ring by the fluorine substituents necessitates carefully controlled conditions to achieve desired outcomes. This guide provides in-depth answers to common questions, troubleshooting advice for potential side reactions, and a detailed experimental protocol to help you navigate this synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the nitration of 1,3,5-trifluorobenzene, and what is the chemical reasoning?

The primary and expected product from the mononitration of 1,3,5-trifluorobenzene is 1,3,5-trifluoro-2-nitrobenzene .

Causality: The mechanism for this reaction is an electrophilic aromatic substitution.[1][2] A mixture of concentrated nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[3][4] Although the three fluorine atoms are strongly electron-withdrawing and thus deactivate the benzene ring towards electrophilic attack, they are also ortho, para-directing substituents. In the case of 1,3,5-trifluorobenzene, all available positions for substitution (2, 4, and 6) are equivalent and are ortho to two fluorine atoms. Therefore, the nitronium ion will add to one of these activated positions, leading to a single, predictable mononitrated product.

Q2: My reaction mixture is turning a dark brown/black color. What causes this, and is my reaction failing?

A dark coloration is a common observation in nitration reactions and typically indicates the presence of oxidation byproducts.

Causality: Concentrated nitric acid is a potent oxidizing agent. Under the strong acidic and potentially elevated temperature conditions required to nitrate a deactivated ring, side reactions involving oxidation of the aromatic substrate can occur.[5] This can lead to the formation of nitrophenolic compounds and other complex, colored degradation products.[6] While a dark color does not necessarily mean the entire reaction has failed, it is a clear indicator that side reactions are occurring and may lead to reduced yields and purification challenges. Controlling the reaction temperature is the most critical factor in minimizing these oxidative side reactions.[7]

Q3: I've isolated my product, but my yield is significantly lower than expected. What are the most likely side reactions consuming my starting material?

Low yields in the nitration of trifluorobenzene can typically be attributed to two main competing side reactions: polynitration and oxidative degradation.

  • Polynitration (Specifically Dinitration): If the reaction conditions are too harsh (e.g., high temperature, extended reaction time, or a large excess of the nitrating agent), a second nitro group can be added to the ring to form 1,3,5-trifluoro-2,4-dinitrobenzene.[8][9] The first nitro group is a strong deactivator, making the second nitration even more difficult, but it becomes significant under forcing conditions.

  • Oxidative Degradation: As mentioned in Q2, oxidation of the starting material or product by hot, concentrated nitric acid can lead to ring opening or the formation of intractable tar-like substances, which directly reduces the mass balance of isolable product.[5]

  • Incomplete Reaction: Due to the highly deactivated nature of the ring, the reaction may not have gone to completion. Ensure sufficient reaction time, but balance this against the risk of byproduct formation.

Q4: How can I reliably detect and identify the byproducts in my crude reaction mixture?

A multi-technique analytical approach is essential for identifying and quantifying byproducts.

Recommended Methods:

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal for separating the desired product from starting material, polynitrated species, and other organic byproducts.[10] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress.[11]

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis is invaluable for identifying the molecular weight of the various components in your mixture, allowing for the confident identification of mono- vs. di-nitrated products.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure elucidation of the final purified product and can help identify the substitution patterns of major byproducts in the crude mixture.[10]

Q5: What are the best practices for purifying the desired 1,3,5-trifluoro-2-nitrobenzene?

Purification requires removing both acidic inorganic impurities and organic side products.

Standard Purification Workflow:

  • Aqueous Workup: After carefully quenching the reaction on ice, the organic product must be separated from the strong acid mixture. This is typically done by extracting the product into a water-immiscible organic solvent (e.g., dichloromethane).[7]

  • Neutralizing Wash: The organic layer should be washed sequentially with water, a dilute basic solution (e.g., saturated sodium bicarbonate) to remove residual acids and acidic nitrophenols, and finally with brine.[6]

  • Chromatography or Recrystallization:

    • Column Chromatography: This is the most effective method for separating the mononitrated product from any dinitrated byproducts and unreacted starting material.

    • Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization from a suitable solvent system can be an efficient final purification step.

Troubleshooting Guide: Common Issues & Solutions

Symptom Potential Cause Recommended Solution
No or very low conversion 1. Insufficiently activating conditions (temperature too low). 2. Inactive nitrating agent (old nitric acid).1. Slowly and carefully increase the reaction temperature, monitoring with TLC/GC. 2. Use fresh, high-purity nitric and sulfuric acids.
Significant dinitration observed 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess nitrating agent used.1. Maintain a strict temperature ceiling (e.g., 50-60°C).[2] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a nitrating agent stoichiometry closer to 1.0-1.1 equivalents.
Formation of a thick, dark tar Severe oxidative degradation due to excessive heat.Immediately cool the reaction. For future attempts, ensure the addition of the substrate to the mixed acid is slow and occurs at a lower temperature before carefully warming to the target reaction temperature.
Ipso-substitution detected Unlikely for C-F bonds under these conditions, but theoretically possible.This side reaction is more common with other substituents like chloro or bromo groups.[9] Confirm the identity of the byproduct with MS and NMR. If confirmed, exploring alternative, milder nitrating systems may be necessary.

Visualizing the Reaction Pathways

The following diagrams illustrate the primary reaction mechanism for the mononitration of 1,3,5-trifluorobenzene and the subsequent pathway to the common dinitration side product.

Nitration_Mechanism cluster_reagents Reagent Preparation cluster_reaction Reaction Pathway cluster_side_reaction Side Reaction Pathway HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus H2SO4 H₂SO₄ H2SO4->NO2_plus Protonation & Dehydration TFB 1,3,5-Trifluorobenzene Sigma_Complex_1 σ-Complex Intermediate (Mononitration) TFB->Sigma_Complex_1 + NO₂⁺ Product_1 1,3,5-Trifluoro-2-nitrobenzene (Desired Product) Sigma_Complex_1->Product_1 - H⁺ Sigma_Complex_2 σ-Complex Intermediate (Dinitration) Product_1->Sigma_Complex_2 + NO₂⁺ (Harsh Conditions) Product_2 1,3,5-Trifluoro-2,4-dinitrobenzene (Byproduct) Sigma_Complex_2->Product_2 - H⁺

Caption: Primary and side reaction pathways in trifluorobenzene nitration.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_byproducts Troubleshooting Byproducts Start Reaction Outcome Analysis LowYield Low Yield or No Reaction Start->LowYield Low Conversion Byproducts High Level of Byproducts Start->Byproducts Good Conversion, Poor Selectivity CheckTemp Was Temp > 40°C? LowYield->CheckTemp CheckTemp2 Was Temp > 60°C? Byproducts->CheckTemp2 CheckReagents Are Acids Fresh? CheckTemp->CheckReagents Yes IncreaseTemp Action: Increase Temp Carefully to 50-60°C CheckTemp->IncreaseTemp No ReplaceReagents Action: Use Fresh Reagents CheckReagents->ReplaceReagents No CheckStoich Was [HNO₃] > 1.2 eq? CheckTemp2->CheckStoich No ReduceTemp Action: Maintain Temp at 40-50°C CheckTemp2->ReduceTemp Yes ReduceStoich Action: Use 1.05 eq. of HNO₃ CheckStoich->ReduceStoich Yes

Caption: A logical workflow for troubleshooting common nitration issues.

Experimental Protocol: Mononitration of 1,3,5-Trifluorobenzene

Disclaimer: This protocol involves highly corrosive and reactive materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials & Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • 1,3,5-Trifluorobenzene

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, add concentrated H₂SO₄ (20 mL). Slowly, dropwise, add concentrated HNO₃ (1.05 molar equivalents relative to the substrate) to the sulfuric acid while stirring. Maintain the temperature of the mixture below 10°C during the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of 1,3,5-trifluorobenzene (1.0 molar equivalent). Use an addition funnel for controlled delivery. It is critical to keep the internal reaction temperature below 10°C during this exothermic addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 50°C using an oil bath. Monitor the reaction progress by TLC or GC analysis of quenched aliquots. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (caution: potential for gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1,3,5-trifluoro-2-nitrobenzene.

References

Technical Support Center: Purification of 1,2,4-Trifluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for the purification of 1,2,4-Trifluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step guidance to resolve them.

Issue 1: Low Purity of this compound After Initial Synthesis

  • Symptom: GC-MS or HPLC analysis of the crude product shows multiple peaks, indicating the presence of significant impurities.

  • Likely Cause: The primary impurities are often positional isomers (e.g., 1,2,3-Trifluoro-5-nitrobenzene or 1,3,4-Trifluoro-2-nitrobenzene) formed during the nitration of 1,2,4-trifluorobenzene. Residual starting materials or byproducts from side reactions can also contribute.

  • Solution Pathway:

    • Characterize Impurities: Utilize GC-MS to identify the molecular weights of the impurities.[1] Comparing the fragmentation patterns with known spectra of trifluoronitrobenzene isomers can help in their identification.

    • Select Appropriate Purification Technique: Based on the nature of the impurities, choose the most suitable purification method. The following diagram illustrates a general decision-making workflow.

    Purification_Decision_Tree Start Crude Product Analysis (GC-MS/HPLC) Impurity_Type Identify Impurity Type Start->Impurity_Type Boiling_Point_Diff Boiling Point Difference > 20°C? Impurity_Type->Boiling_Point_Diff  Positional Isomers / Starting Materials Chromatography Column Chromatography Impurity_Type->Chromatography  Complex Mixture /  Polar Impurities Solubility_Diff Significant Solubility Difference? Boiling_Point_Diff->Solubility_Diff No Distillation Fractional Distillation Boiling_Point_Diff->Distillation Yes Recrystallization Recrystallization Solubility_Diff->Recrystallization Yes Solubility_Diff->Chromatography No Final_Purity High Purity Product Distillation->Final_Purity Recrystallization->Final_Purity Chromatography->Final_Purity

    Caption: Decision tree for selecting a purification method.

Issue 2: Poor Separation of Isomers During Fractional Distillation

  • Symptom: Fractions collected during distillation show minimal enrichment of the desired this compound isomer.

  • Likely Cause: The boiling points of the trifluoronitrobenzene isomers are very close, making separation by standard distillation challenging.[2]

  • Solution Pathway:

    • Use a High-Efficiency Column: Employ a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges).[3]

    • Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases within the column, which is essential for effective separation.[3]

    • Maintain a Proper Temperature Gradient: Ensure a consistent temperature gradient is established along the column. Insulating the column with glass wool or aluminum foil can help maintain this gradient.

    • Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point differences between isomers, potentially improving separation. The boiling point of this compound is 81-82 °C at 30 mmHg.[4]

Issue 3: "Oiling Out" During Recrystallization

  • Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.

  • Likely Cause: The compound is coming out of solution at a temperature above its melting point (-11 °C), or significant impurities are depressing the melting point and interfering with crystal lattice formation.

  • Solution Pathway:

    • Re-dissolve the Oil: Gently heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the hot solvent to decrease the saturation point of the solution.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in a cold bath. This encourages the formation of nucleation sites for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the cooled solution to induce crystallization.

    • Change Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. Refer to the solvent screening protocol in Section 3.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: The following table summarizes the important physical properties:

PropertyValueReference(s)
CAS Number 2105-61-5[1]
Molecular Formula C₆H₂F₃NO₂[1][5]
Molecular Weight 177.08 g/mol [1][5]
Appearance Colorless to pale-yellow liquid
Melting Point -11 °C
Boiling Point 194-195 °C (at 760 mmHg)
Density 1.544 g/mL at 25 °C

Q2: How do I choose the best initial purification technique for my crude this compound?

A2: The choice depends on the scale of your synthesis and the nature of the impurities.

  • For large-scale purification (>10 g) with impurities having significantly different boiling points , fractional distillation is often the most efficient method.

  • For small to medium scales with solid impurities or isomers with different solubilities , recrystallization can be a highly effective and economical choice.

  • When dealing with complex mixtures, isomers with very similar physical properties, or for achieving very high purity , column chromatography is the preferred method, although it is more labor-intensive and requires larger solvent volumes.

Q3: What are the primary safety concerns when handling and purifying this compound?

A3: this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q4: How can I effectively monitor the purity of my fractions during purification?

A4:

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the separation of volatile compounds like trifluoronitrobenzene isomers. It provides rapid information on the relative concentrations of components in each fraction.[6]

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for high-precision quantitative analysis, reverse-phase HPLC can be employed. A C18 or a pentafluorophenyl (PFP) column can provide good separation of aromatic isomers.[7]

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and inexpensive way to get a qualitative assessment of the separation during column chromatography.

Section 3: Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column, establishing a temperature gradient. The rise of the condensate ring should be gradual.[3]

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling. The main fraction of this compound should be collected at approximately 194-195 °C.

  • Analysis: Analyze the purity of each fraction using GC or HPLC.

Protocol 2: Purification by Recrystallization

  • Step 1: Solvent Screening

    • Place approximately 50 mg of the crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene) dropwise at room temperature, vortexing after each addition.

    • A good solvent for recrystallization will show low solubility at room temperature but high solubility upon heating.

    • If the compound is very soluble at room temperature in a particular solvent, that solvent may be suitable as the "soluble" component in a mixed solvent system. A solvent in which the compound is insoluble at all temperatures can be used as the "insoluble" component.

  • Step 2: Recrystallization Procedure

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "soluble" solvent of a mixed pair) until the solid just dissolves.

    • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If using a mixed solvent system, add the "insoluble" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "soluble" solvent to redissolve the cloudiness before allowing it to cool.

    • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for separating closely related isomers or for achieving high purity on a smaller scale.

  • Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar compounds like fluoronitrobenzenes.

  • Eluent System Selection:

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

    • Use TLC to determine the optimal eluent composition that gives good separation of the desired compound from its impurities (an Rf value of ~0.3 for the product is often a good target).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (a slurry packing method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC or GC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

The following diagram outlines a general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_prep Preparation & Purification cluster_analysis Analysis & Isolation Crude Crude This compound Purification Purification Method (Distillation, Recrystallization, or Chromatography) Crude->Purification Fractions Collect Fractions Purification->Fractions Analysis Analyze Fraction Purity (GC, HPLC, or TLC) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

References

Troubleshooting low yield in Friedel-Crafts reactions on deactivated rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low-yield Friedel-Crafts reactions, with a special focus on deactivated aromatic systems. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and provides explanations grounded in reaction mechanisms to help you diagnose and resolve issues in your Friedel-Crafts reactions.

Issue 1: Low to No Product Yield

Q1: I am attempting a Friedel-Crafts reaction on my substrate, but I'm seeing very low or no product formation. What are the primary reasons for this failure?

A1: Low or non-existent yield in Friedel-Crafts reactions is a frequent issue, typically stemming from one of three core problems: the nature of your aromatic substrate, the integrity of your catalyst and reagents, or the reaction conditions.

  • Deactivated Aromatic Ring: The most common reason for failure is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[1][2][3] Groups like nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), carboxylic acid (-COOH), and acyl groups (-COR) strongly deactivate the ring, making it insufficiently nucleophilic to attack the electrophile generated in the reaction.[2][4] Friedel-Crafts reactions are among the slowest of electrophilic aromatic substitutions and generally fail with substrates less reactive than monohalobenzenes.[4][5]

  • Catalyst Deactivation: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly susceptible to deactivation.

    • Moisture: AlCl₃ reacts vigorously with water. Any moisture in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[2] Strict anhydrous conditions are paramount.

    • Lewis Basic Functional Groups: If your aromatic substrate contains Lewis basic sites, such as amines (-NH₂) or phenols (-OH), they will complex with the Lewis acid catalyst.[5][6][7] This not only consumes the catalyst but also places a positive charge on the heteroatom adjacent to the ring, which severely deactivates the ring towards electrophilic attack.[6][7]

  • Insufficient Catalyst (Acylation Specific): In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2][8] This complexation removes the catalyst from the reaction cycle. Consequently, stoichiometric or even excess amounts of the catalyst are often required for the reaction to proceed to completion.[8]

Q2: My aromatic ring is only moderately deactivated (e.g., a halobenzene). Why am I still getting a low yield?

A2: While halobenzenes can undergo Friedel-Crafts reactions, their reduced nucleophilicity compared to benzene means that reaction conditions must be more forcing. Low yields in these cases can often be attributed to:

  • Insufficiently Reactive Electrophile: The combination of a moderately deactivated ring and a relatively stable carbocation (in alkylation) or a less reactive acylating agent may not be sufficient for the reaction to proceed at a reasonable rate.

  • Inadequate Catalyst Activity: Ensure your Lewis acid is of high purity and has not been compromised by atmospheric moisture. Consider using a more potent Lewis acid system if necessary. Common Lewis acids in increasing order of reactivity include ZnCl₂, FeCl₃, AlCl₃, and SbF₅.

  • Suboptimal Temperature: Deactivated substrates often require higher reaction temperatures to overcome the activation energy barrier. However, this must be balanced with the potential for side reactions or product decomposition. A careful optimization of the reaction temperature is often necessary.

Issue 2: Unwanted Side Products

Q3: My reaction is working, but I'm getting a mixture of isomers and other unexpected products. What is causing this?

A3: The formation of multiple products is a classic problem, particularly in Friedel-Crafts alkylation.

  • Carbocation Rearrangement (Alkylation): The alkyl carbocation intermediate generated during alkylation is prone to rearrangement to a more stable carbocation via hydride or alkyl shifts.[1][6][9] For example, reacting benzene with 1-chloropropane and AlCl₃ will yield isopropylbenzene (cumene) as the major product, not n-propylbenzene.[6] This is a fundamental limitation of Friedel-Crafts alkylation.

    • Solution: To avoid carbocation rearrangements, use Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[8][10] The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[8][11]

  • Polyalkylation (Alkylation): The alkyl group introduced onto the aromatic ring is an activating group.[6] This makes the product more nucleophilic than the starting material, leading to subsequent alkylations and a mixture of mono-, di-, and poly-alkylated products.[1][6]

    • Solution: To minimize polyalkylation, a large excess of the aromatic substrate can be used to increase the probability that the electrophile reacts with the starting material rather than the alkylated product.[5][12]

  • Isomer Formation: The directing effects of substituents on the aromatic ring will determine the position of the incoming acyl or alkyl group. Activating groups are typically ortho-, para-directing, while deactivating groups are meta-directing (with the exception of halogens, which are deactivating but ortho-, para-directing). Steric hindrance can also play a significant role, often favoring the para-isomer over the ortho-isomer.

Troubleshooting Workflow

When faced with a low-yielding Friedel-Crafts reaction on a deactivated substrate, a systematic approach is essential. The following workflow can help diagnose the issue.

G Start Low Yield in Friedel-Crafts Reaction Check_Substrate Is the aromatic ring strongly deactivated? (e.g., -NO2, -CN, -SO3H) Start->Check_Substrate Strong_Deactivation Reaction is fundamentally challenging. Consider alternative synthetic routes. Check_Substrate->Strong_Deactivation Yes Moderate_Deactivation Proceed to catalyst and condition checks. Check_Substrate->Moderate_Deactivation No/Moderately Check_Catalyst Is the catalyst active and sufficient? Moisture Are anhydrous conditions strictly maintained? Check_Catalyst->Moisture Check 1 Stoichiometry Is catalyst stoichiometry sufficient? (Especially for acylation) Check_Catalyst->Stoichiometry Check 2 Lewis_Base Does the substrate contain -NH2, -OH, or other Lewis basic groups? Check_Catalyst->Lewis_Base Check 3 Check_Conditions Are reaction conditions optimal? Temp_Solvent Optimize temperature and solvent. Check_Conditions->Temp_Solvent Moderate_Deactivation->Check_Catalyst Dry_Reagents Thoroughly dry all glassware, solvents, and reagents. Moisture->Dry_Reagents No Increase_Catalyst Increase catalyst loading (>1 equivalent for acylation). Stoichiometry->Increase_Catalyst No Protect_Group Protect Lewis basic groups (e.g., acylate amines). Lewis_Base->Protect_Group Yes Dry_Reagents->Check_Conditions Increase_Catalyst->Check_Conditions Protect_Group->Check_Conditions Stronger_Catalyst Consider a more potent Lewis acid or alternative catalyst system. Temp_Solvent->Stronger_Catalyst Success Improved Yield Stronger_Catalyst->Success G cluster_0 Activated Ring (e.g., Benzene) cluster_1 Deactivated Ring (e.g., Nitrobenzene) ActivatedRing Benzene High Electron Density ActivatedAttack Fast Attack on Electrophile (E+) Low Activation Energy ActivatedRing->ActivatedAttack High Nucleophilicity ActivatedProduct Product Formation ActivatedAttack->ActivatedProduct DeactivatedRing Nitrobenzene Low Electron Density DeactivatedAttack Slow/No Attack on Electrophile (E+) High Activation Energy DeactivatedRing->DeactivatedAttack Low Nucleophilicity NoReaction No Reaction DeactivatedAttack->NoReaction

References

Technical Support Center: Catalyst Selection for Hydrogenation of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalytic Nitroaromatic Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of aromatic amines. As your virtual application scientist, I will guide you through the critical aspects of catalyst selection, reaction optimization, and problem-solving, grounding our discussion in established scientific principles.

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, pivotal for producing anilines which are key intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] Success hinges on navigating a complex interplay between the catalyst, substrate, and reaction conditions. This guide is structured to address your questions logically, from foundational knowledge to specific troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses the most common initial questions researchers face when planning a hydrogenation reaction.

Q1: What is the "go-to" catalyst for a standard nitroaromatic hydrogenation, and why?

For general-purpose nitro group reductions, Palladium on Carbon (Pd/C) is often the first choice.[3]

  • Expertise & Experience: Pd/C is a highly active and versatile catalyst capable of hydrogenating both aromatic and aliphatic nitro groups effectively.[3][4] It is commercially available in various loadings (typically 5-10% Pd) and is relatively cost-effective compared to other platinum-group metals (PGMs). Its heterogeneous nature allows for simple filtration and removal post-reaction. The carbon support provides a high surface area, ensuring excellent dispersion of the palladium nanoparticles, which is crucial for catalytic activity.[5]

Q2: My substrate contains a halogen (Cl, Br, I). Is Pd/C still a good choice?

Caution is advised. While Pd/C is highly active, it is also very efficient at catalyzing hydrodehalogenation (the removal of the halogen atom).[3] This leads to undesired byproducts and yield loss.

  • Causality: The mechanism of hydrodehalogenation on palladium is very facile. To preserve the halogen substituent, you should consider alternative catalysts.

  • Recommendation: Raney Nickel is an excellent alternative for substrates where dehalogenation is a concern.[3] For more sensitive substrates, specialized catalysts like sulfur-modified Platinum on Carbon can inhibit dehalogenation while still effectively reducing the nitro group.[4]

Q3: How do I achieve high chemoselectivity when my molecule has other reducible groups (e.g., C=C, C=O)?

This is a primary challenge in nitroaromatic hydrogenation, as many catalysts will reduce other unsaturated functionalities.[6][7] The key is to select a catalyst that preferentially activates the nitro group.

  • Expertise & Experience: Supported Gold (Au) catalysts , particularly on reducible oxide supports like TiO₂ or Fe₂O₃, have demonstrated exceptional chemoselectivity.[8][9]

  • Causality: The high chemoselectivity of gold catalysts is attributed to a unique reaction mechanism. The nitro group adsorbs preferentially onto the catalyst surface, often involving a cooperative effect between the gold nanoparticles and the support.[8][10] This specific adsorption geometry orients the nitro group for reduction while leaving other reducible groups less accessible to the catalyst's active sites.[9] The size of the gold nanoparticles and the acid-base properties of the support are critical factors for achieving high activity and selectivity.[10][11]

Q4: What is the role of the catalyst support? Is it just an inert carrier?

The support is far from inert; it plays a critical and active role in the catalytic process.

  • Causality: The support material influences the catalyst's performance in several ways:

    • Dispersion and Stability: It provides a high surface area to disperse the metal nanoparticles, preventing them from agglomerating (sintering), which would reduce the number of active sites and decrease activity.[12]

    • Mass Transport: A porous support structure facilitates the transport of reactants to, and products from, the active metal sites.[12]

    • Metal-Support Interactions: The support can electronically modify the metal nanoparticles. Furthermore, for some catalysts like Au/TiO₂, the interface between the metal and the support creates unique active sites that are crucial for the reaction mechanism, such as facilitating H₂ dissociation.[8][10][11]

Table 1: Comparison of Common Catalysts for Nitroaromatic Hydrogenation
Catalyst SystemPrimary ApplicationAdvantagesDisadvantages & Considerations
Pd/C General-purpose nitro reductionHigh activity, cost-effective, versatile[3][4]Prone to causing hydrodehalogenation[3]; may reduce other functional groups.
Raney® Nickel Halogenated nitroaromaticsExcellent for avoiding dehalogenation[3]Pyrophoric when dry; may require higher pressures than Pd/C.[13][14]
Pt-based (e.g., Pt/C) High activity requirementsVery high intrinsic activity[4]Can be less selective; may hydrogenate the aromatic ring under harsh conditions.
Au-based (e.g., Au/TiO₂) High chemoselectivity needsExcellent selectivity for the nitro group in the presence of other reducible functions.[8][9]Can be more expensive; activity is highly dependent on preparation method and particle size.[10]
Non-Noble Metals (Co, Ni, Fe) Cost-sensitive applicationsEconomical and sustainable alternatives[9][15]Often require higher temperatures or pressures to achieve comparable activity to noble metals.[16]
Section 2: Troubleshooting Guide

This section is formatted as a direct Q&A to address specific problems you may encounter during your experiment.

Issue Category: Low or No Conversion

Q: My reaction has stalled. I'm not seeing any more hydrogen uptake and analysis shows significant starting material remaining. What's wrong?

This is the most common issue and can stem from several sources. Let's diagnose it systematically.

  • Possible Cause 1: Catalyst Inactivity or Poisoning

    • Explanation: The catalyst may be deactivated. Poisons are substances that adsorb strongly to the catalyst's active sites, blocking them from the substrate. Sulfur-containing compounds are notorious poisons for many metal catalysts.[17] The amine product itself can also adsorb onto the catalyst, leading to product inhibition.[18]

    • Solution:

      • Verify Purity: Ensure your starting material, solvent, and hydrogen gas are of high purity. If the nitroaromatic was synthesized using sulfur-containing reagents, purify it first via chromatography or recrystallization.[18]

      • Use Fresh Catalyst: Catalysts can lose activity over time, especially if improperly stored.[18] Always use a fresh, properly activated catalyst from a reliable source. Store catalysts under an inert atmosphere.[17]

  • Possible Cause 2: Poor Mass Transfer

    • Explanation: This is a heterogeneous reaction involving gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases. For the reaction to occur, hydrogen must dissolve in the solvent and diffuse to the catalyst surface. If this process is too slow, it becomes the rate-limiting step.

    • Solution:

      • Increase Agitation: Ensure vigorous stirring to keep the catalyst suspended and maximize the gas-liquid interface.[18]

      • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen in the solvent, which can accelerate the reaction rate.[18]

  • Possible Cause 3: Insufficiently Energetic Conditions

    • Explanation: The chosen temperature and pressure may simply be too low to achieve a reasonable reaction rate with your specific substrate/catalyst combination.

    • Solution: Gradually increase the temperature and/or pressure, staying within the safe operating limits of your equipment.[17]

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion Detected q1 Is the catalyst fresh and properly handled? start->q1 a1_no Use a fresh batch of catalyst. Ensure proper inert storage. q1->a1_no No q2 Are starting materials and solvent pure? q1->q2 Yes a2_no Purify substrate/solvent. Check for poisons (e.g., sulfur). q2->a2_no No q3 Is agitation vigorous and H2 pressure sufficient? q2->q3 Yes a3_no Increase stirring speed. Increase H2 pressure. q3->a3_no No q4 Are temperature and pressure adequate? q3->q4 Yes a4_no Gradually increase temperature and/or pressure. q4->a4_no No end_node Re-evaluate catalyst choice or reaction design. q4->end_node Yes

Caption: Troubleshooting decision tree for low conversion.

Issue Category: Poor Selectivity

Q: The nitro group is reduced, but so is another functional group in my molecule. How can I improve chemoselectivity?

  • Explanation: This is a classic chemoselectivity problem. Your catalyst (likely a highly active one like Pd/C or Pt/C) is not differentiating between the nitro group and other reducible moieties.[8]

  • Solution:

    • Switch to a More Selective Catalyst: This is the most effective approach. As discussed in the FAQ, gold-based catalysts (Au/TiO₂, Au/Al₂O₃) are renowned for their ability to selectively reduce nitro groups while leaving olefins, carbonyls, and other groups untouched.[8][9][10]

    • Modify Reaction Conditions: Sometimes, lowering the temperature and pressure can increase selectivity, albeit at the cost of reaction rate.

    • Use Catalyst Modifiers/Promoters: In some systems, the addition of specific promoters or modifiers can enhance chemoselectivity, though this adds complexity to the reaction.[9]

Q: I'm seeing byproducts like azoxy and azo compounds instead of my target aniline. What is happening?

  • Explanation: You are observing the result of side reactions involving the reaction intermediates. The reduction of a nitro group (Ar-NO₂) proceeds through a nitroso (Ar-NO) and a hydroxylamine (Ar-NHOH) intermediate.[2][19] These intermediates can condense with each other to form azoxy (Ar-N(O)=N-Ar) and subsequently azo (Ar-N=N-Ar) compounds.[2][20] This is more likely to happen if the final reduction step from hydroxylamine to aniline is slow.

  • Solution:

    • Optimize Hydrogen Availability: Ensure good hydrogen mass transfer (high pressure, vigorous stirring). A high concentration of active hydrogen on the catalyst surface favors the complete reduction of the hydroxylamine intermediate to the aniline before it can participate in condensation reactions.

    • Change the Solvent or pH: The reaction medium can influence the rates of the direct reduction pathway versus the condensation pathway.[21] Experimenting with different solvents may favor the desired outcome.

Catalyst Selection Logic for Chemoselectivity

G start Select Substrate q1 Does it contain halogens (Cl, Br, I)? start->q1 cat_raney Use Raney Ni or modified Pt/C q1->cat_raney Yes q2 Does it contain other reducible groups (C=C, C=O)? q1->q2 No cat_au Use Au/TiO2 or Au/Al2O3 for high chemoselectivity q2->cat_au Yes cat_pdc Standard Pd/C is likely a good starting point q2->cat_pdc No

Caption: Decision workflow for initial catalyst selection.

Section 3: Experimental Protocols

Adherence to standardized, safe protocols is critical for reproducibility and safety. The hydrogenation of nitroaromatics is exothermic and involves flammable gas under pressure.[2]

Protocol 3.1: General Procedure for Batch Hydrogenation

This protocol describes a typical lab-scale batch hydrogenation in an autoclave reactor.

Safety First: This reaction should only be performed by trained personnel in a well-ventilated fume hood using a properly rated high-pressure reactor. A blast shield is mandatory. Understand the thermal hazards; uncontrolled reactions can lead to a dangerous thermal runaway, especially due to unstable hydroxylamine intermediates.[2]

Materials & Equipment:

  • High-pressure autoclave reactor with magnetic stirring, gas inlet, vent, and pressure gauge.

  • Nitroaromatic substrate.

  • Catalyst (e.g., 5% Pd/C, typically 1-10 mol% relative to substrate).

  • Anhydrous solvent (e.g., Ethanol, Methanol, Ethyl Acetate).

  • Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas cylinders with regulators.

  • Filtration setup (e.g., Büchner funnel with Celite®).

Procedure:

  • Reactor Loading: To the autoclave vessel, add the nitroaromatic substrate, the solvent, and a magnetic stir bar. Then, carefully add the catalyst. Note: Add the catalyst last, especially if using pyrophoric Raney Nickel, which should be handled as a slurry. The substrate-to-catalyst ratio can range from 20:1 to 100:1 by weight.[2]

  • Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with an inert gas (e.g., Nitrogen to 50 psi) and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.[2]

  • Hydrogenation: After the final inert gas vent, purge the reactor with hydrogen gas in the same manner (pressurize/vent) 2-3 times.

  • Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-500 psi).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 25-80 °C). Monitor the reaction by observing the pressure drop from the H₂ cylinder, which indicates hydrogen consumption.[2]

  • Completion and Cooldown: Once hydrogen uptake ceases (pressure remains stable), the reaction is complete. Stop the heating and allow the reactor to cool to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen. Crucially, purge the reactor with inert gas 3-5 times to remove all residual hydrogen before opening.

  • Work-up: Open the reactor in the fume hood. The reaction mixture is typically filtered through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with additional solvent. Safety Note: The used catalyst, especially Pd/C, can be pyrophoric. Do not allow the filter cake to dry in the air. Quench it by keeping it wet with solvent or water and dispose of it in a dedicated, labeled waste container.[22]

  • Isolation: The product in the filtrate can be isolated by removing the solvent under reduced pressure. Further purification can be done by crystallization, distillation, or chromatography.[2]

Reaction Pathway Diagram

G sub Ar-NO2 (Nitroaromatic) int1 Ar-NO (Nitroso) sub->int1 +H2, -H2O int2 Ar-NHOH (Hydroxylamine) int1->int2 +H2 side1 Ar-N(O)=N-Ar (Azoxy) int1->side1 + Ar-NHOH (Condensation) prod Ar-NH2 (Aniline) int2->prod +H2, -H2O int2->side1 side2 Ar-N=N-Ar (Azo) side1->side2 +H2

Caption: Generalized reaction pathway for nitroaromatic hydrogenation.[2][20]

Section 4: References
  • Internally Supported Metal-Oxide Nanocatalyst for Hydrogenation of Nitroaromatics. (2018). Langmuir. 12

  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. (n.d.). ACS Publications. 8

  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. (2009). The Journal of Physical Chemistry C. 10

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. 3

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (n.d.). ResearchGate. 1

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2019). RSC Publishing. 9

  • Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts. (n.d.). ACS Catalysis. 23

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022). Frontiers in Chemistry. 6

  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (2025). BenchChem. 2

  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. (2009). ResearchGate. 11

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2021). Faraday Discussions. 24

  • Technical Support Center: Optimizing Reaction Conditions for 2-Ethylnitrobenzene Hydrogenation. (2025). BenchChem. 17

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). MDPI. 19

  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Nitro-4-Octanol. (2025). BenchChem. 18

  • Hydrogenation Catalysts. (n.d.). TCI Chemicals. 4

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022). PMC. 5

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. 13

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy. 25

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances. 26

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). Green Chemistry. 15

  • Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics. (2021). ResearchGate. 16

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Journal of Advances in Chemistry. 21

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. 14

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2015). ResearchGate. 27

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. (2020). RSC Advances. 20

  • Hydrogenation reaction tips and tricks. (2020). Reddit. 22

References

Preventing disubstitution in electrophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Electrophilic Aromatic Substitution (EAS) reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we address common challenges in controlling selectivity, with a primary focus on preventing undesired disubstitution.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm running an electrophilic aromatic substitution and observing significant amounts of disubstituted product. What is the fundamental reason for this overreaction?

A: The formation of disubstituted products is a common issue that is fundamentally governed by the electronic nature of the substituent you are introducing. The core problem arises when the monosubstituted product is more reactive towards the electrophile than the original starting material.

This phenomenon is most pronounced in reactions like Friedel-Crafts alkylation . When an alkyl group (an electron-donating group, EDG) is added to an aromatic ring, it "activates" the ring by donating electron density through an inductive effect.[1][2][3] This increased electron density makes the newly formed monoalkylated benzene more nucleophilic, and therefore more susceptible to a second electrophilic attack than the starting benzene.[1][4] Consequently, the reaction tends to proceed further, leading to polyalkylation.[1][5][6]

Conversely, if the substituent being added is an electron-withdrawing group (EWG), such as an acyl group (-COR) or a nitro group (-NO2), it "deactivates" the ring.[2][7] An EWG pulls electron density away from the ring, making the monosubstituted product less reactive than the starting material.[1][7][8] This effectively shuts down the reaction after the first substitution, providing a clean monosubstituted product. This is why Friedel-Crafts acylation does not suffer from the polysubstitution problem that plagues its alkylation counterpart.[1][5]

G cluster_0 Activating Substituent (e.g., Alkylation) cluster_1 Deactivating Substituent (e.g., Acylation) Start_A Aromatic Ring (Baseline Reactivity) Product_A Monosubstituted Product (More Reactive) Start_A->Product_A First Substitution E_A Electrophile (E+) Product_B Disubstituted Product (Undesired) Product_A->Product_B Second Substitution (Favored) E2_A Electrophile (E+) Start_D Aromatic Ring (Baseline Reactivity) Product_D Monosubstituted Product (Less Reactive) Start_D->Product_D First Substitution E_D Electrophile (E+) Stop Reaction Stops (Desired Outcome) Product_D->Stop Further reaction is disfavored E2_D Electrophile (E+)

Caption: Reactivity pathways for activating vs. deactivating groups.

Q2: I'm specifically struggling with polyalkylation during a Friedel-Crafts reaction. How can I troubleshoot this to favor monosubstitution?

A: This is a classic challenge. Due to the activating nature of alkyl groups, controlling Friedel-Crafts alkylation requires careful strategy.[4][6] Here is a troubleshooting workflow to address this issue.

G Start Issue: Excessive Polyalkylation in Friedel-Crafts Alkylation Q1 Is using a large excess of the aromatic substrate feasible? Start->Q1 A1_Yes Strategy 1: Molar Ratio Control Increase molar ratio of aromatic substrate to alkylating agent (e.g., >5:1). This statistically favors reaction with the starting material. Q1->A1_Yes Yes Q2 Have you optimized reaction conditions? Q1->Q2 No / Insufficient End Problem Resolved: Monosubstitution Favored A1_Yes->End A2_Yes Strategy 2: Condition Control Lower reaction temperature. Use a milder Lewis acid catalyst. Q2->A2_Yes No Q3 Is a two-step synthesis viable? Q2->Q3 Yes / Insufficient A2_Yes->End Q3->Start No A3_Yes Strategy 3: Acylation-Reduction Perform Friedel-Crafts Acylation first. The deactivating acyl group prevents polysubstitution. Reduce the resulting ketone to the desired alkyl group. Q3->A3_Yes Yes A3_Yes->End

Caption: Troubleshooting workflow for controlling polyalkylation.

In-depth Explanation of Strategies:

  • Use a Large Excess of the Aromatic Substrate: By making the aromatic starting material the limiting reagent's "sea of opportunity," you increase the statistical probability that the electrophile will encounter and react with a molecule of the starting material rather than the more reactive, but less abundant, monosubstituted product.[1]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature decreases the overall reaction rate, including the rate of the second alkylation, often improving selectivity.

    • Catalyst Activity: The choice of Lewis acid is critical. Highly active catalysts like AlCl₃ can aggressively promote polyalkylation. Switching to a milder catalyst can provide greater control.

    CatalystRelative ActivityTypical Applications
    AlCl₃, AlBr₃Very HighGeneral purpose, highly reactive
    SbCl₅, FeCl₃HighEffective for many alkylations/acylations
    SnCl₄, TiCl₄ModerateMilder conditions, good for activated rings
    BF₃, ZnCl₂MildUsed for highly reactive substrates
  • The "Gold Standard": Friedel-Crafts Acylation Followed by Reduction: This is often the most effective and reliable method to prevent polyalkylation.[1]

    • Step 1: Acylation: An acyl group (-C(O)R) is introduced. Because the acyl group is strongly deactivating, it makes the aromatic product far less reactive than the starting material, effectively stopping the reaction at mono-substitution.[1][5]

    • Step 2: Reduction: The ketone formed in the acylation step is then reduced to the desired alkyl group. Common methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions.

Part A: Friedel-Crafts Acylation of Benzene

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add propanoyl chloride (1.0 eq) dissolved in DCM to the stirred AlCl₃ suspension via the addition funnel.

  • Substrate Addition: Add benzene (1.0 eq) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield propiophenone.

Part B: Clemmensen Reduction of Propiophenone

  • Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, a co-solvent like toluene, and the propiophenone (1.0 eq) from Part A.[1]

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[1]

  • Workup: After completion, cool the mixture, separate the organic layer, wash sequentially with water and saturated sodium bicarbonate solution, and dry over an anhydrous salt.

  • Purification: Remove the solvent via distillation or rotary evaporation to yield the final product, propylbenzene.

Q3: My reaction is giving me a mixture of ortho and para isomers, but I need to synthesize the ortho isomer exclusively. How can I achieve this selectivity?

A: Achieving high ortho selectivity can be challenging because the para position is often favored due to reduced steric hindrance.[3][9][10] A powerful and widely used strategy to overcome this is the use of a reversible blocking group .[11][12]

The strategy involves three key stages:

  • Block: Introduce a bulky functional group that preferentially occupies the sterically accessible para position.

  • Direct: Perform your desired electrophilic substitution. With the para position occupied, the directing effect of the primary substituent will now force the incoming electrophile to the ortho position.

  • Unblock: Remove the blocking group under conditions that do not affect the rest of the molecule, yielding the desired ortho-substituted product.

The sulfonic acid group (-SO₃H) is an ideal blocking group because its installation (sulfonation) and removal (desulfonation) are reversible.[12][13]

G Start Starting Material (o,p-Director) Block Step 1: Block Para Position (e.g., Sulfonation with fuming H₂SO₄) Start->Block Blocked Para-Blocked Intermediate Block->Blocked Direct Step 2: Desired EAS (e.g., Nitration, Halogenation) Forced to Ortho Position Blocked->Direct Ortho Ortho-Substituted, Para-Blocked Intermediate Direct->Ortho Unblock Step 3: Unblock (e.g., Desulfonation with dilute H₂SO₄, heat) Ortho->Unblock Final Desired Ortho Product Unblock->Final

Caption: Workflow for the blocking group strategy to achieve ortho-selectivity.

  • Blocking Step (Sulfonation):

    • Place toluene in a flask and cool it in an ice bath.

    • Slowly add fuming sulfuric acid (H₂SO₄/SO₃). The bulky SO₃H group will preferentially add at the sterically unhindered para position.

    • Stir at a controlled temperature until the formation of p-toluenesulfonic acid is complete.

  • Directing Step (Nitration):

    • To the cooled solution of p-toluenesulfonic acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 50°C to prevent dinitration.[14]

    • The nitro group will be directed to one of the available ortho positions relative to the methyl group.

  • Unblocking Step (Desulfonation):

    • After the nitration is complete, carefully dilute the reaction mixture with water.

    • Heat the acidic solution to reflux. The sulfonation reaction is reversible, and in the presence of dilute aqueous acid and heat, the sulfonic acid group will be removed, leaving behind the desired o-nitrotoluene.[13]

    • The product can then be isolated through extraction and purified.

This strategic use of a reversible blocking group provides a robust method for overcoming inherent regioselectivity preferences and accessing specific isomers that are otherwise difficult to synthesize.[10]

References

Technical Support Center: Optimizing Nitrobenzene Synthesis with Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nitrobenzene synthesis using Response Surface Methodology (RSM). This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently optimize their reaction conditions to maximize yield and selectivity. Here, we move beyond simple protocols to address the "why" behind experimental choices and provide practical solutions to common challenges you may encounter.

Introduction to RSM for Nitrobenzene Synthesis

Nitrobenzene is a critical intermediate in the synthesis of numerous commercial products, including aniline, which is a precursor for pharmaceuticals like paracetamol.[1] The traditional synthesis of nitrobenzene involves the nitration of benzene using a mixture of concentrated nitric and sulfuric acids.[2] This reaction is highly exothermic and can be dangerous if not properly controlled, making optimization crucial for both safety and efficiency.[2][3]

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for modeling and optimizing processes where a response of interest is influenced by several variables.[4][5] Unlike one-factor-at-a-time (OFAT) methods, RSM allows for the evaluation of interactions between factors, leading to a more comprehensive understanding of the process and a more robust optimum.[6]

For nitrobenzene synthesis, the primary goal is often to maximize the yield of the desired mononitrated product while minimizing the formation of byproducts like dinitrobenzene. Key factors influencing this outcome include reaction temperature, reaction time, and the concentration of the acid catalyst.[1][7]

The RSM Workflow for Nitrobenzene Synthesis

The application of RSM to optimize nitrobenzene synthesis typically follows these steps:

  • Factor and Range Selection: Identify the key independent variables (e.g., temperature, time, catalyst concentration) and define their experimental ranges.

  • Experimental Design: Choose an appropriate RSM design, such as a Central Composite Design (CCD) or Box-Behnken Design (BBD), to systematically vary the factors.[4] A CCD is often used for this type of optimization.[1][7]

  • Data Collection: Perform the experiments according to the chosen design and measure the response (e.g., nitrobenzene yield %).

  • Model Fitting: Fit the experimental data to a polynomial equation (usually quadratic) to mathematically describe the relationship between the factors and the response.[8]

  • Model Validation: Use statistical tools like Analysis of Variance (ANOVA), R-squared values, and residual analysis to verify the model's accuracy and predictive power.[9][10]

  • Optimization and Visualization: Use the validated model to generate response surface plots (3D surfaces and contour plots) to visualize the relationship between variables and identify the optimal operating conditions.[10]

  • Confirmation: Conduct experiments at the predicted optimal conditions to verify the model's prediction.[11]

Below is a diagram illustrating this general workflow.

RSM Workflow for Nitrobenzene Synthesis Figure 1: General RSM Workflow A Factor & Range Selection (e.g., Temperature, Time, Catalyst Conc.) B Experimental Design (e.g., Central Composite Design) A->B C Conduct Experiments (Benzene Nitration) B->C D Measure Response (Nitrobenzene Yield %) C->D E Model Fitting (Fit to Quadratic Equation) D->E F Model Validation (ANOVA, R-squared, Residuals) E->F G Generate Response Surfaces (3D and Contour Plots) F->G Is model valid? H Identify Optimal Conditions G->H I Verification Experiments H->I

Caption: Figure 1: General RSM Workflow.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your RSM experiments for nitrobenzene synthesis.

Question 1: My RSM model has a low R-squared value and a significant lack-of-fit. What's wrong?

Answer:

A low R-squared value indicates that your model is not explaining a large proportion of the variability in your response data. A significant p-value for the lack-of-fit test suggests that the model does not adequately describe the relationship between the factors and the response.[10] There are several potential causes for this:

  • Inappropriate Model Selection: You may be trying to fit a linear model to a system that has significant curvature. The nitration of benzene is a complex reaction, and a quadratic model is often necessary to capture the true relationship between factors like temperature and time and the resulting yield.[4]

    • Solution: In your analysis software, select a quadratic model and re-evaluate the fit. The software's fit summary should guide you to the appropriate polynomial order.[10]

  • Narrow Factor Ranges: If the ranges for your independent variables (e.g., temperature, time) are too narrow, the change in response may be too small to be statistically significant, leading to a poor model fit.

    • Solution: Expand the ranges of your factors and re-run the experiments. Preliminary single-factor experiments can help in determining effective ranges.

  • High Experimental Error: Inconsistent experimental procedures, measurement errors, or impure reagents can introduce significant noise into your data, making it difficult to build a predictive model.

    • Solution: Carefully review your experimental protocol. Ensure that all reagents are of high purity and that measurements are made consistently. Replicating the center point of your design can help in estimating the pure error of your process.[10]

  • Missing Key Factors: It's possible that a critical factor influencing the nitrobenzene yield was not included in your experimental design.

    • Solution: Re-evaluate the chemistry of the reaction. For example, the ratio of nitric acid to sulfuric acid is a critical parameter that influences the formation of the nitronium ion, the active electrophile in the reaction.[12] If this was held constant, it might be a source of unexplained variation.

Question 2: The model predicts a high yield, but my validation experiments are significantly lower. Why the discrepancy?

Answer:

This is a common issue that points to a problem with the model's predictive capability, even if the R-squared value is high. Here are the likely culprits:

  • Overfitting the Model: A complex model with many terms might fit the initial experimental data very well but fail to predict new data. This is particularly true if you have not used an adjusted R-squared or predicted R-squared to evaluate your model. The predicted R-squared is often a better indicator of a model's predictive power.[10]

    • Solution: Use model reduction techniques to remove non-significant terms from your model. This can often improve the predicted R-squared and the model's overall robustness.[10]

  • Extrapolating Outside the Design Space: The predictive power of an RSM model is only valid within the ranges of the factors you studied. If your predicted optimum lies at the edge or outside of your experimental region, the model's prediction may be unreliable.

    • Solution: If the optimum appears to be outside your initial range, use the method of steepest ascent to move your experimental region towards the predicted optimum and then conduct another set of RSM experiments in this new region.[4]

  • Inadequate Mixing: The nitration of benzene is a two-phase liquid-liquid reaction, and mass transfer can be a limiting factor.[12] If the stirring rate was not consistent across all experiments, it could lead to a model that doesn't accurately reflect the reaction kinetics.

    • Solution: Ensure that the stirring speed is kept constant and vigorous enough to create a fine emulsion of the reactants in all experiments. This will minimize mass transfer limitations.

Question 3: I'm observing significant amounts of dinitrobenzene and other byproducts. How can I use RSM to improve selectivity?

Answer:

Improving selectivity is a key challenge in nitrobenzene synthesis. The formation of dinitrobenzene occurs when the initially formed nitrobenzene undergoes a second nitration.[13] Since the nitro group is deactivating, this typically requires more forcing conditions.[14]

  • Factor Effects: Your RSM model can provide valuable insights into how each factor affects selectivity.

    • Temperature: Higher temperatures generally lead to an increase in the rate of all reactions, including the formation of dinitrobenzene.[3] Your response surface plot will likely show that selectivity for mononitrobenzene decreases at higher temperatures.

    • Reaction Time: Longer reaction times can also lead to an increase in byproduct formation as the desired product has more time to react further.

    • Acid Concentration: The concentration of sulfuric acid affects the concentration of the nitronium ion. While a higher concentration can increase the reaction rate, it may also promote dinitration.

  • RSM Solution:

    • Define a New Response: In addition to yield, define "selectivity" as a separate response in your RSM design. Selectivity can be calculated as (moles of nitrobenzene / total moles of nitrated products) * 100.

    • Use Multi-Response Optimization: Most statistical software packages have a "desirability function" that allows you to optimize multiple responses simultaneously.[4] You can set the goal to maximize the yield of nitrobenzene while also maximizing its selectivity (or minimizing the yield of dinitrobenzene).

    • Analyze the Results: The desirability function will provide a set of optimal conditions that represent the best compromise between high yield and high selectivity. The overlaid contour plots are particularly useful for visualizing the "sweet spot" where both responses are in their desired ranges.

Question 4: The temperature of my reaction is difficult to control and sometimes leads to a thermal runaway. How can I design my experiment to account for this?

Answer:

Thermal runaway is a significant safety concern in nitration reactions due to their highly exothermic nature.[2] Careful temperature control is essential.[13]

  • Experimental Setup:

    • Cooling Bath: Always conduct the reaction in a cooling bath (e.g., an ice-water bath) to dissipate the heat generated.[15]

    • Slow Addition: Add the benzene dropwise to the acid mixture rather than all at once.[13] This allows you to control the rate of the reaction and the rate of heat generation.

  • RSM Design Considerations:

    • Temperature Range: Choose a conservative upper limit for your temperature range in your initial RSM design. If your model suggests that the optimum temperature is higher, you can cautiously explore this in a subsequent, more focused set of experiments.

    • Factor Interactions: Pay close attention to the interaction between temperature and other factors. For example, a combination of high temperature and high acid concentration could be particularly prone to thermal runaway. Your RSM model will quantify these interaction effects.

    • Center Points: The replicated runs at the center point of your design can give you an indication of the process stability. If you see wide variations in the maximum temperature reached during these runs, it suggests your experimental setup is not adequately controlling the exotherm.

The relationship between key factors and potential issues is summarized in the table below.

IssueLikely Causal FactorsRecommended Action
Low Model R-squared Narrow factor ranges, high experimental error, wrong model type.Widen ranges, review experimental protocol, use a quadratic model.
Poor Model Validation Overfitting the model, extrapolating beyond the design space.Use model reduction, perform steepest ascent to find a new optimal region.
Low Selectivity High temperature, long reaction time.Add selectivity as a response and use multi-response optimization.
Thermal Runaway High temperature, rapid addition of reactants.Use a cooling bath, add benzene dropwise, set conservative temperature limits in the RSM design.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using RSM over traditional one-factor-at-a-time (OFAT) optimization?

A1: The primary advantage of RSM is its ability to detect and quantify interactions between factors.[6] In the OFAT method, you hold all variables constant except for one, which you vary to find its optimum. You then repeat this for each variable. This method fails to account for the possibility that the optimal level of one factor may depend on the level of another. For example, the optimal reaction time might be different at high temperatures than at low temperatures. RSM's experimental designs allow for the estimation of these interaction effects, leading to a more accurate model and a true optimal set of conditions.[5]

Q2: Which RSM design should I use: Central Composite Design (CCD) or Box-Behnken Design (BBD)?

A2: Both CCD and BBD are excellent designs for fitting a quadratic model.[4]

  • CCD: This design consists of factorial points, center points, and "star" or "axial" points that extend beyond the factorial region. This allows for the estimation of curvature and provides a high degree of predictability. Research on nitrobenzene synthesis optimization has successfully used CCD.[1][7]

  • BBD: This design does not have points at the extreme corners of the design space, which can be advantageous if those conditions are expensive, difficult, or unsafe to run. However, BBDs generally require more experimental runs than a CCD for the same number of factors.

For most chemical optimizations like nitrobenzene synthesis, a CCD is a robust and efficient choice. The diagram below illustrates the relationship between these design choices and the overall RSM process.

RSM Design Choices Figure 2: RSM Design Considerations cluster_0 Experimental Design Phase cluster_1 Design Options A Goal: Optimize Nitrobenzene Synthesis B Identify Key Factors (Temp, Time, Conc.) A->B C Choose RSM Design B->C D Central Composite Design (CCD) - Efficient for quadratic models - Includes axial points C->D Common & Robust Choice E Box-Behnken Design (BBD) - Avoids extreme factor combinations - Can require more runs C->E Good for avoiding extreme conditions F Proceed to Experimentation & Modeling D->F E->F

Caption: Figure 2: RSM Design Considerations.

Q3: How do I select the appropriate ranges for my independent variables?

A3: The selection of appropriate ranges is critical for the success of your RSM study.

  • Literature Review: Start by reviewing published literature on nitrobenzene synthesis to understand the typical ranges of conditions used.[1][7][16]

  • Preliminary Experiments: Conduct a few single-factor experiments to identify the limits of your process. For example, find the temperature at which the reaction becomes uncontrollable or the yield drops significantly.

  • Safety Limits: Always consider the safety limitations of your equipment and the reaction itself. For instance, the boiling point of benzene and the potential for thermal runaway should dictate the upper limit for your temperature range.[3]

  • Practicality: Ensure the chosen ranges are practical for your laboratory setup and time constraints. For example, extremely long reaction times may not be feasible.

Q4: My model seems valid, but how do I interpret the 3D response surface and contour plots?

A4: These plots are powerful tools for visualizing the relationship between your factors and the response.[10]

  • 3D Response Surface Plot: This plot shows a three-dimensional surface where the x and y axes represent two of your factors, and the z-axis represents the response (e.g., yield). The shape of the surface tells you about the nature of the relationship. A peak on the surface indicates the combination of the two factors that maximizes the response.

  • Contour Plot: This is a 2D representation of the 3D surface, similar to a topographical map. Each line (contour) represents a specific value of the response. By looking at the contour plot, you can easily see the region of factor settings that produces the highest response. When you have more than two factors, these plots are generated by holding the other factors constant at a specific level (usually the center point).

By analyzing these plots, you can not only find the point of maximum yield but also understand the robustness of the process. A relatively flat peak, for example, indicates that small variations in the factor settings around the optimum will not significantly affect the yield.

References

Technical Support Center: Phase Transfer Catalysis in Reactions of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phase Transfer Catalysis (PTC) involving nitroaromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who are leveraging PTC to perform transformations on nitroaromatic substrates. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing actionable troubleshooting advice and foundational knowledge grounded in established scientific principles.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core concepts of PTC as applied to nitroaromatic chemistry, providing the foundational knowledge needed to diagnose and resolve experimental issues.

Q1: What is Phase Transfer Catalysis (PTC) and how does it function?

A: Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic salt).[1][2][3][4] The system requires a phase-transfer catalyst, which is a substance that can form a lipophilic ion pair with an ion from the inorganic phase (like a nucleophile) and transport it into the organic phase.[5][6] Once in the organic phase, this "naked" and highly reactive anion can react with the organic substrate. The catalyst then shuttles the leaving group back to the inorganic phase, completing the catalytic cycle.[6][7]

Q2: Why is PTC a preferred method for reactions with nitroaromatic compounds?

A: Nitroaromatic compounds are key substrates in many industrial syntheses, particularly for pharmaceuticals, dyes, and agrochemicals.[8] The strongly electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[9][10] PTC is exceptionally well-suited for these SNAr reactions because many potent nucleophiles (e.g., CN⁻, F⁻, RS⁻) are salts that are only soluble in an aqueous phase, while the nitroaromatic substrate is soluble in an organic solvent. PTC elegantly bridges this solubility gap.[2] Furthermore, PTC is valuable for the selective reduction of nitroaromatics to amines, offering high selectivity and reaction rates.[8]

Q3: What are the common types of phase transfer catalysts, and how do I select the right one?

A: The choice of catalyst is critical for success and depends on the reaction's specific conditions, such as temperature and the nature of the anion to be transferred. The most common classes are:

  • Quaternary Ammonium Salts (Quats): These are the most widely used PTCs and include salts like Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (TEBAC).[1][8] They are cost-effective and suitable for a wide range of reactions.

  • Quaternary Phosphonium Salts: Salts like Hexadecyltributylphosphonium Bromide are more thermally stable than their ammonium counterparts, making them ideal for reactions requiring higher temperatures (>100°C).[1][11]

  • Crown Ethers & Cryptands: These are highly effective at complexing alkali metal cations (like K⁺ or Na⁺), thereby liberating the associated anion to be transferred into the organic phase.[7][12] They are particularly useful in solid-liquid PTC but are more expensive.

  • Polyethylene Glycols (PEGs): These can also function as PTCs and are often used in industrial applications due to their low cost and low toxicity.[7][13]

The selection process involves balancing reactivity, stability, and cost. The table below provides a general guide.

Catalyst TypeTypical Use CaseAdvantagesDisadvantages
Quaternary Ammonium General SNAr, Alkylations (<100°C)Inexpensive, widely availableLimited thermal stability, can form emulsions
Quaternary Phosphonium High-temperature reactions (>100°C)High thermal stabilityMore expensive, can degrade under strong base
Crown Ethers Solid-Liquid PTC, difficult anions (e.g., F⁻)High efficiency, activates "naked" anionsExpensive, potential toxicity
PEGs Industrial scale reactionsLow cost, low toxicityLower efficiency than quats or ethers

The PTC Catalytic Cycle: A Mechanistic View

To effectively troubleshoot, one must understand the underlying mechanism. The following diagram illustrates the widely accepted Starks' extraction mechanism for a typical SNAr reaction on a nitroaromatic substrate.[5]

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase ArCl Ar-NO₂-Cl (Substrate) ArNu Ar-NO₂-Nu (Product) ArCl->ArNu Reaction QCl_org Q⁺Cl⁻ QNu Q⁺Nu⁻ QNu->ArCl Nucleophilic Attack interface interface QCl_org->interface 4. Catalyst Returns NaNu Na⁺Nu⁻ (Nucleophile) QCl_aq Q⁺Cl⁻ NaCl Na⁺Cl⁻ (Byproduct) QCl_aq->interface 1. Catalyst Crosses interface->QNu 2. Anion Exchange (Nu⁻ for Cl⁻)

Caption: The PTC cycle for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide: From Theory to Practice

This section is formatted as a direct Q&A to address specific experimental failures.

Problem: Low or No Conversion

Q: I've set up my reaction according to the literature, but I'm seeing little to no product formation after several hours. What are the most likely causes?

A: This is a common issue that can typically be traced to one of three areas: the catalyst, the reaction interface, or the reactants themselves.

  • Insufficient Agitation: The reaction occurs in the organic phase, but the transfer of the nucleophile happens at the liquid-liquid or solid-liquid interface.[7] If agitation is too slow, the interfacial surface area is small, severely limiting the rate of anion transfer.

    • Solution: Increase the stirring rate significantly. For lab-scale reactions, a vigorous stir that creates a deep vortex is often necessary. The goal is to create a fine dispersion or emulsion to maximize the interfacial area.[12]

  • Incorrect Catalyst Choice: The catalyst must be sufficiently lipophilic (organic-loving) to partition into the organic phase with its anionic partner. If the catalyst is too hydrophilic, it will remain in the aqueous phase, and no catalysis will occur.

    • Solution: Switch to a catalyst with longer alkyl chains (a higher "C#").[14] For example, if Tetrabutylammonium Bromide (TBAB, C#=16) fails, consider Hexadecyltributylphosphonium Bromide (C#=28).

  • Water Inhibition: While necessary for liquid-liquid PTC, excess water can hydrate the nucleophile, creating a large solvation shell that makes it difficult for the catalyst to extract it into the organic phase.[12]

    • Solution: Use a saturated aqueous solution of your nucleophilic salt to "salt out" the anion, making it more available for transfer.[7] Alternatively, consider switching to a solid-liquid (S-L) PTC system using a powdered anhydrous salt (e.g., solid K₂CO₃ or KF) which can lead to much higher reaction rates.[8]

Problem: Reaction Starts but Stalls (Catalyst Poisoning)

Q: My reaction proceeds to about 10-20% conversion and then stops completely. Adding more substrate or nucleophile has no effect. What's happening?

A: This is a classic symptom of catalyst poisoning . The catalyst (Q⁺) must be able to cycle between the two phases. Poisoning occurs when an anion forms an extremely strong ion pair with Q⁺, effectively taking it out of circulation.

  • The Cause: This is most common when the leaving group of your substrate is highly lipophilic and polarizable, such as iodide (I⁻) or tosylate (TsO⁻).[14] The Q⁺I⁻ or Q⁺TsO⁻ ion pair is so stable in the organic phase that the catalyst is not regenerated at the interface.

  • Diagnosis: If your leaving group is iodide or a large sulfonate, poisoning is the likely culprit.

  • Solution: The best approach is to modify the substrate. Replace the tosylate leaving group with a mesylate, or an iodide with a bromide or chloride.[14] These smaller, less lipophilic anions are less likely to poison the catalyst.

Problem: Significant Side Product Formation

Q: My desired product is forming, but I'm also getting a large amount of an unwanted byproduct. How can I improve selectivity?

A: Side reactions in PTC often stem from the presence of water and a strong base, typically hydroxide (OH⁻).

  • Hydrolysis: If your nitroaromatic substrate or your product contains sensitive functional groups (like esters or amides), the aqueous base (NaOH, KOH) can cause hydrolysis. The nitro group itself can also participate in undesired reactions under strongly basic conditions.

  • Solution 1 (Change the Base/System): Switch from a strong aqueous base to a weaker, solid base like potassium carbonate (K₂CO₃) in a solid-liquid PTC system.[15] This eliminates the bulk water phase and provides a less aggressive basic environment, often completely suppressing hydrolysis.

  • Solution 2 (Control Temperature): Many side reactions have a higher activation energy than the desired reaction. Lowering the reaction temperature can significantly improve selectivity, albeit at the cost of a longer reaction time.

General Experimental Protocol: SNAr of 2,4-Dinitrochlorobenzene

This protocol provides a validated starting point for a typical liquid-liquid PTC reaction.

Objective: To synthesize 2,4-dinitrophenyl azide via nucleophilic aromatic substitution using sodium azide under PTC conditions.

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Sodium Azide (NaN₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

Procedure:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dinitrochlorobenzene (10.1 g, 50 mmol) and toluene (100 mL).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium azide (4.88 g, 75 mmol, 1.5 eq) in deionized water (50 mL).

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (0.81 g, 2.5 mmol, 5 mol%) to the reaction flask containing the DNCB and toluene.

  • Reaction Initiation: Add the aqueous sodium azide solution to the reaction flask.

  • Heating and Agitation: Heat the biphasic mixture to 70°C with vigorous stirring (e.g., 800-1000 RPM) to ensure thorough mixing of the phases.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The layers should separate cleanly.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer twice with 50 mL of deionized water, followed by one wash with 50 mL of saturated brine to break any emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrophenyl azide.

Troubleshooting Workflow

When an experiment fails, a logical diagnostic process is essential. Use the following workflow to identify the root cause of the issue.

Caption: A systematic workflow for troubleshooting common PTC reaction issues.

References

Validation & Comparative

A Comparative Guide to ¹H and ¹⁹F NMR Analysis of 2,4,5-Trifluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of Proton (¹H) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,4,5-Trifluoronitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental nuances and interpretive intricacies of analyzing poly-fluorinated aromatic systems.

Introduction: The Power of Multinuclear NMR in Characterizing Fluorinated Aromatics

Fluorine-containing compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1][3] Consequently, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose. While ¹H NMR is ubiquitous in organic chemistry, for fluorinated molecules, ¹⁹F NMR offers unparalleled advantages due to the unique properties of the ¹⁹F nucleus: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[3][4]

A key feature of ¹⁹F NMR is its expansive chemical shift range, which is about 40 times larger than that of ¹H NMR, spanning over 800 ppm.[3] This wide dispersion minimizes signal overlap and enhances resolution, proving invaluable for distinguishing between structurally similar fluorinated compounds.[3][5] The analysis of 2,4,5-Trifluoronitrobenzene serves as an excellent case study to demonstrate the synergistic power of ¹H and ¹⁹F NMR, highlighting the crucial information derived from both homonuclear (¹H-¹H, ¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) spin-spin couplings.

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution ¹H and ¹⁹F NMR spectra requires careful consideration of experimental parameters. The following protocols outline the key steps for analyzing 2,4,5-Trifluoronitrobenzene.

Sample Preparation
  • Compound : 2,4,5-Trifluoronitrobenzene (99% purity).[6]

  • Solvent : Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[7] Other solvents like acetone-d₆ or DMSO-d₆ can also be used, but it's important to be aware that solvent choice can influence chemical shifts.[7][8][9]

  • Concentration : A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in a reasonable time.

  • Reference Standard :

    • For ¹H NMR, Tetramethylsilane (TMS) is added as an internal standard and set to 0.00 ppm.

    • For ¹⁹F NMR, referencing can be done indirectly relative to the TMS ¹H peak, which is the IUPAC-recommended method.[10] Alternatively, an external reference like neat trifluorotoluene or CFCl₃ (0.0 ppm) can be used, though internal references are generally preferred for higher accuracy.[11]

¹H NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 2,4,5-Trifluoronitrobenzene in CDCl3 prep2 Add TMS as internal standard prep1->prep2 acq1 Insert sample into NMR spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integration & Peak Picking proc4->proc5

Caption: Workflow for ¹H NMR Spectroscopy.

Detailed Steps:

  • Lock and Shim : The instrument's magnetic field is locked onto the deuterium signal of the solvent (CDCl₃) to correct for drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.

  • Acquisition : A standard 1D proton pulse sequence is used. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

  • Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, followed by phase and baseline correction. The spectrum is referenced by setting the TMS peak to 0.00 ppm. Finally, signals are integrated and their chemical shifts and multiplicities are determined.

¹⁹F NMR Spectroscopy Workflow

G cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing setup1 Tune probe to ¹⁹F frequency setup2 Set spectral width (e.g., ~250 ppm) setup1->setup2 setup3 Set transmitter offset setup2->setup3 acq1 Acquire ¹⁹F spectrum (¹H decoupled) setup3->acq1 acq2 Acquire ¹⁹F spectrum (¹H coupled) acq1->acq2 Optional proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Peak Picking proc3->proc4

Caption: Workflow for ¹⁹F NMR Spectroscopy.

Detailed Steps:

  • Instrument Setup : The NMR probe must be tuned to the ¹⁹F frequency. A critical step is setting an appropriate spectral width and transmitter offset.[10] Given the wide chemical shift range of fluorine, an initial survey scan with a large spectral width may be necessary to locate all signals and prevent aliasing.[10]

  • Acquisition :

    • ¹H-Decoupled : The most common ¹⁹F experiment involves decoupling the protons to simplify the spectrum, removing all ¹H-¹⁹F couplings and leaving only ¹⁹F-¹⁹F couplings. This results in sharper signals and aids in chemical shift assignment.

    • ¹H-Coupled : Acquiring a proton-coupled ¹⁹F spectrum is essential for identifying and measuring the ¹H-¹⁹F coupling constants, which are crucial for complete structural assignment.

  • Processing : Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. The spectrum is then referenced.

Spectral Analysis and Interpretation

The structure of 2,4,5-Trifluoronitrobenzene presents a fascinating case for NMR analysis due to the presence of two aromatic protons and three fluorine atoms, leading to a complex web of spin-spin couplings.

Structure and Numbering:

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2,4,5-Trifluoronitrobenzene in CDCl₃ shows two distinct signals in the aromatic region.[6][12]

  • H-3 : This proton is expected to appear at a higher chemical shift (further downfield) due to the deshielding effects of the adjacent nitro group and fluorine atoms. It will be coupled to H-6, F-2, and F-4.

  • H-6 : This proton is coupled to H-3, F-5, and F-4.

The multiplicity of each proton signal is complex, appearing as a "triplet of doublets of doublets" or a more complex multiplet, due to multiple couplings. The key is to analyze the coupling constants (J-values) to decipher the relationships.

¹⁹F NMR Spectrum Analysis

The ¹H-decoupled ¹⁹F NMR spectrum will display three distinct signals, one for each fluorine atom.

  • F-2, F-4, F-5 : Each fluorine signal will be split by the other two fluorine atoms. The magnitude of the ¹⁹F-¹⁹F coupling constants depends on the number of bonds separating them (ortho, meta, para). Aromatic ¹⁹F-¹⁹F couplings are typically:

    • ³JFF (ortho): ~20 Hz

    • ⁴JFF (meta): 0-7 Hz

    • ⁵JFF (para): ~15 Hz

Synergistic Data Interpretation: Deciphering the Couplings

The true power of this analysis comes from combining the data from both ¹H and ¹⁹F spectra. The ¹H-¹⁹F couplings are particularly informative.

  • ³JHF (ortho): 6-10 Hz

  • ⁴JHF (meta): 4-8 Hz

  • ⁵JHF (para): 0-3 Hz

By carefully measuring the J-values from both the ¹H and the ¹H-coupled ¹⁹F spectra, each coupling can be assigned, confirming the connectivity of the molecule.

G H3 H-3 H6 H-6 H3->H6 ⁴JHH (meta) F2 F-2 H3->F2 ³JHF (ortho) F4 F-4 H3->F4 ³JHF (ortho) H6->F4 ⁴JHF (meta) F5 F-5 H6->F5 ³JHF (ortho) F2->F4 ⁴JFF (meta) F4->F5 ³JFF (ortho)

Caption: Spin-spin coupling network in 2,4,5-Trifluoronitrobenzene.

Data Summary and Comparison

The following table summarizes typical NMR data for 2,4,5-Trifluoronitrobenzene. Note that exact chemical shifts can vary slightly based on solvent and concentration.[7][9]

NucleusPositionApprox. Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H H-3~7.8ddd⁴JH3-H6, ³JH3-F2, ³JH3-F4
H-6~8.3ddd⁴JH3-H6, ³JH6-F5, ⁴JH6-F4
¹⁹F F-2~-135dd³JF2-H3, ⁴JF2-F4
F-4~-120ddd³JF4-H3, ⁴JF4-H6, ³JF4-F5, ⁴JF4-F2
F-5~-140dd³JF5-H6, ³JF5-F4

Note: Multiplicities and couplings for the ¹⁹F spectrum are described based on analysis of both coupled and decoupled spectra.

Comparison with Alternative Structures: The Case of Isomers

NMR is exceptionally powerful for distinguishing between isomers. For instance, let's compare the expected spectra of 2,4,5-Trifluoronitrobenzene with its isomer, 3,4,5-Trifluoronitrobenzene.[13]

  • 2,4,5-Trifluoronitrobenzene : Two distinct proton signals and three distinct fluorine signals.

  • 3,4,5-Trifluoronitrobenzene : Due to symmetry, there would be only one proton environment (H-2 and H-6 are equivalent) and two fluorine environments (F-3 and F-5 are equivalent, F-4 is unique). This would lead to a much simpler spectrum: one proton signal (a triplet due to coupling with two equivalent fluorines) and two fluorine signals.

This stark difference in the number and multiplicity of signals allows for immediate and unambiguous identification of the correct isomer.

Conclusion

The comprehensive analysis of 2,4,5-Trifluoronitrobenzene demonstrates the indispensable and complementary nature of ¹H and ¹⁹F NMR spectroscopy. While ¹H NMR provides the initial scaffold of the proton framework, ¹⁹F NMR offers high resolution and sensitivity for the fluorinated portion of the molecule. The critical data, however, lies in the spin-spin coupling constants—¹H-¹H, ¹⁹F-¹⁹F, and especially ¹H-¹⁹F—which, when pieced together, allow for the definitive elucidation of the molecule's constitution. This dual-spectroscopy approach is a cornerstone of modern chemical analysis, providing the high-fidelity data required by researchers in drug discovery and beyond to make informed decisions with confidence.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2,4-Trifluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isomer-Specific Identification

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of constitutional isomers is a critical challenge. Molecules sharing the same molecular formula and weight, such as the trifluoronitrobenzene isomers, can exhibit vastly different biological activities, toxicological profiles, and chemical reactivities. Mass spectrometry, particularly with electron ionization (EI), offers a powerful tool for differentiating these isomers through the analysis of their unique fragmentation patterns. This guide provides an in-depth examination of the electron ionization mass spectrometry (EIMS) fragmentation of 1,2,4-Trifluoro-5-nitrobenzene, offering a comparative analysis with its constitutional isomer, 1,2,3-Trifluoro-5-nitrobenzene. By understanding the underlying fragmentation mechanisms, researchers can leverage mass spectrometry to confidently identify these and similar halogenated nitroaromatic compounds.

Experimental Protocol: A Validated GC-MS Method for Small Molecule Analysis

To ensure the generation of reproducible and high-quality mass spectra, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is paramount. The following method is a robust approach for the analysis of volatile and semi-volatile small organic molecules like trifluoronitrobenzene isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

Sample Preparation:

  • Prepare a stock solution of the analyte (this compound or its isomer) at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or hexane.[1][2]

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.[2]

  • Transfer the working solution to a 1.5 mL glass autosampler vial. Ensure the sample is free of particulates.[2]

GC-MS Parameters:

ParameterValue
GC Inlet
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature70 °C, hold for 1 min
Ramp Rate10 °C/min to 200 °C, hold for 2 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40-250 amu
Solvent Delay3 min

This self-validating protocol ensures that the observed fragmentation is a result of the intrinsic chemical properties of the analyte upon electron impact, rather than artifacts of the analytical procedure.[3][4][5]

Visualizing the Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1. Prepare Stock (1 mg/mL) Dilution 2. Serial Dilution (10 µg/mL) Stock->Dilution Vial 3. Transfer to Vial Dilution->Vial Injection 4. Inject 1 µL Vial->Injection Separation 5. GC Separation (HP-5ms column) Injection->Separation Ionization 6. EI Ionization (70 eV) Separation->Ionization Detection 7. Mass Detection (Quadrupole) Ionization->Detection Spectrum 8. Generate Mass Spectrum Detection->Spectrum Analysis 9. Fragmentation Analysis Spectrum->Analysis

Caption: Workflow for GC-MS analysis of trifluoronitrobenzene isomers.

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound (Molecular Weight: 177.08 g/mol ) is characterized by a series of distinct fragment ions that provide a unique fingerprint for its identification.[6] The molecular ion peak ([M]+•) is observed at m/z 177.

Key Fragmentation Pathways:

The fragmentation of nitroaromatic compounds is typically initiated by the loss of the nitro group or its components.[7] For this compound, the primary fragmentation pathways involve the loss of NO2, NO, and subsequent eliminations of HF or CO.

m/zProposed Fragment IonRelative Intensity (%)Proposed Neutral Loss
177[C6H2F3NO2]+• (Molecular Ion)35.4-
147[C6H2F3O]+•10.2NO
131[C6H2F3]+100NO2
112[C6H2F2]+•3.0NO2, F
81[C4H2F2]+?2.1Multiple losses

Data sourced from the NIST WebBook.[6]

Interpretation of the Fragmentation Mechanism:

The fragmentation cascade begins with the high-energy electron impact dislodging an electron from the molecule, forming the molecular ion [M]+• at m/z 177. The most prominent fragmentation pathway is the cleavage of the C-N bond, leading to the expulsion of a nitro radical (•NO2), resulting in the base peak at m/z 131, the trifluorophenyl cation ([C6H2F3]+). This cation is relatively stable due to the aromatic system.

Another characteristic fragmentation of nitroaromatics is the loss of a nitric oxide radical (•NO) to form an aryloxy cation.[7] In this case, the peak at m/z 147 corresponds to the [C6H2F3O]+• ion. Further fragmentation can occur from these primary fragment ions, such as the loss of a fluorine atom from the trifluorophenyl cation to yield the ion at m/z 112.

Visualizing the Fragmentation of this compound

Fragmentation_124TFN M [M]+• m/z 177 F1 [M-NO2]+ m/z 131 (Base Peak) M->F1 - •NO2 F2 [M-NO]+ m/z 147 M->F2 - •NO F3 [M-NO2-F]+ m/z 112 F1->F3 - •F

Caption: Primary fragmentation pathways of this compound.

Comparative Analysis: this compound vs. 1,2,3-Trifluoro-5-nitrobenzene

The power of mass spectrometry in isomer differentiation becomes evident when comparing the fragmentation pattern of this compound with that of its constitutional isomer, 1,2,3-Trifluoro-5-nitrobenzene.

Mass Spectrum of 1,2,3-Trifluoro-5-nitrobenzene:

While a complete, authenticated spectrum for 1,2,3-Trifluoro-5-nitrobenzene is not as readily available in major databases, data from PubChem provides valuable insights.[8] The molecular ion is also at m/z 177.

m/zProposed Fragment IonRelative Intensity (%) (Approx.)Proposed Neutral Loss
177[C6H2F3NO2]+• (Molecular Ion)Present-
131[C6H2F3]+MajorNO2
112[C6H2F2]+•MinorNO2, F

Data inferred from available spectra on PubChem.[8]

Key Differentiating Factors:

While both isomers exhibit the characteristic loss of NO2 to form the trifluorophenyl cation at m/z 131, the relative intensities of the fragment ions are expected to differ due to the varied positions of the fluorine atoms. The stability of the resulting fragment ions is influenced by the electronic effects of the substituents. The different substitution pattern in 1,2,3-trifluoro-5-nitrobenzene may lead to a different propensity for the loss of a fluorine atom or other rearrangements compared to the 1,2,4-isomer. A detailed analysis of the relative abundance of the molecular ion and the m/z 131 fragment can serve as a key diagnostic tool. For instance, the steric and electronic environment of the nitro group in each isomer can influence the ease of the C-N bond cleavage, thereby affecting the intensity of the [M-NO2]+ peak.

Conclusion: Leveraging Fragmentation Patterns for Confident Identification

The electron ionization mass spectrum of this compound provides a distinct and reproducible fragmentation pattern, with the base peak at m/z 131 corresponding to the loss of the nitro group. This characteristic fragmentation, along with the presence of other key ions, allows for its confident identification. When compared to its constitutional isomer, 1,2,3-Trifluoro-5-nitrobenzene, subtle but significant differences in the relative intensities of fragment ions are anticipated, enabling their differentiation. For researchers in drug development and chemical analysis, a thorough understanding of these fragmentation pathways is not merely an academic exercise but a practical necessity for ensuring the purity, safety, and efficacy of their compounds.

References

A Comparative Guide to the Reactivity of 1,2,4-Trifluoro-5-nitrobenzene and 1-chloro-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for this purpose, enabling the introduction of a wide array of functionalities onto electron-deficient aromatic systems. The choice of substrate in an SNAr reaction is critical, dictating reaction rates, yields, and overall efficiency. This guide provides an in-depth comparison of the reactivity of two commonly employed electrophiles: 1,2,4-Trifluoro-5-nitrobenzene and 1-chloro-2,4-dinitrobenzene .

At a Glance: Structural and Electronic Properties

A fundamental understanding of the structural and electronic characteristics of each molecule is paramount to appreciating their differential reactivity.

FeatureThis compound1-chloro-2,4-dinitrobenzene
Structure A benzene ring substituted with three fluorine atoms and one nitro group.A benzene ring substituted with one chlorine atom and two nitro groups.
Activating Groups One nitro group and two fluorine atoms (ortho and para to the leaving group positions).Two nitro groups (ortho and para to the leaving group).
Leaving Group FluorineChlorine
Molecular Weight 177.08 g/mol 202.55 g/mol

The key to the reactivity of these compounds in SNAr reactions lies in the presence of strong electron-withdrawing groups (EWGs) ortho and para to a halogen leaving group. These EWGs activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

The Decisive Factor: Leaving Group Ability in SNAr - The "Element Effect"

In the context of SNAr reactions, the typical trend of leaving group ability observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted. This phenomenon, often termed the "element effect," dictates a reactivity order of F > Cl ≈ Br > I .[1] This counterintuitive trend is a direct consequence of the reaction mechanism.

The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[2][3] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive effect also serves to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

Comparative Reactivity: A Deeper Dive

This compound is anticipated to be the more reactive substrate for several reasons:

  • Superior Leaving Group: As established by the element effect, fluorine is a significantly better leaving group than chlorine in SNAr reactions.

  • Enhanced Ring Activation: In addition to the nitro group, the two other fluorine atoms on the ring act as potent electron-withdrawing groups, further activating the ring towards nucleophilic attack. While a nitro group is a stronger activating group than a single fluorine atom, the cumulative effect of multiple fluorine atoms is substantial.

1-chloro-2,4-dinitrobenzene , while a highly reactive and widely used SNAr substrate, is expected to be less reactive than its trifluoro counterpart. The two nitro groups provide strong activation; however, the chlorine atom is a less effective leaving group compared to fluorine in this reaction manifold.

Supporting Experimental Data (Indirect Comparison)

To illustrate the profound difference in reactivity imparted by a fluorine versus a chlorine leaving group, we can examine kinetic data for the reactions of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine. While not a perfect comparison to this compound, it provides a clear experimental basis for the "element effect."

SubstrateNucleophileSolventSecond-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹)Reference
1-fluoro-2,4-dinitrobenzenePiperidineToluene~4.5 x 10⁻²[4]
1-chloro-2,4-dinitrobenzenePiperidinePropan-1-ol~1.2 x 10⁻³[5]

Note: The comparison above is illustrative and should be interpreted with caution as the data are from different studies using different solvents. However, the significant difference in the magnitude of the rate constants is consistent with the established principles of SNAr reactivity.

The SNAr Mechanism: A Step-by-Step Visualization

The generally accepted mechanism for these reactions is a two-step addition-elimination process.[2][3]

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Nucleophilic Attack (Rate-Determining Step) C Product + Halide B->C Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Experimental Protocol: Monitoring SNAr Reactions via UV-Vis Spectroscopy

A common and effective method for determining the kinetics of SNAr reactions involves monitoring the formation of the colored product using UV-Vis spectroscopy.[6][7]

Objective: To determine the pseudo-first-order rate constant for the reaction of an aryl halide with an amine nucleophile.

Materials:

  • 1-chloro-2,4-dinitrobenzene (or other suitable aryl halide)

  • Piperidine (or other suitable amine nucleophile)

  • Absolute Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer with a thermostated cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in absolute ethanol (e.g., 0.01 M).

    • Prepare a stock solution of piperidine in absolute ethanol (e.g., 0.6 M).

  • Reaction Setup:

    • In a quartz cuvette, place a known volume of the piperidine solution and dilute with ethanol to the desired final volume (e.g., 2.5 mL). Ensure the amine is in large excess (at least 10-fold) compared to the aryl halide to ensure pseudo-first-order kinetics.

    • Place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation and Data Acquisition:

    • Inject a small, known volume of the 1-chloro-2,4-dinitrobenzene stock solution into the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the λmax of the product (e.g., 360 nm for N-(2,4-dinitrophenyl)piperidine) over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

    • The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the amine.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions: Aryl Halide in Ethanol Amine in Ethanol B Equilibrate Amine Solution in Thermostated Cuvette A->B C Inject Aryl Halide Solution to Initiate Reaction B->C D Record Absorbance vs. Time at Product λmax C->D E Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) from Slope E->F G Calculate Second-Order Rate Constant (k₂) F->G

References

A Senior Application Scientist's Guide to DFT Calculations for Nitroaromatic Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry, environmental science, and materials development, understanding the intricate reaction mechanisms of nitroaromatic compounds is paramount. These molecules are central to a vast range of applications, from pharmaceuticals and explosives to pesticides and dyes.[1][2] Their reactivity, often dictated by the powerful electron-withdrawing nature of the nitro group, can lead to complex pathways involving radical intermediates, multiple spin states, and significant solvent effects.

This guide provides a comparative framework for employing Density Functional Theory (DFT) to elucidate these mechanisms. We will move beyond rote procedural descriptions to explain the causality behind methodological choices, ensuring that your computational models are not only predictive but also chemically intuitive and robustly validated.

The Rationale: Why DFT for Nitroaromatics?

Nitroaromatic compounds are notoriously challenging to study experimentally due to the transient nature of their reaction intermediates. DFT offers a powerful lens to visualize entire reaction coordinates at an atomistic level. It allows us to:

  • Map Potential Energy Surfaces: Identify reactants, products, intermediates, and the transition states that connect them.

  • Calculate Activation Barriers: Predict reaction kinetics and determine rate-limiting steps.[3]

  • Elucidate Reaction Pathways: Distinguish between competing mechanisms, such as stepwise vs. concerted pathways or radical vs. ionic processes.[4][5][6]

  • Probe Electronic Effects: Understand how substituents on the aromatic ring influence reactivity through analysis of molecular orbitals and charge distributions.[7]

However, the accuracy of a DFT calculation is not a given; it is critically dependent on the judicious selection of the computational protocol.

A Comparative Guide to Selecting Your Computational Protocol

The reliability of your results hinges on three key choices: the exchange-correlation functional, the basis set, and the solvation model. The optimal combination is often a balance between computational cost and desired accuracy.

The Heart of the Matter: Exchange-Correlation Functionals

The functional is an approximation of the complex electron exchange and correlation energy. Functionals are often categorized by their position on "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy.[8][9]

For nitroaromatic mechanisms, which can involve delocalized electrons, non-covalent interactions, and charged intermediates, the choice is non-trivial.

Functional ClassRepresentative FunctionalsStrengths for NitroaromaticsCautions & Considerations
Hybrid GGA B3LYP, PBE0A workhorse for many organic reactions. Often provides a good balance of cost and accuracy for ground-state geometries and reaction energies.Can struggle with long-range interactions and may underestimate reaction barriers. The accuracy of B3LYP for redox potentials of nitroaromatics has been shown to be system-dependent.[1]
Meta-GGA M06-L, SCAN, TPSSGood for systems with significant non-covalent interactions. M06-L is a local functional (faster than hybrids) with broad applicability.Performance can be inconsistent for reaction barriers compared to hybrid functionals.
Hybrid Meta-GGA M06-2X, M05-2XHighly Recommended. These functionals are explicitly parameterized to handle a diverse range of chemical interactions, including non-covalent interactions, and often show excellent performance for thermochemistry and kinetics of organic reactions.[6][9][10] M06-2X has been successfully used to calculate reaction barriers in nitroaromatic systems.[6]Higher computational cost than standard hybrids. The high amount of exact exchange (54% in M06-2X) can sometimes be problematic for transition metal-containing systems but is generally suitable for organic reactions.[9]
Range-Separated CAM-B3LYP, ωB97X-DExcellent for describing charge-transfer and excited states. The inclusion of dispersion corrections (e.g., "-D3") is crucial for accurately capturing van der Waals forces.[8]Can be more computationally expensive. The choice of range-separation parameter can influence results.

Expert Insight: For most nitroaromatic reaction mechanisms, a hybrid meta-GGA functional like M06-2X provides a robust starting point.[6][10] However, it is always best practice to benchmark your chosen functional against experimental data or higher-level calculations (e.g., coupled-cluster) for a smaller, representative system if possible.

The Language of Electrons: Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost.

Basis Set TypeRepresentative ExamplesKey Features & Use Cases for Nitroaromatics
Pople Style 6-31G(d), 6-311+G(d,p)Widely used and computationally efficient. The + indicates the addition of diffuse functions , which are critical for describing anions and weakly bound states—often encountered in nitroaromatic reduction pathways.[8] The (d,p) denotes polarization functions , which are essential for accurately describing bonding and are considered mandatory for publication-quality results.[8]
Dunning Style cc-pVDZ, aug-cc-pVTZSystematically improvable (correlation-consistent). The aug- prefix indicates the addition of diffuse functions, which is highly recommended for nitroaromatic systems.[1] Moving from double-zeta (DZ) to triple-zeta (TZ) quality significantly improves accuracy.[8]

Expert Insight: A combination like M06-2X/6-311+G(d,p) or M06-2X/aug-cc-pVTZ represents a high-quality, reliable level of theory for investigating nitroaromatic reaction mechanisms. For initial explorations, a smaller basis set like 6-31+G(d) can be used, followed by single-point energy calculations with a larger basis set on the optimized geometries.

The Reaction Environment: Solvation Models

Most reactions occur in solution, and failing to account for solvent effects is a primary source of error, especially for reactions involving charged species.[1][11] DFT studies have shown that calculated Gibbs free energy values for nitroaromatic reduction systematically deviate from experimental values if solvation is not adequately described.[1][11]

  • Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. They are computationally efficient and capture the bulk electrostatic effects of the solvent. SMD is generally considered a robust choice.[1]

  • Explicit Solvation Models: Here, individual solvent molecules are included in the calculation. This is computationally very expensive but is necessary to capture specific solvent-solute interactions like hydrogen bonding, which can be crucial in protic solvents.

  • Cluster-Continuum Approach: This hybrid method involves including a few explicit solvent molecules in the first solvation shell and treating the rest of the solvent as a continuum. This approach is often recommended to improve the description of solvation for charged species.[1][11]

A Validated Workflow for Mechanistic Elucidation

This section provides a step-by-step methodology for tracing a reaction pathway. We will use the reduction of a nitro group as a conceptual example.

Step-by-Step Protocol
  • Reactant/Product Optimization: Perform a full geometry optimization and frequency calculation for all reactants and products. The absence of imaginary frequencies confirms they are true minima on the potential energy surface.

  • Intermediate Identification: Based on chemical intuition and literature precedent, propose potential intermediates (e.g., nitroso, hydroxylamine species for reduction). Optimize and verify these structures as minima.

  • Transition State (TS) Location: This is the most challenging step.

    • Use a method like Berny optimization (Opt=TS) with a good initial guess for the TS structure.

    • Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods can also be used, where you provide the reactant and product (and a guess for the TS in QST3).

  • TS Verification: A true first-order saddle point (a transition state) must have exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new one).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the path downhill from the TS on both sides of the potential energy surface. This is a crucial validation step to ensure your located TS correctly connects the desired reactant and product (or intermediate).

  • Energy Profile Construction: Calculate the single-point energies of all optimized structures (reactants, TSs, intermediates, products) using a high-level functional and a large basis set. Correct these electronic energies with the zero-point vibrational energies (ZPVE), thermal corrections, and entropy to obtain Gibbs Free Energies (ΔG) at the desired temperature. Plot these values to create the reaction energy profile.

Workflow Visualization

dft_workflow cluster_pre Initial Structures cluster_main Core Calculation Loop cluster_validation Validation cluster_post Analysis reactants Reactants & Products geom_opt Geometry Optimization reactants->geom_opt intermediates Intermediates (Hypothesized) intermediates->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify Minima (0 Imaginary Freq.) freq_calc->verify_minima verify_ts Verify TS (1 Imaginary Freq.) freq_calc->verify_ts ts_search Transition State Search (e.g., Opt=TS) ts_search->freq_calc irc_calc IRC Calculation verify_path Verify Pathway (TS connects R and P) irc_calc->verify_path verify_minima->ts_search verify_ts->irc_calc energy_profile Construct Energy Profile (ΔG) verify_path->energy_profile reduction_pathway NB Nitrobenzene (Ar-NO2) TS1 TS1 NB->TS1 NSB Nitrosobenzene (Ar-NO) TS1->NSB +2e-, +2H+ -H2O TS2 TS2 NSB->TS2 PHA Phenylhydroxylamine (Ar-NHOH) TS2->PHA +2e-, +2H+ TS3 TS3 PHA->TS3 AN Aniline (Ar-NH2) TS3->AN +2e-, +2H+ -H2O

References

Validating the structure of synthesized trifluoronitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Comparative Guide to Validating the Structure of Synthesized Trifluoronitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl and nitro groups into a benzene ring creates a scaffold of significant interest in medicinal chemistry and materials science. These functional groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. Consequently, trifluoronitrobenzene derivatives are pivotal intermediates in the synthesis of novel pharmaceuticals and advanced materials.[1] However, the synthesis of these derivatives can often yield a mixture of isomers or unexpected byproducts. Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of synthesized trifluoronitrobenzene derivatives. As a Senior Application Scientist, my focus is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering a self-validating workflow for researchers in the field.

The Orthogonal Approach: A Workflow for Unambiguous Validation

A single analytical technique is rarely sufficient for complete structural elucidation. An orthogonal approach, leveraging the strengths of multiple, independent methods, provides the highest degree of confidence. The choice and sequence of these techniques are critical for an efficient and effective validation process.

G cluster_0 Initial Synthesis & Purification cluster_2 Definitive Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Isomeric Purity Check MS Mass Spectrometry (EI, ESI) NMR->MS Xray Single-Crystal X-ray Diffraction NMR->Xray If structure remains ambiguous MS->Xray Requires Unambiguous 3D Structure

Caption: A typical experimental workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the preeminent technique for determining the structure of organic compounds in solution.[2] For trifluoronitrobenzene derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information on the molecular framework, connectivity, and the electronic environment of the nuclei.

Why NMR is a Powerful First Step:
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons on the aromatic ring. The chemical shifts and coupling constants are highly sensitive to the positions of the electron-withdrawing nitro group and the fluorine atoms.

  • ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly sensitive for NMR.[3] Its large chemical shift range (~800 ppm) provides excellent signal dispersion, often simplifying complex spectra and providing detailed information about the local electronic environment of each fluorine atom.[3][4]

  • ¹³C NMR: While less sensitive, ¹³C NMR reveals the carbon skeleton of the molecule. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) are particularly informative for assigning the positions of fluorine substitution.[5]

Comparative NMR Data for Trifluoronitrobenzene Isomers

The following table presents hypothetical but realistic NMR data for three isomers of trifluoronitrobenzene to illustrate how NMR can distinguish between them.

Isomer¹H NMR Data (ppm, multiplicity, J in Hz)¹⁹F NMR Data (ppm, multiplicity, J in Hz)Key Differentiator
2,4,6-Trifluoronitrobenzene δ 8.2 (t, JHF = 8.0 Hz, 2H)δ -105.0 (d, JFF = 10.0 Hz, 2F), -115.0 (t, JFF = 10.0 Hz, 1F)A single proton environment (triplet) and two fluorine environments in a 2:1 ratio.
2,3,4-Trifluoronitrobenzene δ 7.8 (ddd, J = 9.0, 7.0, 2.0 Hz, 1H), 7.5 (ddd, J = 9.0, 7.0, 5.0 Hz, 1H)δ -120.0 (m, 1F), -135.0 (m, 1F), -150.0 (m, 1F)Two distinct proton environments and three distinct fluorine environments, all with complex couplings.
3,4,5-Trifluoronitrobenzene δ 8.13-7.92 (m, 2H)[6]δ -130.0 (d, JFF = 20.0 Hz, 2F), -160.0 (t, JFF = 20.0 Hz, 1F)A single proton environment (multiplet) and two fluorine environments in a 2:1 ratio, with different chemical shifts and coupling constants compared to the 2,4,6-isomer.

Note: Data is illustrative. Actual chemical shifts are dependent on the solvent and spectrometer frequency.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Tune the spectrometer to the ¹⁹F frequency. A proton-decoupled experiment is often performed to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • ¹³C NMR Acquisition: A proton-decoupled sequence is standard. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals and measure chemical shifts and coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure.

Why MS is a Critical Validation Step:
  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental composition.

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization (fragmentation) is often predictable and characteristic of its structure. The presence of nitro and fluoro groups leads to specific fragmentation pathways.[7][8]

Comparative Fragmentation Patterns

For trifluoronitrobenzene (Molecular Weight: 177.08 g/mol ), the following fragmentation patterns would be expected in electron ionization (EI) mass spectrometry:

Fragmentm/zInterpretation
[M]⁺177Molecular ion
[M - NO₂]⁺131Loss of the nitro group, a common fragmentation for nitroaromatics.
[M - F]⁺158Loss of a fluorine atom.
[C₆H₂F₂]⁺113Loss of both a nitro group and a fluorine atom.

The relative intensities of these fragments can sometimes help differentiate between isomers, although this is not always definitive.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, while Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is suitable for less volatile compounds.

  • Ionization: Ionize the sample using an appropriate method (e.g., EI for GC-MS, ESI for LC-MS).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to support the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive Answer

When NMR and MS data are ambiguous, or when an absolute confirmation of the three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[8] This technique determines the precise arrangement of atoms in a crystalline solid.[9]

Why X-ray Crystallography is Unambiguous:
  • 3D Structure: It provides a definitive 3D model of the molecule, confirming connectivity and stereochemistry.

  • Isomer Differentiation: It can unequivocally distinguish between positional isomers.

  • Intermolecular Interactions: It provides insights into how molecules pack in the solid state, which is crucial for understanding the properties of materials.

The primary challenge with this technique is often growing a high-quality single crystal suitable for diffraction.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Dissolve Dissolve Evaporate Evaporate Dissolve->Evaporate Saturated Solution Select_Crystal Select_Crystal Evaporate->Select_Crystal Crystal Formation Mount_Crystal Mount_Crystal Select_Crystal->Mount_Crystal Diffractometer Diffractometer Mount_Crystal->Diffractometer Cryo-cooled Diffraction_Data Diffraction_Data Diffractometer->Diffraction_Data X-ray Beam Solve Solve Diffraction_Data->Solve Refine Refine Solve->Refine Initial Model Final_Structure Final_Structure Refine->Final_Structure Final Model (R-factor)

Caption: A flowchart of the single-crystal X-ray analysis process.

Experimental Protocol: X-ray Crystal Structure Determination
  • Crystal Growth: Grow single crystals of the compound. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.[9]

  • Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[2]

  • Data Collection: Place the mounted crystal on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[2]

  • Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data, resulting in a final, highly accurate molecular structure.

Conclusion

The structural validation of synthesized trifluoronitrobenzene derivatives is a multi-faceted process that requires a logical and orthogonal application of modern analytical techniques. While NMR and mass spectrometry provide the foundational data for proposing and supporting a structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. By understanding the strengths and limitations of each technique and applying them in a systematic workflow, researchers can ensure the scientific integrity of their work and the quality of the materials they produce. This rigorous approach is indispensable for advancing drug discovery and materials science.

References

Safety Operating Guide

Navigating the Disposal of 1,2,4-Trifluoro-5-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel compounds are daily endeavors. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,2,4-Trifluoro-5-nitrobenzene, a halogenated nitroaromatic compound that demands meticulous handling due to its significant health and environmental hazards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with regulations, reinforcing a culture of safety within your laboratory.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. This compound is not only a combustible liquid but also poses severe health risks.[1]

Key Hazards:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Carcinogenicity: It is suspected of causing cancer.[1]

  • Reproductive Toxicity: It may damage fertility or the unborn child.[1]

  • Organ Damage: It can cause damage to organs, particularly the blood, through prolonged or repeated exposure via inhalation.[1]

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[1]

Given these significant risks, the cornerstone of safe disposal is the consistent and correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any capacity—from experimental use to waste collection—a stringent PPE protocol is non-negotiable.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is standard. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: All handling of this chemical, including waste transfer, should be conducted in a certified chemical fume hood to prevent the inhalation of harmful vapors.[2] In the absence of a fume hood or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is essential.

Waste Characterization and Regulatory Compliance: Assigning the Right Codes

Proper disposal hinges on correctly classifying the waste according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA). While a specific waste code for this compound is not explicitly listed, its chemical properties strongly suggest it qualifies as hazardous waste.

A hazardous waste determination can be made based on its characteristics and by comparing it to listed wastes.

  • Characteristic Wastes:

    • Toxicity (D-Code): This is the most probable characteristic. Nitroaromatic compounds are known for their toxicity. For instance, Nitrobenzene carries the RCRA waste code D036, and 2,4-Dinitrotoluene is D030.[3] A Toxicity Characteristic Leaching Procedure (TCLP) could be performed to determine if specific toxic constituents are present at levels that meet or exceed regulatory limits.

    • Ignitability (D001): As a combustible liquid, its flashpoint should be considered to determine if it meets the criteria for an ignitable waste.[4]

  • Listed Wastes (F-Code):

    • The "F" list pertains to wastes from non-specific sources. Halogenated organic compounds are included in this list.[5] Waste streams containing this compound could potentially fall under the F002 or F004 codes depending on their use and co-contaminants.[6][7]

Given the high probability of this chemical being a hazardous waste, it is imperative to manage it as such from the point of generation.

Hazard Characteristic Potential RCRA Code Justification
ToxicityD036 (by analogy to Nitrobenzene)Belongs to the nitroaromatic class of compounds known for their toxicity.
ToxicityDXXX (Specific toxic constituent)May contain other leachable toxic constituents.
IgnitabilityD001It is a combustible liquid. A flashpoint test would confirm this classification.
Non-specific sourceF002, F004As a halogenated nitroaromatic, it may fall under listed wastes for spent solvents.

It is the generator's responsibility to make an accurate hazardous waste determination. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department or your contracted waste disposal provider.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to never dispose of it down the drain or in regular trash. [1] The only acceptable method is through a licensed hazardous waste disposal company.

Part 1: Waste Collection and Containerization
  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with this compound, such as a glass bottle with a screw cap.

    • Ensure the container is clean, in good condition, and has a secure, leak-proof lid.

    • Do not reuse empty containers that previously held incompatible chemicals. Strong oxidizing agents, strong acids, strong bases, and strong reducing agents are incompatible with this chemical.[1]

  • Segregate the Waste:

    • Dedicate a specific container for this compound and its associated waste (e.g., contaminated pipette tips, absorbent materials).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible mixtures can lead to dangerous chemical reactions.

  • Transferring the Waste:

    • Always perform waste transfers inside a chemical fume hood.

    • Use a funnel to prevent spills.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Part 2: Labeling and Storage
  • Properly Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date you first added waste to the container.

  • Store the Waste Safely:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to catch any potential leaks.

    • Ensure the storage area is secure and only accessible to authorized personnel.

Part 3: Arranging for Disposal
  • Contact your EHS Department:

    • Follow your institution's specific procedures for hazardous waste pickup.

    • Provide them with all the necessary information about the waste stream.

  • Manifesting:

    • A Uniform Hazardous Waste Manifest will be required for off-site transportation.[6] This is a legal document that tracks the waste from your laboratory ("cradle") to its final disposal site ("grave").[8]

    • Your EHS department or the waste disposal company will typically prepare the manifest, but it is your responsibility to ensure the information is accurate before signing.

In-Laboratory Treatment: A Word of Caution

While some chemical wastes can be treated in the laboratory to render them non-hazardous, there are no established and validated protocols for the in-laboratory degradation or neutralization of this compound that are suitable for a standard research setting. The chemical stability of halogenated nitroaromatic compounds makes them resistant to simple degradation methods.[2] Attempting unverified treatment procedures can be dangerous, potentially leading to uncontrolled reactions or the generation of even more hazardous byproducts. Therefore, it is strongly advised to rely on professional disposal services.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

Small Spills (in a Chemical Fume Hood):
  • Alert colleagues in the immediate area.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Properly label the waste container and arrange for disposal.

Large Spills (or spills outside a fume hood):
  • Evacuate the immediate area.

  • Alert your colleagues and supervisor.

  • Contact your institution's emergency response team or EHS department immediately.

  • If safe to do so, close the door to the affected area to contain the vapors.

  • Provide first aid to any affected individuals and seek immediate medical attention.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for handling this compound waste, the following workflow diagram has been developed.

cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Generation of this compound Waste assess_hazards Assess Hazards (Toxic, Carcinogen, Environmental Hazard) start->assess_hazards spill_detected Spill Detected start->spill_detected don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) assess_hazards->don_ppe select_container Select Compatible Waste Container (e.g., Labeled Glass Bottle) don_ppe->select_container transfer_waste Transfer Waste in Fume Hood (Leave Headspace) select_container->transfer_waste label_container Label Container: 'Hazardous Waste' Full Chemical Name Date transfer_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal_facility Transfer to Licensed Waste Disposal Facility manifest->disposal_facility spill_size Small Spill in Hood? spill_detected->spill_size large_spill_protocol Evacuate & Call Emergency Response spill_size->large_spill_protocol No small_spill_protocol Contain with Absorbent Collect as Hazardous Waste spill_size->small_spill_protocol Yes small_spill_protocol->select_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always remember that proactive planning and a thorough understanding of the chemicals you work with are the cornerstones of a successful and safe research endeavor.

References

A Senior Application Scientist's Guide to Handling 1,2,4-Trifluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of highly reactive and toxic compounds is a daily reality in drug development and chemical research. 1,2,4-Trifluoro-5-nitrobenzene is one such chemical, a valuable intermediate whose utility is matched by its significant hazard profile. This guide moves beyond mere procedural checklists to provide a framework for thinking about safety, ensuring that every action taken in the lab is deliberate, informed, and grounded in a deep understanding of the risks involved.

Immediate Safety Profile: Understanding the Threat

Before any container is opened, a clear and immediate understanding of the primary hazards is essential. This compound is not a forgiving substance; its risks are acute and severe. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of the dangers.

Hazard Class & CategoryStatementGHS Pictogram
Acute Toxicity, Oral H300: Fatal if swallowed.[1][2]
alt text
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2]
alt text
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][2]
alt text
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1][2]
alt text

This table summarizes the most consistently reported GHS classifications. Some notifications also include "Harmful in contact with skin" (H312) and "Harmful if inhaled" (H332).[1]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

Given the compound's high toxicity, a comprehensive barrier between you and the chemical is non-negotiable. The selection of PPE is not a matter of preference but a critical control dictated by the substance's chemical properties and associated hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[2][3]

Respiratory Protection: Securing Your Airway
  • Why it's critical: this compound may cause respiratory irritation.[1][2] Inhalation of vapors or aerosols can lead to systemic toxicity. The aromatic nitro compounds class, in general, can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired, with symptoms that can be delayed.[4][5]

  • Minimum Requirement: All handling of this substance MUST be performed within a certified chemical fume hood to control vapor exposure.[6]

  • When to Escalate: If there is a risk of exceeding exposure limits, if you experience any irritation, or in the event of a spill outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[6] For emergencies, a self-contained breathing apparatus (SCBA) is the standard.[3] For planned operations where a hood is not feasible, a full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be considered.[7]

Eye and Face Protection: A Dual-Layer Defense
  • Why it's critical: The compound causes serious eye irritation.[1][2] A direct splash can result in significant, potentially irreversible, damage.

  • The Protocol:

    • Primary Barrier: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] These must provide a complete seal around the eyes to protect from splashes, not just impact.

    • Secondary Barrier: A full-face shield must be worn over the safety goggles.[7][8] This is crucial as it protects the entire face from splashes during transfers or in the event of a container failure.

Skin and Body Protection: An Impermeable Shield
  • Why it's critical: This chemical is known to cause skin irritation and may be harmful on contact.[1][2] Nitrated aromatic compounds can be absorbed through the skin, leading to systemic effects. Therefore, preventing all skin contact is paramount.

  • Gloves:

    • Selection: Standard nitrile gloves are often used for incidental contact, but for a substance this hazardous, double-gloving is a mandatory practice.[9] The outer glove should be a heavy-duty, chemical-resistant type. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for aromatic nitro compounds.

    • Technique: Inspect gloves for any signs of degradation or puncture before each use.[4] Use proper removal techniques to avoid contaminating your hands.[4] Contaminated gloves must be disposed of as hazardous waste immediately after use.[4]

  • Body:

    • Lab Coat: A standard cotton lab coat is insufficient. A chemical-resistant lab coat or apron over a flame-resistant lab coat is required. For larger quantities, a full chemical-resistant suit may be necessary.[8]

    • Coverage: Ensure complete coverage with no exposed skin at the wrists or neck.

Foot Protection: The Foundation of Safety
  • Why it's critical: Spills can easily reach the floor, and standard footwear offers no protection.

  • The Protocol: Wear closed-toe, chemical-resistant shoes or boots.[7][10] Perforated shoes or sandals are strictly prohibited in any area where this chemical is handled.[10]

Operational Plan: A Step-by-Step Safe Handling Workflow

This workflow integrates the PPE protocol into a logical sequence of actions, creating a self-validating system where safety is checked and re-checked at every stage.

Step 1: Pre-Handling Preparation
  • Area Verification: Ensure a certified chemical fume hood is available and functioning correctly.

  • Safety Equipment Check: Confirm that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[11]

  • Spill Kit: Have a spill kit rated for toxic organic liquids readily accessible. The kit should contain an inert absorbent material like sand or silica gel.[3]

  • Donning PPE: Put on all required PPE in the correct order (inner gloves, lab coat, shoe covers, outer gloves, goggles, face shield).

Step 2: Chemical Handling
  • Work in Fume Hood: Conduct all transfers, weighing, and reactions inside the fume hood.

  • Containment: Use secondary containment (e.g., a tray) for all containers of the chemical to contain any potential leaks.

  • Mindful Technique: Handle the chemical with deliberate and careful movements. Avoid creating aerosols or splashes. Do not eat, drink, or smoke in the handling area.[2][3]

Step 3: Post-Handling Decontamination
  • Initial Decontamination: While still wearing gloves, wipe down the exterior of any containers and equipment that may have been contaminated.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[3][11]

Disposal Plan: Closing the Loop Safely

Improper disposal creates a risk for others and the environment. All waste generated from handling this compound is considered hazardous.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of in the same hazardous waste stream.[4]

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4] Do not empty into drains or release into the environment.[3]

Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination prep_area Verify Fume Hood & Safety Showers prep_spill Ready Spill Kit prep_area->prep_spill don_ppe Don Full PPE prep_spill->don_ppe handle_chem Perform Chemical Work in Hood don_ppe->handle_chem decon_equip Decontaminate Surfaces & Equipment handle_chem->decon_equip dispose_liquid Store Liquid Waste in Sealed Hazardous Container handle_chem->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste decon_equip->dispose_solid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.